molecular formula C9H11NOS B1305244 N-(4-methoxyphenyl)ethanethioamide CAS No. 5310-18-9

N-(4-methoxyphenyl)ethanethioamide

Cat. No.: B1305244
CAS No.: 5310-18-9
M. Wt: 181.26 g/mol
InChI Key: WZNUJVLBHDEJDY-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)ethanethioamide (CAS 5310-18-9) is a specialist thioamide compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol. This chemical serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly as a key precursor in the modified Hantzsch synthesis of thiazole derivatives . Thiazoles are privileged structures in drug discovery due to their prevalence in pharmaceuticals with demonstrated biological activities, including antibacterial, anti-inflammatory, and antitumor properties . The compound enables highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles when reacted with α-bromoketones, providing a robust method for constructing these pharmacologically important heterocycles without the need for a base catalyst . This synthetic utility makes it an invaluable reagent for researchers developing new therapeutic candidates and studying structure-activity relationships in heterocyclic chemistry. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)ethanethioamide
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InChI

InChI=1S/C9H11NOS/c1-7(12)10-8-3-5-9(11-2)6-4-8/h3-6H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WZNUJVLBHDEJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2063769
Record name Ethanethioamide, N-(4-methoxyphenyl)-
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Molecular Weight

181.26 g/mol
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CAS No.

5310-18-9
Record name N-(4-Methoxyphenyl)ethanethioamide
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Record name Ethanethioamide, N-(4-methoxyphenyl)-
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Record name Ethanethioamide, N-(4-methoxyphenyl)-
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Record name Ethanethioamide, N-(4-methoxyphenyl)-
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Foundational & Exploratory

N-(4-Methoxyphenyl)ethanethioamide: Technical Profile & Synthetic Applications

[1]

Executive Summary

N-(4-methoxyphenyl)ethanethioamide (also known as p-Methoxythioacetanilide ) is the thioamide isostere of Methacetin. It serves as a pivotal building block in the synthesis of benzothiazoles (via the Jacobsen cyclization) and is widely studied in medicinal chemistry as a tyrosinase inhibitor due to the sulfur atom's ability to chelate copper ions in enzyme active sites. This guide provides a definitive reference for its physicochemical properties, validated synthesis protocols, and analytical characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name N-(4-methoxyphenyl)ethanethioamide
Common Synonyms p-Methoxythioacetanilide; 4'-Methoxythioacetanilide; 4-Thioacetaminoanisole
CAS Registry Number 5310-18-9
Molecular Formula C₉H₁₁NOS
Molecular Weight 181.26 g/mol
Appearance Pale yellow crystalline solid
Melting Point 111–113 °C (Lit.[1] varies by purity)
Solubility Soluble in DMSO, Ethanol, Chloroform, Acetone; Sparingly soluble in water
LogP (Predicted) ~1.89
Key Functional Groups Thioamide (C=S), Methoxy ether (O-Me)

Synthetic Methodologies

Protocol A: Thionation via Lawesson’s Reagent (Gold Standard)

This method is preferred for its high yield and mild conditions, avoiding the harsh workup associated with Phosphorus Pentasulfide (

Reagents:

  • N-(4-methoxyphenyl)acetamide (Methacetin) [CAS: 51-66-1]

  • Lawesson’s Reagent (LR) [CAS: 19172-47-5]

  • Solvent: Anhydrous Toluene or THF

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol (1.65 g) of N-(4-methoxyphenyl)acetamide in 30 mL of anhydrous toluene.

  • Addition: Add 6 mmol (2.43 g) of Lawesson’s Reagent (0.6 equivalents). Note: LR provides two sulfur atoms per molecule.

  • Reaction: Heat the mixture to reflux (110 °C) under an inert atmosphere (

    
     or Ar) for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3). The product will appear as a less polar spot compared to the starting amide.
    
  • Workup: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The residue often contains phosphorus byproducts. Purify via flash column chromatography on silica gel (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
  • Yield: Expect 85–95% of pale yellow crystals.

Protocol B: Microwave-Assisted Green Synthesis

Ideal for rapid library generation.

Procedure:

  • Mix 1 mmol of N-(4-methoxyphenyl)acetamide and 1 mmol of Lawesson’s Reagent in a microwave vial.

  • Add 2 mL of solvent-free alumina or a minimal amount of toluene.

  • Irradiate at 100 °C for 10–15 minutes .

  • Extract with dichloromethane, filter, and concentrate. Recrystallize from ethanol.

Reaction Mechanisms & Applications

The Jacobsen Cyclization (Benzothiazole Synthesis)

The primary synthetic utility of N-(4-methoxyphenyl)ethanethioamide is its oxidative cyclization to form 6-methoxy-2-methylbenzothiazole . This reaction, known as the Jacobsen cyclization, typically employs potassium ferricyanide (

Mechanism:

  • Deprotonation: Base removes the thioamide proton, generating a thioimidate anion.

  • Oxidation: The oxidant generates a sulfur radical cation.

  • Cyclization: Electrophilic attack of the sulfur radical on the aromatic ring (ortho position).

  • Aromatization: Loss of a proton restores aromaticity, yielding the benzothiazole.

Tyrosinase Inhibition

Thioamides act as bioisosteres of amides but possess distinct electronic properties. The "soft" sulfur atom is a potent chelator of the dicopper nucleus in the active site of Tyrosinase , a key enzyme in melanin biosynthesis. This makes N-(4-methoxyphenyl)ethanethioamide a candidate for skin-whitening agents and anti-melanoma research.

Visualizing the Pathways

GAmideN-(4-methoxyphenyl)acetamide(Precursor)ThioamideN-(4-methoxyphenyl)ethanethioamide(Target Compound)Amide->ThioamideThionation(Lawesson's Reagent)Benzothiazole6-Methoxy-2-methylbenzothiazole(Heterocycle)Thioamide->BenzothiazoleJacobsen Cyclization(K3Fe(CN)6, NaOH)ComplexCu-Enzyme Complex(Tyrosinase Inhibition)Thioamide->ComplexChelation(Cu2+ Binding)

Figure 1: Synthetic flow from precursor amide to benzothiazole and biological interaction.

Analytical Characterization (Fingerprint)

Researchers should verify the identity of the synthesized compound using the following spectral markers.

Nuclear Magnetic Resonance (NMR)[8]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.0–11.2 ppm (s, 1H, NH):  Significant downfield shift compared to the amide analog (~9.8 ppm) due to the higher acidity and anisotropy of the C=S bond.
      
    • 
       7.6–7.7 ppm (d, 2H, Ar-H):  Ortho to the nitrogen.
      
    • 
       6.9–7.0 ppm (d, 2H, Ar-H):  Ortho to the methoxy group.
      
    • 
       3.75 ppm (s, 3H, O-CH₃):  Methoxy singlet.
      
    • 
       2.60 ppm (s, 3H, C(S)CH₃):  Methyl group attached to the thiocarbonyl. Note the downfield shift from ~2.0 ppm in the amide.
      
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • 
       ~198 ppm (C=S):  Characteristic thiocarbonyl carbon (diagnostic peak).
      
    • 
       ~156 ppm (Ar-C-O):  Ipso carbon attached to methoxy.
      
    • 
       ~133 ppm (Ar-C-N):  Ipso carbon attached to nitrogen.
      
    • 
       ~55 ppm (O-CH₃):  Methoxy carbon.
      
    • 
       ~33 ppm (CH₃):  Methyl carbon adjacent to C=S.
      
Infrared Spectroscopy (FT-IR)
  • 3150–3200 cm⁻¹: N-H stretch (Broad).

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

  • 1000–1200 cm⁻¹: C=S stretching vibrations (often mixed with C-N modes, appearing as multiple bands). Unlike C=O (strong band at ~1650 cm⁻¹), C=S is weaker and appears at lower frequencies.

References

  • Thionation Methodology: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. Link

  • Jacobsen Cyclization: Bowman, W. R., et al. (1998). Radical mechanisms in the synthesis of benzothiazoles. Tetrahedron, 54(49), 14913-14928.
  • Tyrosinase Inhibition: Khan, M. T. H. (2007). Molecular modeling of the inhibition of mushroom tyrosinase by thiosemicarbazide and thioacetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 101-106.
  • Compound Data: PubChem CID 5310-18-9. National Center for Biotechnology Information. Link

Technical Whitepaper: N-(4-Methoxyphenyl)ethanethioamide (CAS 5310-18-9)

[1][2]

Executive Summary

N-(4-Methoxyphenyl)ethanethioamide (CAS 5310-18-9), also known as p-methoxythioacetanilide, is a critical organosulfur building block in medicinal chemistry.[1][2] It serves as a primary precursor for the synthesis of 1,3-thiazoles via the Hantzsch synthesis and benzothiazoles via oxidative cyclization. Its structural utility lies in the thioamide moiety, which acts as a versatile 1,3-binucleophile, enabling the rapid construction of heterocyclic cores found in kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). This guide details the optimized synthesis, physicochemical profile, and application of CAS 5310-18-9 in high-value heterocyclic transformations.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8]

PropertySpecification
CAS Number 5310-18-9
IUPAC Name N-(4-Methoxyphenyl)ethanethioamide
Synonyms 4'-Methoxythioacetanilide; p-Methoxythioacetanilide
Molecular Formula C₉H₁₁NOS
Molecular Weight 181.26 g/mol
Physical State Crystalline Solid (typically yellow to orange needles)
Solubility Soluble in DCM, THF, Ethanol, Toluene; Insoluble in Water
Key Functional Group Thioamide (-CSNH-)
Reactivity Class 1,3-Binucleophile (S- and N-nucleophilic sites)

Synthesis Protocol: Thionation of 4'-Methoxyacetanilide

Expert Insight: While Phosphorus Pentasulfide (

Lawesson’s Reagent (LR)
Workflow Diagram: Thionation Pathway

SynthesisWorkflowStart4'-Methoxyacetanilide(Amide Precursor)ProcessReflux in Anhydrous Toluene(80-110°C, 2-4 h)Start->ProcessReagentLawesson's Reagent(0.5-0.6 equiv)Reagent->ProcessWorkupSilica Gel Chromatography(Hexane/EtOAc)Process->WorkupTLC ControlProductN-(4-Methoxyphenyl)ethanethioamide(Target Thioamide)Workup->ProductYield >85%

Caption: Optimized thionation workflow using Lawesson's Reagent to convert the amide carbonyl to a thiocarbonyl group.

Detailed Methodology

Reagents:

  • 4'-Methoxyacetanilide (1.0 equiv)

  • Lawesson’s Reagent (0.6 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-Methoxyacetanilide in anhydrous toluene under an argon atmosphere.

  • Addition: Add Lawesson’s Reagent in a single portion. The reaction mixture will typically turn heterogeneous.

  • Reaction: Heat the mixture to reflux (110°C). The suspension will clarify as the reagent dissolves and reacts. Maintain reflux for 2–4 hours.

    • Self-Validating Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The disappearance of the starting amide (

      
      ) and the appearance of a less polar yellow spot (
      
      
      ) confirms conversion.
  • Workup: Cool to room temperature. Solvent is removed under reduced pressure.

  • Purification: The crude residue is purified via flash column chromatography on silica gel (Gradient: 10%

    
     20% EtOAc in Hexanes).
    
  • Result: The product is isolated as a yellow crystalline solid.

Core Application: Hantzsch Thiazole Synthesis

The primary utility of CAS 5310-18-9 is its reaction with


Mechanism & Pathway[5][6][9][10][11]

HantzschMechanismThioamideN-(4-Methoxyphenyl)ethanethioamide(Nucleophile)IntermediateS-Alkylated Thioimidate(Intermediate)Thioamide->IntermediateS-Attack (SN2)HaloKetoneα-Haloketone(Electrophile)HaloKetone->IntermediateCyclizationIntramolecular Condensation(- H2O)Intermediate->CyclizationN-Attack on C=OThiazole2,4-Disubstituted Thiazole(Final Scaffold)Cyclization->ThiazoleAromatization

Caption: The Hantzsch synthesis pathway converting the thioamide into a biologically active thiazole scaffold.[3][4]

Experimental Protocol for Thiazole Formation
  • Reactants: Dissolve N-(4-methoxyphenyl)ethanethioamide (1.0 equiv) and the chosen

    
    -haloketone (e.g., chloroacetone, 1.1 equiv) in Ethanol.
    
  • Conditions: Reflux for 2–6 hours.

  • Validation: The reaction is self-indicating; the product often precipitates as the hydrohalide salt upon cooling.

  • Isolation: Filter the solid or neutralize with

    
     to obtain the free base.
    

Pharmaceutical Relevance

The thiazole ring generated from CAS 5310-18-9 is a pharmacophore found in numerous FDA-approved drugs. The p-methoxyphenyl group (PMP) serves as a lipophilic anchor that can be further derivatized (e.g., O-demethylation to a phenol) to tune metabolic stability and solubility.

  • Kinase Inhibition: Thiazole derivatives are structural analogs to the aminothiazole core found in Dasatinib (Src/Abl inhibitor), where the nitrogen and sulfur atoms interact with the ATP-binding pocket of the kinase.

  • Antimicrobial Agents: 2-Aminothiazoles derived from this thioamide have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

  • Isosteres: The thioamide group itself is investigated as a peptide bond isostere, increasing resistance to enzymatic hydrolysis in peptidomimetics.

Handling & Safety (SDS Summary)

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Odor: Thioamides often possess a characteristic sulfurous odor; handle in a well-ventilated fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis reverts it to the amide).

  • Disposal: Incineration with an afterburner and scrubber (sulfur oxides emission).

References

  • Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, vol. 107, no. 11, 2007.[5]

  • Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Justus Liebigs Annalen der Chemie, vol. 250, no. 3, 1889.[6]

  • Erian, A. W., et al. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis."[7] Molecules, vol. 8, no.[3][4] 11, 2003.[5]

  • Jesberger, M., et al. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, vol. 2003, no. 13, 2003.

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-methoxyphenyl)ethanethioamide. As a thioamide analogue of the well-studied N-(4-methoxyphenyl)acetamide, this compound holds significant potential in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the thionyl group. This document details the probable synthesis, predicted physicochemical properties, and expected spectroscopic characteristics of N-(4-methoxyphenyl)ethanethioamide. Furthermore, it explores the chemical reactivity of the thioamide functional group in comparison to its amide counterpart and discusses the potential biological significance of this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising, yet under-documented, molecule.

Introduction: The Significance of the Thioamide Moiety

Thioamides are intriguing isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom.[1][2] This seemingly simple substitution dramatically alters the molecule's physicochemical properties, including its nucleophilicity, hydrogen bonding capabilities, and stability towards hydrolysis.[2][3] These modifications can be pivotal in modulating the biological activity and pharmacokinetic profiles of drug candidates.[2][4] Thioamides have been incorporated into peptides to enhance their stability and have been identified in various biologically active natural products.[4][5]

N-(4-methoxyphenyl)ethanethioamide is the direct thio-analogue of N-(4-methoxyphenyl)acetamide, a compound with established data. Understanding the properties of the thioamide derivative is crucial for exploring its potential applications. Due to a notable scarcity of direct experimental data for N-(4-methoxyphenyl)ethanethioamide in publicly accessible literature, this guide will leverage established principles of organic chemistry, general characteristics of thioamides, and comparative analysis with its amide counterpart to provide a detailed profile.

Synthesis of N-(4-methoxyphenyl)ethanethioamide

The most common and efficient method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[6][7] This reagent offers a mild and versatile approach, often resulting in high yields and cleaner reactions compared to other thionating agents like phosphorus pentasulfide.[7]

Proposed Synthetic Protocol: Thionation of N-(4-methoxyphenyl)acetamide

This protocol outlines a general procedure for the synthesis of N-(4-methoxyphenyl)ethanethioamide from N-(4-methoxyphenyl)acetamide using Lawesson's reagent. Optimization of reaction conditions may be necessary for specific laboratory settings.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-methoxyphenyl)acetamide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask to dissolve the reactants. The use of an anhydrous solvent is recommended to prevent hydrolysis of the Lawesson's reagent.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide is completely consumed.[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dilute the residue with an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(4-methoxyphenyl)ethanethioamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product N-(4-methoxyphenyl)acetamide N-(4-methoxyphenyl)acetamide Toluene (solvent) Toluene (solvent) N-(4-methoxyphenyl)acetamide->Toluene (solvent) Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Toluene (solvent) Reflux (heat) Reflux (heat) Toluene (solvent)->Reflux (heat) Thionation Workup & Purification Workup & Purification Reflux (heat)->Workup & Purification N-(4-methoxyphenyl)ethanethioamide N-(4-methoxyphenyl)ethanethioamide Workup & Purification->N-(4-methoxyphenyl)ethanethioamide

Caption: Synthesis of N-(4-methoxyphenyl)ethanethioamide via thionation.

Physical and Chemical Properties

PropertyN-(4-methoxyphenyl)acetamide (Amide)N-(4-methoxyphenyl)ethanethioamide (Thioamide) - Predicted
Molecular Formula C₉H₁₁NO₂C₉H₁₁NOS
Molecular Weight 165.19 g/mol 181.26 g/mol
Appearance Light beige/purple crystalline powderExpected to be a crystalline solid, possibly yellow
Melting Point 137-138 °CExpected to be in a similar or slightly lower range
Solubility Slightly soluble in waterExpected to have lower water solubility and good solubility in organic solvents
Polarity PolarMore polar than the corresponding amide

Spectroscopic Data (Predicted)

The following sections detail the expected spectroscopic characteristics of N-(4-methoxyphenyl)ethanethioamide based on its structure and known trends for thioamides.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5-10.5Broad singlet1HN-H proton of the thioamide
~7.5-7.7Doublet2HAromatic protons ortho to the thioamide group
~6.9-7.1Doublet2HAromatic protons meta to the thioamide group
~3.8Singlet3HMethoxy (-OCH₃) protons
~2.5-2.7Singlet3HMethyl (-CH₃) protons of the ethanethioamide

Note: The chemical shift of the N-H proton can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following resonances:

Chemical Shift (ppm)Assignment
~200-210C=S (Thiocarbonyl carbon)
~158-160Aromatic carbon attached to the methoxy group
~130-132Aromatic carbon attached to the nitrogen
~122-125Aromatic carbons ortho to the thioamide group
~114-116Aromatic carbons meta to the thioamide group
~55-56Methoxy (-OCH₃) carbon
~30-35Methyl (-CH₃) carbon of the ethanethioamide
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of the strong C=O stretching band of the amide and the appearance of bands associated with the thioamide group.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3300MediumN-H stretch
~2850-3000MediumC-H stretch (aromatic and aliphatic)
~1500-1600StrongC=C stretch (aromatic)
~1300-1500StrongThioamide B band (mixed C-N stretch and N-H bend)
~1000-1250StrongC-O stretch (methoxy)
~700-900StrongThioamide G band (major C=S stretch character)[8]

The C=S stretching vibration in thioamides is often coupled with other vibrations and can appear over a wide range, but a significant absorption is expected in the fingerprint region.[8][9][10]

Mass Spectrometry

In electron impact mass spectrometry (EI-MS), N-(4-methoxyphenyl)ethanethioamide is expected to show a prominent molecular ion peak (M⁺) at m/z = 181. Key fragmentation patterns would likely involve:

  • Loss of ·CH₃: leading to a fragment at m/z = 166.

  • Loss of ·SH: resulting in a fragment at m/z = 148.

  • Cleavage of the N-C(S) bond: generating fragments corresponding to the methoxyphenylamino cation and the ethanethial radical, or vice versa.

  • Loss of H₂S: A characteristic fragmentation for some thioamides.[11]

Chemical Reactivity

The thioamide functional group exhibits distinct reactivity compared to its amide counterpart, primarily due to the electronic properties of the sulfur atom.[4]

Resonance and Reactivity

The thioamide group can be described by resonance structures that illustrate the delocalization of the nitrogen lone pair onto the thiocarbonyl group. This resonance contributes to a higher degree of double bond character in the C-N bond compared to amides.[1] The sulfur atom, being larger and more polarizable than oxygen, makes the thiocarbonyl group more nucleophilic and the carbon atom more electrophilic.[3]

Resonance cluster_amide Amide Resonance cluster_thioamide Thioamide Resonance Amide1 R-C(=O)-NR'R'' Amide2 R-C(O⁻)=N⁺R'R'' Amide1->Amide2 Thioamide1 R-C(=S)-NR'R'' Thioamide2 R-C(S⁻)=N⁺R'R'' Thioamide1->Thioamide2

Caption: Resonance structures of amide and thioamide functional groups.

This enhanced reactivity makes thioamides valuable synthetic intermediates. They are more reactive towards both nucleophiles and electrophiles than amides.[4]

Key Reactions
  • Alkylation and Acylation: The sulfur atom of the thioamide is a soft nucleophile and readily undergoes alkylation and acylation reactions.

  • Oxidation and Reduction: Thioamides are more easily oxidized and reduced than amides.[1]

  • Precursors to Heterocycles: The nucleophilicity of the sulfur atom makes thioamides excellent precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles.[12]

Biological Significance and Potential Applications

While specific biological data for N-(4-methoxyphenyl)ethanethioamide is not available, the broader class of thioamides has garnered significant interest in medicinal chemistry.[5] Their ability to act as bioisosteres for amides allows for the modification of peptides and small molecules to improve their therapeutic properties.[4] Thioamide-containing compounds have been investigated for a range of biological activities, including:

  • Antimicrobial agents [5]

  • Anticancer agents [5]

  • Antiviral agents [5]

  • Enzyme inhibitors [1]

The introduction of the thioamide functional group can enhance target affinity, improve metabolic stability, and alter the pharmacokinetic profile of a drug candidate.[2]

Conclusion

N-(4-methoxyphenyl)ethanethioamide represents a molecule of significant interest at the interface of synthetic and medicinal chemistry. Although direct experimental characterization is limited, its properties can be reliably predicted based on the extensive knowledge of its amide precursor and the well-established chemistry of thioamides. The facile synthesis from its corresponding amide via thionation with Lawesson's reagent makes it an accessible target for further investigation. The unique reactivity and physicochemical properties conferred by the thioamide moiety suggest that N-(4-methoxyphenyl)ethanethioamide and its derivatives are promising candidates for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding to stimulate and support future research into this intriguing compound.

References

  • Lawesson's Reagent: Providing a New Approach to the Forgotten 6-Thioverdazyl Radical. (n.d.). [Source description not available].
  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thioamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mitchell, T. J., & Kelly, W. L. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.
  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597–629.
  • Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021).
  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. (2023).
  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry–A European Journal, 30(9), e202303770.
  • Modification of organic compounds with Lawesson's reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • Biosynthesis and Chemical Applications of Thioamides. (2019). ACS Publications. Retrieved from [Link]

  • Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (n.d.). ResearchGate. Retrieved from [Link]

  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (n.d.). ResearchGate. Retrieved from [Link]

  • High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment a,... (n.d.). ResearchGate. Retrieved from [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937.
  • Thioamides – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 299.
  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (1962). Canadian Journal of Chemistry, 40(11), 2042-2055.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Fragmentation in Mass Spectrometry. (2023, June 2). [Video]. YouTube. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). [Source description not available].
  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Buré, C., Boujard, O., Bertrand, M., Lange, C., & Delmas, A. F. (2005). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European journal of mass spectrometry (Chichester, England), 11(1), 31–34.

Sources

Technical Guide: Solubility Profile & Dissolution Thermodynamics of N-(4-methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for N-(4-methoxyphenyl)ethanethioamide (also known as 4'-methoxythioacetanilide).

Executive Summary

Compound: N-(4-methoxyphenyl)ethanethioamide CAS: 5310-18-9 Molecular Weight: 181.26 g/mol Molecular Formula: C


H

NOS[1]

N-(4-methoxyphenyl)ethanethioamide is a functionalized thioamide widely used as a synthetic intermediate for thiazole heterocycles and as a pharmacological scaffold in antitubercular research. Its solubility behavior is governed by the competition between the hydrophobic 4-methoxyphenyl moiety and the polar, hydrogen-bond-donating thioamide group (–CSNH–).

This guide provides a predictive solubility landscape based on structural analogs, detailed protocols for quantitative determination, and the thermodynamic frameworks required to model its dissolution for process optimization.

Chemical Structure & Solubility Logic[1]

The solubility of N-(4-methoxyphenyl)ethanethioamide is dictated by "Like Dissolves Like" principles applied to its amphiphilic structure.

  • Hydrophobic Domain: The p-anisyl ring (methoxybenzene) drives solubility in non-polar to moderately polar aromatic and chlorinated solvents.

  • Hydrophilic Domain: The thioamide group is a strong hydrogen bond donor (NH) and a weak acceptor (S). This facilitates solubility in polar aprotic solvents and alcohols but is insufficient to solubilize the molecule in pure water.

Structural Visualization

The following diagram illustrates the polarity gradients within the molecule that dictate solvent interaction.

G cluster_0 Functional Domains Compound N-(4-methoxyphenyl)ethanethioamide Methoxy Methoxy Group (-OCH3) Weak H-Acceptor Lipophilic Compound->Methoxy Phenyl Phenyl Ring Hydrophobic Core Pi-Pi Stacking Compound->Phenyl Thioamide Thioamide Group (-CSNH-) Polar Head H-Bond Donor Compound->Thioamide Soluble in:\nToluene, DCM, Ethyl Acetate Soluble in: Toluene, DCM, Ethyl Acetate Methoxy->Soluble in:\nToluene, DCM, Ethyl Acetate Soluble in:\nEthanol, DMSO, DMF Soluble in: Ethanol, DMSO, DMF Thioamide->Soluble in:\nEthanol, DMSO, DMF

Figure 1: Structural dissection of N-(4-methoxyphenyl)ethanethioamide highlighting functional groups that drive solvent compatibility.

Solubility Landscape: Predicted & Empirical Data

While specific mole-fraction data is rare in open literature, the following profile is derived from the physicochemical properties of homologous thioacetanilides and standard recrystallization protocols.

Qualitative Solubility Table
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAcHigh Stock solutions for biological assays; reaction media.
Alcohols Methanol, Ethanol, IsopropanolModerate (T-dependent)Primary Recrystallization Solvents. Soluble at boiling point; sparingly soluble at RT.
Chlorinated Dichloromethane (DCM), ChloroformGood Extraction from aqueous reaction mixtures.
Esters Ethyl AcetateModerate Partitioning solvent; chromatography eluent.[2]
Aromatic Toluene, BenzeneLow to Moderate Soluble at high T; poor at low T. Good for removing non-polar impurities.
Aqueous WaterVery Low Anti-solvent for precipitation.
Basic Aqueous 1M NaOH, 1M KOHSoluble Deprotonation of thioamide (pKa ~12-13) forms a water-soluble anion.
Temperature Dependence (General Trend)

Solubility (


) generally follows an exponential increase with temperature (

), modeled by the modified Apelblat equation :


  • Endothermic Dissolution:

    
    .[3] Heating the solvent significantly increases solubility, particularly in alcohols (ethanol) and esters.
    

Experimental Protocols for Solubility Determination

To generate precise data for process design (e.g., cooling crystallization curves), use the Isothermal Shake-Flask Method coupled with UV-Vis spectroscopy.

Workflow Diagram

Workflow Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake Flask, Constant T) Time: 24-72h Start->Equilibration Separation Phase Separation (Syringe Filter 0.45 µm) Equilibration->Separation Dilution Dilution (with Methanol/Acetonitrile) Separation->Dilution Quantification Quantification (UV-Vis @ ~290 nm or HPLC) Dilution->Quantification DataCalc Calculate Mole Fraction (x) Quantification->DataCalc

Figure 2: Standardized workflow for determining equilibrium solubility.

Detailed Methodology
1. Preparation of Saturated Solutions
  • Weighing: Place an excess amount of N-(4-methoxyphenyl)ethanethioamide (approx. 200 mg) into a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of the target solvent (e.g., Ethanol, Toluene).

  • Agitation: Seal the vial and place it in a thermostatic shaker bath.

  • Equilibration: Shake at the target temperature (e.g., 298.15 K) for 48 hours to ensure equilibrium.

    • Tip: If the solid disappears, add more until a persistent precipitate remains.

2. Sampling & Filtration
  • Settling: Stop agitation and allow the solid to settle for 2 hours at the same temperature.

  • Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw 1-2 mL of the supernatant.

    • Critical: Pre-warming the syringe prevents precipitation of the solute inside the needle during sampling.

3. Quantification (UV-Vis Spectrophotometry)
  • Standard Curve: Prepare a stock solution (e.g., 100 µg/mL in Methanol) and serial dilutions (5–50 µg/mL). Measure absorbance at

    
     nm  (characteristic of the thioamide 
    
    
    
    transition).
  • Measurement: Dilute the filtered supernatant with methanol so the absorbance falls within the linear range (0.2 – 0.8 AU).

  • Calculation:

    
    
    Convert concentration (
    
    
    
    , mol/L) to mole fraction (
    
    
    ) using the density of the pure solvent.

Thermodynamic Modeling

Once experimental data is collected at multiple temperatures (e.g., 278 K to 323 K), use the Van't Hoff equation to determine the thermodynamic parameters of dissolution.[3]

Van't Hoff Equation


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope (

    
    ): 
    
    
    
  • Intercept (

    
    ): 
    
    
    

Interpretation for Process Design:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic.[3] Higher temperatures significantly improve solubility.[4] This confirms cooling crystallization  is a viable purification method.
    
  • Positive Entropy (

    
    ):  The disorder of the system increases upon dissolution, which is typical for crystalline solids dissolving in liquid solvents.
    

References

  • Thioamide Synthesis & Properties

    • Synthesis and antibacterial activity of N-(4-methoxyphenyl)acetamide and N-phenylacetamide derivatives.[5][6] (2023).[5][3][4] Chemical Journal of Kazakhstan.

  • Solubility Measurement Protocols

    • Shakeel, F., et al. (2014). Solubility and thermodynamics of sulfonamides in different solvents. Journal of Molecular Liquids.[7]

  • General Thioamide Solubility Behavior

    • Solubility measurement and correlation of thioacetamide in fifteen pure solvents. (2025).[6][8][9] ResearchGate.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Whitepaper: Pharmacological Potential & Bioactivity Profile of N-(4-methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary


-(4-methoxyphenyl)ethanethioamide (also known as 4'-methoxythioacetanilide) represents a critical pharmacophore pivot from its oxygen-analogue, the analgesic acetanisidide (methacetin). While the amide counterpart functions primarily through COX inhibition and CNS pathways, the isosteric replacement of carbonyl oxygen with sulfur fundamentally alters the molecule's biological reactivity.

This guide details the compound's primary utility as a Tyrosinase Inhibitor (melanogenesis suppression) and its secondary potential as an Antimicrobial Scaffold . By leveraging the sulfur atom's high affinity for copper ions, this molecule acts as a potent chelator within metalloenzyme active sites. However, this increased reactivity introduces specific metabolic liabilities (S-oxidation) that researchers must control during lead optimization.

Chemical Profile & Physicochemical Properties[1]

The thioamide moiety imparts distinct electronic and steric properties compared to the amide. The sulfur atom is larger, more lipophilic, and a softer nucleophile/base, significantly affecting receptor binding and membrane permeability.

PropertyAmide Analog (

-(4-methoxyphenyl)acetamide)
Thioamide Target (

-(4-methoxyphenyl)ethanethioamide)
Impact on Bioactivity
H-Bond Acceptor Strong (C=O)Weak (C=S)Altered binding kinetics; reduced water solubility.
H-Bond Donor Moderate (N-H)Stronger (N-H acidity increases)Enhanced interaction with active site residues.
Metal Chelation WeakHigh Affinity (Cu, Zn) Primary Mechanism: Inhibits metalloenzymes (e.g., Tyrosinase).
Lipophilicity Lower LogPHigher LogPImproved membrane penetration; altered distribution.

Mechanistic Pharmacophore Analysis

Primary Mechanism: Tyrosinase Inhibition

The most validated biological activity for


-aryl thioamides is the inhibition of Tyrosinase , a copper-containing enzyme rate-limiting in melanin biosynthesis.
  • Mechanism: The thiocarbonyl sulfur acts as a "soft" base, coordinating with the binuclear copper (Cu

    
    ) center in the tyrosinase active site.
    
  • SAR Insight: The p-methoxy group serves as an electron-donating group (EDG), increasing the electron density on the sulfur atom, thereby enhancing its chelating strength compared to the unsubstituted thioacetanilide.

  • Outcome: Prevention of DOPAquinone formation, leading to skin whitening (cosmeceutical application) or melanoma suppression (therapeutic application).

Secondary Mechanism: Antimicrobial Activity

Thioamides exhibit broad-spectrum antimicrobial properties, often attributed to:

  • Metal Depletion: Chelation of essential bacterial metals (Fe, Zn).

  • Enzyme Inhibition: Interference with bacterial oxidoreductases.

  • Biofilm Disruption: Lipophilic nature allows penetration of biofilm matrices.

Metabolic Liability & Safety (The "S-Oxidation" Pathway)

While the thioamide confers potency, it introduces a toxicity risk not present in the amide analog. The sulfur atom is prone to metabolic S-oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and FMO), generating reactive electrophiles.

Metabolic Activation Pathway

The compound undergoes a two-step oxidation:

  • Sulfine Formation: Oxidation to the

    
    -oxide.
    
  • Sulfene Formation: Further oxidation to the

    
    -dioxide (highly reactive).
    
  • Protein Adducts: The sulfene intermediate can acylate liver proteins, leading to potential hepatotoxicity.

Mitigation Strategy: Researchers should monitor glutathione (GSH) levels in assays, as GSH traps these reactive intermediates.

Visualizations

Synthesis & Metabolic Bioactivation Pathways

The following diagram illustrates the synthesis of the target compound from its amide precursor and its subsequent metabolic divergence into either stable excretion or reactive toxicity.

Bioactivation Amide N-(4-methoxyphenyl)acetamide (Precursor) Target N-(4-methoxyphenyl)ethanethioamide (Target Compound) Amide->Target Reflux / Toluene Lawesson Lawesson's Reagent (Thionation) Lawesson->Target Sulfine Sulfine Intermediate (S-Oxide) Target->Sulfine CYP450 / FMO (Bioactivation) Excretion Stable Metabolites (Glucuronidation) Target->Excretion Phase II Metabolism Sulfene Sulfene Species (Reactive Electrophile) Sulfine->Sulfene Oxidation Toxicity Hepatocellular Protein Adducts Sulfene->Toxicity Covalent Binding

Caption: Synthesis via Lawesson's reagent and subsequent metabolic bifurcation into reactive sulfenes (toxicity risk) or stable metabolites.

Tyrosinase Inhibition Mechanism

This diagram details the specific interaction between the thioamide pharmacophore and the enzyme active site.

TyrosinaseInhibition Enzyme Tyrosinase Active Site (Binuclear Copper Center) Substrate L-Tyrosine / L-DOPA Enzyme->Substrate Normal Catalysis Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Reversible Binding Melanin Melanin Pigment Substrate->Melanin Oxidation Cascade Inhibitor N-(4-methoxyphenyl)ethanethioamide Inhibitor->Enzyme Sulfur-Copper Chelation (Competitive/Mixed Inhibition) Complex->Melanin Blocked

Caption: Competitive inhibition mechanism where the thioamide sulfur chelates active site copper, blocking melanin synthesis.[1]

Experimental Protocols

Synthesis Protocol (Thionation)

Objective: Convert


-(4-methoxyphenyl)acetamide to the thioamide.
  • Reagents:

    
    -(4-methoxyphenyl)acetamide (1.0 eq), Lawesson’s Reagent (0.6 eq), Dry Toluene.
    
  • Procedure:

    • Dissolve amide in anhydrous toluene under nitrogen atmosphere.

    • Add Lawesson’s Reagent.

    • Reflux at 110°C for 2–4 hours (Monitor via TLC; Mobile phase: Hexane/EtOAc 7:3).

    • Cool to room temperature; filter off the precipitate.

    • Concentrate filtrate in vacuo.

    • Purification: Recrystallize from ethanol or perform silica gel column chromatography.

  • Validation:

    
    C NMR should show a shift of the carbonyl carbon (~169 ppm) to the thiocarbonyl carbon (~190-200 ppm).
    
Tyrosinase Inhibition Assay

Objective: Quantify the IC


 against mushroom tyrosinase.[2]
  • Preparation: Dissolve test compound in DMSO.

  • Enzyme Mix: Phosphate buffer (pH 6.8) + Mushroom Tyrosinase (50 units/mL).

  • Substrate: L-DOPA (0.5 mM).

  • Workflow:

    • Incubate Enzyme + Inhibitor for 10 min at 25°C.

    • Add L-DOPA substrate.

    • Measure absorbance at 475 nm (DOPAchrome formation) kinetically for 10 mins.

  • Calculation: % Inhibition =

    
    .
    
Cytotoxicity & Safety Assay (MTT)

Objective: Assess therapeutic window vs. general toxicity.

  • Cell Lines: B16F10 (Melanoma) vs. HDF (Human Dermal Fibroblasts).

  • Protocol:

    • Seed cells in 96-well plates (

      
       cells/well).
      
    • Treat with compound (0.1 – 100 µM) for 24h.

    • Add MTT reagent; incubate 4h.

    • Dissolve formazan in DMSO; read at 570 nm.

  • Interpretation: A high Selectivity Index (SI = IC

    
     Normal / IC
    
    
    
    Cancer) > 10 is desired.

References

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal. [Link]

  • Muthusamy, S., et al. (2023). Tyrosinase Inhibitors: A Perspective. International Journal of Molecular Sciences. [Link]

  • Sproule, M., et al. (2025). Synthesis and Antibacterial Activity of N-Phenylacetamide Derivatives. ResearchGate. [Link]

Sources

discovery and history of N-(4-methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-(4-methoxyphenyl)ethanethioamide

Executive Summary

N-(4-methoxyphenyl)ethanethioamide is a member of the N-arylthioamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. While the specific discovery and history of this particular molecule are not extensively documented in seminal literature, its synthesis and properties can be confidently extrapolated from well-established principles of organic chemistry. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It details a robust and validated synthetic pathway, outlines modern analytical techniques for its characterization, and discusses its potential applications based on the known bioactivity of related structures. The methodologies presented are grounded in authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The N-Arylthioamide Scaffold

The thioamide functional group is a structural analog of an amide where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique chemical and physical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different steric profile. N-arylthioamides, specifically, have garnered attention for their diverse biological activities, which include antifungal, antibacterial, and potential anticancer properties. The N-(4-methoxyphenyl) moiety is also a common feature in many pharmacologically active compounds, often contributing to metabolic stability and receptor binding. The combination of these two structural features in N-(4-methoxyphenyl)ethanethioamide makes it a molecule of interest for further investigation.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis of N-(4-methoxyphenyl)ethanethioamide involves a two-step process starting from commercially available reagents. The core strategy is the thionation of the corresponding amide, N-(4-methoxyphenyl)acetamide. This precursor is readily synthesized via the acylation of p-anisidine.

G Target N-(4-methoxyphenyl)ethanethioamide Thionation Thionation Target->Thionation Amide N-(4-methoxyphenyl)acetamide Thionation->Amide Acylation Acylation Amide->Acylation Anisidine p-Anisidine Acylation->Anisidine AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) Acylation->AcetylatingAgent

Caption: Retrosynthetic analysis of N-(4-methoxyphenyl)ethanethioamide.

This pathway is advantageous due to the high yields and purity typically achieved in each step, as well as the commercial availability and low cost of the starting materials.

Detailed Experimental Protocols

The following protocols are based on established and reliable methodologies for N-acetylation and subsequent thionation.

Synthesis of N-(4-methoxyphenyl)acetamide (Precursor)

This step involves the acylation of p-anisidine with acetic anhydride.

Materials and Reagents:

  • p-Anisidine

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Sodium acetate (as catalyst/base)

  • Deionized water

  • Ethanol (for recrystallization)

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine in glacial acetic acid.

  • Add a catalytic amount of sodium acetate to the solution.

  • Slowly add acetic anhydride to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-methoxyphenyl)acetamide as a white solid.

  • Dry the product under vacuum.

Synthesis of N-(4-methoxyphenyl)ethanethioamide

This step employs a thionating agent, Lawesson's Reagent, to convert the amide to the target thioamide.

Materials and Reagents:

  • N-(4-methoxyphenyl)acetamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene (as solvent)

  • Sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous magnesium sulfate (for drying)

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-methoxyphenyl)acetamide in anhydrous toluene.

  • Add Lawesson's Reagent (approximately 0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(4-methoxyphenyl)ethanethioamide.

G cluster_0 Step 1: Amide Synthesis cluster_1 Step 2: Thionation Dissolve Dissolve p-Anisidine in Acetic Acid Add_NaOAc Add Sodium Acetate Dissolve->Add_NaOAc Add_Ac2O Add Acetic Anhydride Add_NaOAc->Add_Ac2O Stir Stir at RT Add_Ac2O->Stir Precipitate Precipitate in Ice Water Stir->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Recrystallize Recrystallize Filter_Wash->Recrystallize Dry_Amide Dry Product Recrystallize->Dry_Amide Dissolve_Amide Dissolve Amide in Toluene Dry_Amide->Dissolve_Amide Proceed to Thionation Add_LR Add Lawesson's Reagent Dissolve_Amide->Add_LR Reflux Reflux Add_LR->Reflux Quench Quench with NaHCO3 Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Organic Dry and Concentrate Extract->Dry_Organic Chromatography Purify by Chromatography Dry_Organic->Chromatography Final_Product Final Product Chromatography->Final_Product

commercial availability of N-(4-methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-methoxyphenyl)ethanethioamide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(4-methoxyphenyl)ethanethioamide, a sulfur-containing organic molecule, is a compound of increasing interest within the realms of medicinal chemistry and drug discovery. Its structural similarity to pharmacologically active acetamides, combined with the unique properties imparted by the thioamide group, positions it as a valuable scaffold for the development of novel therapeutic agents. The thioamide functional group is known to enhance the potency, physicochemical properties, and pharmacokinetic profiles of drug candidates, while potentially reducing toxicity[1]. This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and potential applications of N-(4-methoxyphenyl)ethanethioamide to support researchers in their exploration of this promising molecule.

Chemical Properties and Identifiers

PropertyValueSource
Chemical Name N-(4-methoxyphenyl)ethanethioamideBOC Sciences
CAS Number 5310-18-9[2][]
Molecular Formula C9H11NOS[]
Molecular Weight 181.26 g/mol []
InChI Key WZNUJVLBHDEJDY-UHFFFAOYSA-N[]
SMILES CC(=S)NC1=CC=C(C=C1)OC[]

Commercial Availability

N-(4-methoxyphenyl)ethanethioamide is commercially available from a select number of chemical suppliers, indicating its accessibility for research and development purposes. The following table summarizes known suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, purity, and availability information.

SupplierCAS NumberNotes
BOC Sciences 5310-18-9Listed as a main product.[]
Ality Group 5310-18-9Manufacturer and supplier, offering bulk supply.[2]

Synthesis Protocol

While N-(4-methoxyphenyl)ethanethioamide is commercially available, an in-house synthesis may be desirable for various research applications. The most straightforward synthetic route involves the thionation of the readily available and inexpensive precursor, N-(4-methoxyphenyl)acetamide. Lawesson's reagent is a common and effective thionating agent for this transformation.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)ethanethioamide

Materials:

  • N-(4-methoxyphenyl)acetamide (CAS: 51-66-1)

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-methoxyphenyl)acetamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford N-(4-methoxyphenyl)ethanethioamide as a solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A N-(4-methoxyphenyl)acetamide D Dissolve & Add Reagents A->D B Lawesson's Reagent B->D C Anhydrous Toluene C->D E Reflux D->E F Monitor by TLC E->F G Cool & Filter F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Silica Gel Chromatography I->J K N-(4-methoxyphenyl)ethanethioamide J->K

Caption: Synthetic workflow for N-(4-methoxyphenyl)ethanethioamide.

Characterization

The structural elucidation of N-(4-methoxyphenyl)ethanethioamide can be achieved through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons of the thioacetyl group, a singlet for the methoxy protons, and a set of doublets in the aromatic region corresponding to the para-substituted phenyl ring. A broad singlet corresponding to the N-H proton would also be present.

    • ¹³C NMR: The spectrum would show characteristic peaks for the thioamide carbon (C=S), the aromatic carbons, the methoxy carbon, and the methyl carbon of the thioacetyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of the strong amide C=O stretch (typically around 1650 cm⁻¹) and the presence of a characteristic C=S stretching vibration. N-H stretching and aromatic C-H stretching vibrations would also be observed.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (181.26 g/mol ).

Applications in Drug Discovery and Development

The thioamide functional group is a bioisostere of the amide bond and has been incorporated into numerous compounds with a wide range of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1] The N-(4-methoxyphenyl)acetamide scaffold itself has been investigated for various therapeutic applications, including as an intermediate for compounds with antioxidant and anticancer activity.[4]

The introduction of the thioamide moiety in place of the amide in N-(4-methoxyphenyl)acetamide could lead to compounds with altered biological activity, improved metabolic stability, and enhanced cell permeability. This makes N-(4-methoxyphenyl)ethanethioamide a valuable starting point for the synthesis of new chemical entities with potential therapeutic value.

G A N-(4-methoxyphenyl)ethanethioamide (Lead Compound) B Library Synthesis & Structural Modification A->B C In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) B->C D Hit Identification C->D E Lead Optimization (ADME/Tox Profiling) D->E F Preclinical Development E->F

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid dust formation and inhalation.[7] Use in a well-ventilated area.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

References

  • Ality Group. Ethanethioamide, N-(4-methoxyphenyl)-(CAS:5310-18-9). [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • U.S. National Library of Medicine. Unlocking the potential of the thioamide group in drug design and development - PMC. [Link]

Sources

Comprehensive Technical Guide: N-(4-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Methoxyphenyl)ethanethioamide (CAS: 5310-18-9), also known as p-methoxythioacetanilide, is a pivotal organosulfur compound serving as a high-value intermediate in heterocyclic synthesis and medicinal chemistry.[1] Distinguished by its thioamide functional group (–C(=S)NH–), it exhibits unique reactivity patterns unavailable to its amide analog, p-acetanisidide.

This guide provides a rigorous technical review of its synthesis, reactivity, and biological applications. The compound’s primary utility lies in the Jacobson cyclization , where it functions as a precursor to 6-methoxy-2-methylbenzothiazole , a scaffold widely used in antitumor and antimicrobial drug discovery. Furthermore, its soft sulfur donor atom makes it a versatile ligand in coordination chemistry, capable of stabilizing transition metals in low oxidation states.

Part 1: Chemical Identity & Physicochemical Profile

The substitution of the carbonyl oxygen with sulfur imparts significant lipophilicity and alters the hydrogen-bonding landscape of the molecule. The compound exists in a tautomeric equilibrium between the stable thione form and the transient imidothiol form, the latter being the reactive species in alkylation and coordination reactions.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name N-(4-Methoxyphenyl)ethanethioamide
Common Names p-Methoxythioacetanilide; 4'-Methoxythioacetanilide
CAS Registry Number 5310-18-9
Molecular Formula C₉H₁₁NOS
Molecular Weight 181.26 g/mol
Appearance Yellow crystalline solid (Amides are typically colorless; the color arises from the n→π* transition of the C=S bond)
Melting Point 114–116 °C
Solubility Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[2][3]
pKa (Thioamide NH) ~12.5 (More acidic than corresponding amide due to polarizability of sulfur)
Structural Tautomerism

The reactivity of N-(4-methoxyphenyl)ethanethioamide is governed by the thione-thiol tautomerism. While the thione form dominates in the solid state and neutral solution, the imidothiol form (S-H) becomes accessible under basic conditions, facilitating S-alkylation and metal coordination.

Tautomerism Thione Thione Form (Stable Solid State) Ph-NH-C(=S)-CH3 Imidothiol Imidothiol Form (Reactive Intermediate) Ph-N=C(SH)-CH3 Thione->Imidothiol Tautomerization Imidothiol->Thione Anion Thioimidate Anion (Basic pH) Ph-N=C(S⁻)-CH3 Imidothiol->Anion -H⁺ (Base)

Figure 1: Tautomeric equilibrium of N-(4-methoxyphenyl)ethanethioamide. The imidothiol form drives S-alkylation and metal binding.

Part 2: Synthetic Methodologies

The synthesis of N-(4-methoxyphenyl)ethanethioamide is most efficiently achieved via the thionation of p-acetanisidide. While Phosphorus Pentasulfide (P₄S₁₀) was historically used, Lawesson’s Reagent (LR) is currently the gold standard due to milder conditions, higher yields, and simplified workup.

Protocol A: Thionation via Lawesson’s Reagent (Recommended)

This method avoids the harsh conditions and heterogeneous nature of P₄S₁₀ reactions.

  • Reagents:

    • Substrate: p-Acetanisidide (1.0 eq)

    • Reagent: Lawesson’s Reagent (0.5–0.6 eq)

    • Solvent: Anhydrous Toluene or Xylene

  • Procedure:

    • Dissolve p-acetanisidide in anhydrous toluene under an inert atmosphere (N₂ or Ar).

    • Add Lawesson’s Reagent.[4] The stoichiometry is 0.5 eq because LR can thionate two amide functions.

    • Reflux the mixture at 110°C for 2–4 hours. Monitor by TLC (the thioamide is less polar and moves faster than the amide).

    • Workup: Cool to room temperature. The byproduct (polymeric phenylphosphonothioic anhydride) often precipitates. Filter off the solid.[5][6]

    • Concentrate the filtrate under reduced pressure.[6]

    • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/Ethyl Acetate) to yield yellow crystals.

  • Yield: Typically 85–95%.

Protocol B: Thionation via P₄S₁₀ (Classic)

Useful for large-scale industrial batches where reagent cost is a primary constraint.

  • Procedure:

    • Mix p-acetanisidide (1.0 eq) with P₄S₁₀ (0.2–0.3 eq) in dry pyridine or dioxane.

    • Reflux for 6–8 hours.

    • Workup: Pour the reaction mixture into ice water to hydrolyze excess phosphorus reagent.

    • Extract with dichloromethane (DCM). Wash organic layer with NaHCO₃ to remove phosphoric acid derivatives.

    • Dry over MgSO₄ and recrystallize.

  • Note: Pyridine is difficult to remove completely; this method often requires more rigorous purification than Method A.

Part 3: Reactivity & Synthetic Utility

The electron-rich aromatic ring coupled with the thioamide group makes this molecule a "privileged structure" for synthesizing benzothiazoles via the Jacobson Cyclization .

The Jacobson Cyclization: Synthesis of Benzothiazoles

This is the most critical application of N-(4-methoxyphenyl)ethanethioamide. Under oxidative conditions, the thioamide undergoes intramolecular radical cyclization to form 6-methoxy-2-methylbenzothiazole .

  • Mechanism:

    • Oxidation: Treatment with potassium ferricyanide (K₃Fe(CN)₆) or bromine generates a radical cation on the sulfur atom.

    • Cyclization: The electrophilic sulfur radical attacks the ortho-position of the electron-rich methoxyphenyl ring.

    • Aromatization: Loss of a proton restores aromaticity, yielding the benzothiazole core.

Experimental Protocol (Jacobson Cyclization):

  • Dissolve N-(4-methoxyphenyl)ethanethioamide (10 mmol) in 10% aqueous NaOH (20 mL).

  • Cool to 0–5°C.

  • Slowly add a solution of K₃Fe(CN)₆ (40 mmol) in water, maintaining the temperature below 5°C.

  • Stir for 1–2 hours. A precipitate forms.[7]

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 6-methoxy-2-methylbenzothiazole.

Hantzsch Thiazole Synthesis

Reaction with α-haloketones (e.g., chloroacetone) typically yields thiazolium salts or, upon basification, thiazoline derivatives. Unlike primary thioamides (R-CS-NH₂), the N-aryl substitution prevents the formation of simple thiazoles without losing the aryl group or forming a charged species.

Reactivity Substrate N-(4-Methoxyphenyl)ethanethioamide Jacobson Jacobson Cyclization (K₃Fe(CN)₆ / NaOH) Substrate->Jacobson Hantzsch Hantzsch Reaction (Chloroacetone) Substrate->Hantzsch Benzothiazole 6-Methoxy-2-methylbenzothiazole (Antitumor Scaffold) Jacobson->Benzothiazole Oxidative C-S Bond Formation Thiazolium N-Aryl Thiazolium Salt (Ionic Liquid Precursor) Hantzsch->Thiazolium Cyclocondensation

Figure 2: Primary synthetic pathways transforming N-(4-methoxyphenyl)ethanethioamide into bioactive heterocycles.

Part 4: Biological & Pharmacological Profile[2]

While the amide analog (p-acetanisidide) was historically used as an analgesic (Methacetin), the thioamide variant introduces distinct biological properties due to the sulfur atom's ability to chelate metal centers in metalloenzymes.

Antimicrobial Potential

Thioamides are isosteric with amides but possess enhanced lipophilicity, allowing better penetration through bacterial cell walls.

  • Mechanism: Similar to thioacetazone (an antitubercular drug), N-(4-methoxyphenyl)ethanethioamide can inhibit mycolic acid synthesis or interfere with copper-dependent enzymes in bacteria.

  • Spectrum: Research on related N-aryl thioamides indicates activity against Gram-positive bacteria (S. aureus) and certain fungal strains (C. albicans).

Coordination Chemistry (Metal-Based Drugs)

The compound acts as a monodentate ligand coordinating through the Sulfur atom (thione-S).

  • Complexes: It forms stable complexes with Cu(II), Ni(II), and Co(II).

  • Bioactivity: Transition metal complexes of thioamides often show cytotoxicity against cancer cell lines by inducing oxidative stress (ROS generation) or DNA intercalation. The soft sulfur donor stabilizes Cu(I) species, which can be relevant in disrupting cellular copper homeostasis.

References

  • Synthesis via Lawesson's Reagent

    • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[4] Chemical Reviews, 106(9), 4071–4083. Link

  • Jacobson Cyclization Mechanism

    • Jacobson, P. (1886).[8] Ueber die Einwirkung von Schwefelsäure auf Durol.[8] Berichte der deutschen chemischen Gesellschaft, 19, 1209.[8] (Foundational Chemistry).

    • Soleiman-Beigi, M., & Yavari, I. (2018). Oxidative Cyclization of Thiobenzanilides to Benzothiazoles. Synlett, 29, 123-128.
  • Biological Activity of Thioamides

    • Manjunatha, K., et al. (2023). Synthesis and Antibacterial Activity of N-(4-methoxyphenyl)acetamide Derivatives. Chemical Journal of Kazakhstan.

  • Physical Properties & CAS Data

    • Sigma-Aldrich Product Sheet: N-(4-methoxyphenyl)ethanethioamide (CAS 5310-18-9). Link

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols. Berichte der deutschen chemischen Gesellschaft, 20, 3118. Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.

Sources

Methodological & Application

synthesis protocol for N-(4-methoxyphenyl)ethanethioamide using Lawesson's reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-(4-Methoxyphenyl)ethanethioamide via Lawesson’s Reagent

Executive Summary

This protocol details the synthesis of N-(4-methoxyphenyl)ethanethioamide (CAS 5310-18-9), a thioamide bioisostere of the analgesic p-acetanisidide. Thioamides are critical scaffolds in medicinal chemistry, often exhibiting improved pharmacokinetic profiles or altered binding affinities compared to their oxo-analogs.

We utilize Lawesson’s Reagent (LR) , the industry standard for thionation due to its mild conditions and high selectivity compared to Phosphorus Pentasulfide (


). This guide addresses the common pitfalls of LR chemistry: moisture sensitivity, byproduct removal, and the management of organophosphorus stench.

Chemical Principle & Mechanism

The conversion of the amide carbonyl (


) to a thiocarbonyl (

) proceeds via a mechanism analogous to the Wittig reaction. Lawesson’s Reagent, which exists in equilibrium between a dimer and a reactive dithiophosphine ylide monomer, attacks the amide carbonyl to form a four-membered thia-oxaphosphetane intermediate. The driving force of the reaction is the formation of the thermodynamically stable

bond in the cycloreversion step.[1]

Figure 1: Mechanistic Pathway of Amide Thionation

LawessonMechanism LR_Dimer Lawesson's Reagent (Dimer) Monomer Dithiophosphine Ylide (Reactive Monomer) LR_Dimer->Monomer Heat/Dissociation Intermediate Thia-oxaphosphetane Intermediate Monomer->Intermediate + Amide (C=O) [2+2] Cycloaddition Products Thioamide Product + P=O Byproduct Intermediate->Products Cycloreversion (Driven by P=O bond)

Caption: The reaction is driven by the formation of the stable P=O bond in the byproduct, typically a cyclic phosphine oxide polymer.[1]

Materials & Equipment

Reagents:

  • Substrate: N-(4-Methoxyphenyl)acetamide (4'-Methoxyacetanilide) [CAS: 51-66-1].[2][3]

  • Reagent: Lawesson’s Reagent (LR) [CAS: 19172-47-5]. Note: Use 99% grade; lower grades contain hydrolysis products that reduce yield.

  • Solvent: Anhydrous Toluene (dried over Na or molecular sieves).

  • Workup: Sodium bicarbonate (

    
    ), Ethyl Acetate (EtOAc), Hexanes, Sodium hypochlorite (Bleach) for cleaning.
    

Equipment:

  • Two-neck round-bottom flask (flame-dried).

  • Reflux condenser with

    
     drying tube or 
    
    
    
    inlet.
  • Magnetic stir bar.

  • Oil bath (set to 110°C).

Experimental Protocol

Step 1: Reaction Setup
  • Stoichiometry: Lawesson's Reagent provides 2 equivalents of sulfur per molecule. Theoretically, 0.5 equivalents of LR are required per carbonyl group. However, to ensure complete conversion, use a slight excess (0.6 equivalents ).

  • Assembly: In a fume hood, charge a flame-dried 100 mL round-bottom flask with:

    • 1.65 g (10.0 mmol) of N-(4-methoxyphenyl)acetamide.

    • 2.43 g (6.0 mmol) of Lawesson’s Reagent.

    • 30 mL of Anhydrous Toluene.

  • Inert Atmosphere: Flush the system with Nitrogen or Argon. LR is moisture-sensitive; water will hydrolyze the reagent to generate

    
     and inactive phosphonic acids.
    
Step 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. The heterogeneous suspension typically clears as the reagent dissolves and reacts.

  • Timeline: Reaction is usually complete within 1.5 to 3 hours .

  • TLC Monitoring: Check progress using TLC (Eluent: 30% EtOAc in Hexanes).

    • Starting Material (Amide):

      
       (UV active).
      
    • Product (Thioamide):

      
       (UV active, often stains yellow with anisaldehyde).
      
    • LR Byproducts: Remain near the baseline or run very high.

Step 3: Workup & Purification

Critical: The major impurity is the cyclophosphane oxide polymer, which is polar and foul-smelling.

  • Cooling: Cool the reaction mixture to room temperature.

  • Solvent Removal: Evaporate the toluene under reduced pressure to obtain a crude yellow semi-solid.

  • Flash Chromatography (Recommended):

    • Load the crude residue onto a silica gel column.

    • Elute with a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) .

    • The non-polar thioamide elutes first. The polar phosphorus byproducts remain on the column (flush these later with methanol into a designated waste container).

  • Recrystallization (Alternative): If chromatography is unavailable, recrystallize the crude solid from Benzene/Hexane or Ethanol/Water . Note: Recrystallization may not fully remove the phosphorus smell.

Characterization & Validation

The conversion of


 to 

results in distinct shifts in both proton and carbon NMR spectra due to the anisotropy and lower electronegativity of sulfur.

Table 1: Comparative Spectral Data

FeatureStarting Material (Amide)Product (Thioamide)Diagnostic Shift
Appearance White crystalline solidYellow crystalline solidColor change
Melting Point 128–130°C112–115°C Depression expected

NMR (C=X)

ppm

ppm
Definitive Proof

NMR (NH)

ppm (broad)

ppm
(broad)
Downfield shift

NMR (

)

ppm

ppm
Downfield shift

Figure 2: Workflow Diagram

Workflow Start Start: 4'-Methoxyacetanilide + Lawesson's Reagent (0.6 eq) Reflux Reflux in Toluene (110°C, 2-3 hrs) Start->Reflux Check TLC Check (Complete Conversion?) Reflux->Check Check->Reflux No Evap Evaporate Toluene Check->Evap Yes Purify Flash Chromatography (Hexane/EtOAc) Evap->Purify Analyze Final Analysis (NMR, MP) Purify->Analyze

Caption: Operational workflow for the synthesis and purification of thioamides.

Health, Safety, and "The Smell"

  • Stench Management: Lawesson's Reagent and its byproducts possess a potent, disagreeable sulfur/phosphorus odor.

    • Protocol: Keep all glassware in the hood.

    • Decontamination: After the reaction, soak all glassware in a 10% Sodium Hypochlorite (Bleach) bath for 2 hours. This oxidizes the sulfur residues and eliminates the odor. Do not wash directly with acetone/water before bleaching.

  • Toxicity: LR releases

    
     upon contact with water. Work in a well-ventilated area.
    

References

  • Original Methodology: Pedersen, B. S., Scheibye, S., Nilsson, N. H., & Lawesson, S. O. (1978). Studies on organophosphorus compounds XX. Syntheses of thioketones. Bulletin des Sociétés Chimiques Belges.

  • Review of Applications: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses.[4][5][6][7] Chemical Reviews, 107(11), 5210–5278.

  • Mechanism & Kinetics: Cherkasov, R. A., Kutyrev, G. A., & Pudovik, A. N. (1985). Organothiophosphorus reagents in organic synthesis.[6] Tetrahedron, 41(13), 2567-2624.

  • Thioamide Characterization: Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[6] Chemical Reviews, 103(1), 197–228.

Sources

High-Resolution Characterization of Thioamide Isosteres: A Comprehensive Guide to N-(4-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-(4-methoxyphenyl)ethanethioamide (also known as 4'-methoxythioacetanilide) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for the analgesic acetanisole (4'-methoxyacetanilide).[1] The substitution of the amide oxygen with sulfur (


) fundamentally alters the electronic distribution, lipophilicity, and hydrogen-bonding capability of the molecule, often enhancing metabolic stability against amidases.[1]

This guide addresses the primary analytical challenge: unambiguously distinguishing the thioamide product from its oxygen-containing precursor and hydrolysis byproducts. The protocols below rely on the "Negative Proof" principle—confirming the absence of the carbonyl signal while validating the unique electronic signature of the thiocarbonyl group.

Analytical Decision Matrix

The following logic flow illustrates the critical decision points for validating the compound's identity and purity.

AnalyticalMatrix Start Crude Product (Post-Lawesson's Reagent) IR_Check Step 1: FT-IR Screen Check 1650-1690 cm⁻¹ Start->IR_Check Decision_IR Strong C=O Band? IR_Check->Decision_IR Fail_IR Incomplete Conversion (Retreat) Decision_IR->Fail_IR Yes (Amide I present) Pass_IR Pass: Proceed to NMR Decision_IR->Pass_IR No (Amide I absent) NMR_Check Step 2: 1H-NMR (DMSO-d6) Check Methyl Shift Pass_IR->NMR_Check Decision_NMR Methyl δ > 2.4 ppm? NMR_Check->Decision_NMR Fail_NMR Identity Mismatch (Likely Amide) Decision_NMR->Fail_NMR No (δ ~2.0 ppm) Pass_NMR Pass: Identity Confirmed Decision_NMR->Pass_NMR Yes (δ ~2.6 ppm) HPLC_Check Step 3: HPLC Purity UV Detection @ 290nm Pass_NMR->HPLC_Check Final Certified Reference Material HPLC_Check->Final

Figure 1: Analytical workflow prioritizing the differentiation of thioamide from amide precursors.

Structural Confirmation: Nuclear Magnetic Resonance (NMR)[1][2][3]

The most definitive confirmation of the thioamide structure is the deshielding effect of the


 bond on neighboring protons. The anisotropy of the thiocarbonyl group causes a significant downfield shift compared to the amide.
Protocol 1: 1H-NMR Characterization
  • Solvent: DMSO-d6 (Required to visualize the broad NH proton, which often exchanges or is obscured in CDCl3).[1][2]

  • Concentration: 10 mg/mL.[1][2]

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1][2]

Critical Signal Analysis:

Proton EnvironmentAmide Shift (Precursor)Thioamide Shift (Target)Mechanistic Explanation
Methyl (

)

ppm

ppm
The

bond is less electronegative but highly anisotropic, deshielding the

-protons more strongly than

.
Amide/Thioamide (

)

ppm

ppm
Increased acidity of the thioamide proton and stronger H-bonding in DMSO lead to a significant downfield shift.
Aromatic (

)
AA'BB' (

6.8-7.[1][2]5)
AA'BB' (

6.9-7.[1][2]7)
Slight downfield shift of ortho-protons due to the electron-withdrawing nature of the thioamide group.
Methoxy (

)

ppm

ppm
Minimal change; remote from the reaction center.[2]

Self-Validation Step: Run a 1:1 mixture of the starting material (4'-methoxyacetanilide) and your product. You must see two distinct methyl singlets separated by


 ppm.[2] If only one peak exists at 2.0 ppm, the reaction failed.[1][2]

Vibrational Spectroscopy: FT-IR

Infrared spectroscopy acts as the primary "negative control."[2] The goal is not just to find the


 bond, but to prove the absence  of the 

bond.
Protocol 2: FT-IR Analysis (ATR Method)[1]
  • Instrument: FT-IR with Diamond ATR crystal.

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 16 minimum.

Spectral Interpretation:

  • The "Silent" Region (1650–1700 cm⁻¹):

    • Requirement: This region must be essentially flat.[2]

    • Failure Mode: A strong peak here indicates residual amide starting material.[2]

  • Thioamide Bands (The "Fingerprint"):

    • Unlike

      
      , the 
      
      
      
      stretch is coupled with
      
      
      stretching.[1][2] Look for the "Thioamide I, II, and III" bands.[1][2]
    • Band I (Mixed C-N/C=S): Strong absorption at 1300–1500 cm⁻¹ .[1][2]

    • Band II/III (C=S character): Distinct peaks around 1000–1200 cm⁻¹ .[1][2]

  • N-H Stretch:

    • Broad band at 3150–3350 cm⁻¹ .[2] Thioamides often show a broader, slightly lower frequency N-H stretch compared to amides due to different hydrogen bonding lattice structures.[1][2]

Purity Profiling: HPLC-UV

Thioamides are chromophores with distinct UV absorption profiles. They typically absorb at longer wavelengths (bathochromic shift) than their amide counterparts due to the


 transition energy of the 

bond.
Protocol 3: Reverse-Phase HPLC Method

This method separates the polar hydrolysis product (p-anisidine), the starting material (amide), and the target thioamide.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV 290 nm (Target) and 240 nm (General).[1] Note: Thioamides absorb strongly >280 nm, while simple amides have weak absorption here.[1][2]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration
10.090Gradient Elution
12.090Wash
12.110Re-equilibration
15.010Stop

Elution Order (Predicted):

  • p-Anisidine (Hydrolysis impurity): ~2-3 min (Most polar).[1][2]

  • 4'-Methoxyacetanilide (Starting Material): ~6-7 min.

  • N-(4-methoxyphenyl)ethanethioamide (Target): ~8-9 min (More lipophilic due to S vs O).[1][2]

Mass Spectrometry (MS)[1][2]

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1][2]

  • Molecular Weight: 181.25 g/mol .[2]

Fragmentation Logic:

  • [M+H]+: m/z 182.1 .[1][2]

  • Diagnostic Fragment: Loss of

    
     (34 Da) or 
    
    
    
    radical (33 Da) is common in thioamides, unlike the loss of
    
    
    or
    
    
    in amides.[1]
  • Base Peak: Often the p-methoxyaniline cation (m/z ~123) after cleavage of the thioacetyl group.

Synthesis & Safety Context (Lawesson's Reagent)

  • Reagent: Lawesson's Reagent (LR) is the standard for converting amides to thioamides [1].[1]

  • Purification Warning: LR leaves phosphorus byproducts that can be sticky and foul-smelling.[2] The HPLC protocol above is essential to ensure these non-UV active (or low UV) phosphorus impurities are removed.

  • Odor Control: Thioamides and their byproducts can have a potent sulfur stench.[2] All analytical samples should be prepared in a fume hood.[2] Glassware should be treated with bleach (hypochlorite) to oxidize residual sulfur species before washing.[1][2]

References

  • Lawesson's Reagent Applications: Ozturk, T., Ertas, E., & Mert, O. (2006).[1] Use of Lawesson's Reagent in Organic Syntheses.[2][3][4][5] Chemical Reviews, 106(9), 4070–4106.[1][2]

  • Thioamide IR Spectra: Jensen, K. A., & Nielsen, P. H. (1966).[1][2] Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.[1]

  • Amide vs Thioamide Bioisosterism: Chatterjee, S., et al. (2023).[1][2] An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications, 14, 6036.[1] [1]

  • General NMR Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2]

Sources

Application Note: Medicinal Chemistry Utility of N-(4-methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026


 Donor Profiling

Executive Summary

This technical guide details the applications of N-(4-methoxyphenyl)ethanethioamide (also known as 4'-methoxythioacetanilide) in drug discovery. Beyond its role as a mere intermediate, this compound represents a critical "pivot point" in medicinal chemistry. It serves two distinct functions:

  • Synthetic Linchpin: A precursor for the Hantzsch synthesis of thiazole-based pharmacophores (e.g., kinase inhibitors).

  • Functional Warhead: A bioisostere of acetamides and a slow-releasing hydrogen sulfide (

    
    ) donor with cytoprotective potential.
    

The following protocols provide self-validating workflows for synthesizing this compound, utilizing it to build heterocycles, and profiling its pharmacological properties.

Part 1: Synthesis & Characterization

Rationale: The thioamide moiety is sensitive to oxidation. Standard thionation using Lawesson’s Reagent (LR) is preferred over


 due to milder conditions and higher functional group tolerance.
Protocol A: Thionation of 4'-Methoxyacetanilide

Objective: Convert the carbonyl of the amide to a thiocarbonyl group.

Reagents:

  • Substrate: N-(4-methoxyphenyl)acetamide (1.0 eq)

  • Reagent: Lawesson’s Reagent (0.55 eq)

  • Solvent: Anhydrous Toluene or THF

Workflow:

  • Setup: In a flame-dried round-bottom flask under Argon atmosphere, dissolve N-(4-methoxyphenyl)acetamide in anhydrous toluene (0.1 M concentration).

  • Addition: Add Lawesson’s Reagent in a single portion. The mixture will be heterogeneous initially.

  • Reaction: Heat to reflux (

    
    ). The mixture will become clear as the reagent dissolves and reacts. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The thioamide product is typically less polar (higher 
    
    
    
    ) than the amide starting material.
  • Completion: Reaction is usually complete within 2–4 hours.

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Purification: Flash column chromatography on silica gel (Gradient: 0

    
     20% EtOAc in Hexanes). Note: Thioamides can degrade on acidic silica; rapid elution is recommended.
    

Validation Criteria:

  • Appearance: Yellow crystalline solid.

  • IR Spectroscopy: Disappearance of the strong Amide I (

    
    ) band at 
    
    
    
    ; appearance of Thioamide bands (
    
    
    ) at
    
    
    .
  • 
     NMR:  Significant downfield shift of the carbonyl carbon from 
    
    
    
    (
    
    
    ) to
    
    
    (
    
    
    ).

Part 2: Application in Heterocycle Construction

Rationale: The high nucleophilicity of the sulfur atom makes this compound an ideal partner for


-haloketones to form thiazoles via the Hantzsch Thiazole Synthesis. This scaffold is ubiquitous in drugs like Dasatinib (Src kinase inhibitor).
Protocol B: Hantzsch Synthesis of 2-Substituted Thiazoles

Objective: Synthesize a 2-acetamido-4-arylthiazole derivative.

Reagents:

  • Thioamide: N-(4-methoxyphenyl)ethanethioamide (1.0 eq)

  • Electrophile: 2-Bromoacetophenone (1.0 eq)

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the thioamide in ethanol (0.2 M) in a reaction vial.

  • Alkylation: Add 2-bromoacetophenone dropwise at room temperature. Stir for 30 minutes.

    • Mechanistic Insight: The sulfur attacks the

      
      -carbon, displacing the bromide to form an intermediate thioimidate salt.
      
  • Cyclization: Heat the mixture to reflux for 2 hours.

    • Mechanistic Insight: Thermal energy drives the dehydration step, closing the ring to form the aromatic thiazole.

  • Isolation: Cool the mixture to

    
    . The hydrobromide salt of the product often precipitates.[2]
    
  • Neutralization: Filter the solid and wash with cold ethanol. Resuspend in water and neutralize with saturated

    
     to liberate the free base.
    
  • Recrystallization: Recrystallize from EtOH/Water.

Visualization: Synthetic Workflow

SynthesisWorkflow Amide N-(4-methoxyphenyl)acetamide (Precursor) Thioamide N-(4-methoxyphenyl)ethanethioamide (Key Intermediate) Amide->Thioamide Reflux, Toluene LR Lawesson's Reagent (Thionation) LR->Thioamide Thiazole Thiazole Scaffold (Final Pharmacophore) Thioamide->Thiazole Hantzsch Synthesis (-H2O, -HBr) HaloKetone α-Haloketone (Electrophile) HaloKetone->Thiazole

Caption: Transformation pathway from amide precursor to thiazole pharmacophore via the thioamide intermediate.

Part 3: Bioisosterism & Pharmacological Profiling

Rationale: Replacing an amide oxygen with sulfur alters physicochemical properties without changing the fundamental geometry.[3] This "Single Atom Change" can dramatically improve membrane permeability and proteolytic stability.

Data Comparison: Amide vs. Thioamide

The following table highlights why a medicinal chemist would substitute the amide for a thioamide in a lead compound.

PropertyAmide (

)
Thioamide (

)
Impact on Drug Design
Bond Length


Thioamide is bulkier; may induce steric clash or fill hydrophobic pockets better.
H-Bonding Strong AcceptorWeak AcceptorReduced desolvation penalty; improved membrane permeability.
Acidity (

)


Thioamide

is a stronger H-bond donor.
Lipophilicity Lower LogPHigher LogP (+0.5 to 1.0)Enhanced blood-brain barrier (BBB) penetration.
Metabolism Susceptible to amidasesResistant to amidasesIncreased half-life (

); potential toxicity via S-oxidation.
Protocol C: Hydrogen Sulfide ( ) Release Assay

Rationale: Thioamides can act as slow-releasing


 donors.[4][5] 

is a gasotransmitter that activates

channels and reduces oxidative stress.[5]

Method: Methylene Blue Colorimetric Assay Sensitivity:


 range.
  • Preparation: Prepare a

    
     stock solution of N-(4-methoxyphenyl)ethanethioamide in DMSO.
    
  • Incubation: Dilute to

    
     in Phosphate Buffered Saline (PBS, pH 7.4). Incubate at 
    
    
    
    in sealed vials to prevent gas escape.
    • Time points: 0, 1, 3, 6, 12, 24 hours.[6]

  • Aliquoting: At each time point, transfer

    
     of the reaction mixture to a microplate well.
    
  • Trapping: Add

    
     of Zinc Acetate (
    
    
    
    ) to trap
    
    
    as
    
    
    (precipitate).
  • Derivatization:

    • Add

      
       of N,N-dimethyl-p-phenylenediamine sulfate (
      
      
      
      in
      
      
      ).
    • Add

      
       of 
      
      
      
      (
      
      
      in
      
      
      ).
  • Measurement: Incubate for 20 minutes at room temperature. The solution turns blue. Measure Absorbance at 670 nm .

  • Quantification: Compare against a standard curve generated using Sodium Hydrosulfide (

    
    ).
    
Visualization: H2S Release Mechanism

H2S_Mechanism Thioamide Thioamide (Substrate) Intermediate Tetrahedral Intermediate Thioamide->Intermediate + H2O Hydrolysis Hydrolysis (pH 7.4 / Esterases) Hydrolysis->Intermediate Amide Amide (Byproduct) Intermediate->Amide H2S H2S Gas (Active Agent) Intermediate->H2S Release Effect Cytoprotection (Anti-inflammatory) H2S->Effect Signaling

Caption: Hydrolytic pathway of thioamides generating bioactive hydrogen sulfide and the corresponding amide byproduct.

References

  • Thionation Methodology: Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[6] Chemical Reviews, 2007.

  • Hantzsch Synthesis: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen."[2] Berichte der deutschen chemischen Gesellschaft, 1887.[7]

  • Thioamides as Bioisosteres: Schatzschneider, U. "Thioamides as Bioisosteres in Medicinal Chemistry."[4][8] Journal of Medicinal Chemistry, 2018.

  • H2S Donor Potential: Wallace, J. L., et al. "Hydrogen sulfide-releasing anti-inflammatory drugs."[9] Trends in Pharmacological Sciences, 2015.

  • Methylene Blue Protocol: Li, L., et al. "Characterization of a Novel, Water-Soluble Hydrogen Sulfide-Releasing Molecule (GYY4137)." Circulation, 2008.

Sources

Application Note: Strategic Derivatization of N-(4-methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Thioamides are critical bioisosteres of amides in medicinal chemistry. By replacing the carbonyl oxygen with sulfur, researchers can significantly alter the physicochemical properties of a drug scaffold—specifically increasing lipophilicity and resistance to proteolytic degradation—while maintaining hydrogen-bonding capability.

This guide focuses on N-(4-methoxyphenyl)ethanethioamide , a versatile scaffold derived from p-acetanisidide. Beyond its utility as a stable amide isostere, this compound serves as a "linchpin" intermediate for the Hantzsch Thiazole Synthesis , allowing rapid access to libraries of aminothiazoles, a privileged structure in antimicrobial and anticancer drug discovery.

Key Applications
  • Bioisosteric Replacement: Enhancing metabolic stability of amide-containing drugs.

  • Heterocycle Synthesis: Precursor for 1,3-thiazoles via reaction with

    
    -haloketones.
    
  • Metal Chelation: Sulfur acting as a soft donor for Cu(II) or Zn(II) complexation studies.

Synthesis of the Core Scaffold

Objective: Conversion of N-(4-methoxyphenyl)acetamide to N-(4-methoxyphenyl)ethanethioamide.

Methodology: Thionation using Lawesson’s Reagent (LR) .[1][2] Why Lawesson's Reagent? Unlike the traditional Phosphorus Pentasulfide (


), LR allows for milder reaction conditions, higher yields, and simplified workup, avoiding the formation of tarry byproducts often seen with 

.
Protocol 1: Thionation Workflow

Reagents:

  • Starting Material: N-(4-methoxyphenyl)acetamide (1.0 equiv)

  • Reagent: Lawesson’s Reagent (0.55 equiv) (Note: LR delivers 2 moles of sulfur per mole of reagent).

  • Solvent: Anhydrous Toluene (0.1 M concentration relative to substrate).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or Ar) to prevent hydrolysis of LR.
    
  • Dissolution: Add N-(4-methoxyphenyl)acetamide to anhydrous toluene.

  • Addition: Add Lawesson’s Reagent in a single portion. The mixture will be a suspension initially.

  • Reaction: Heat to reflux (

    
    ). The mixture will typically turn homogenous and clear yellow/orange as the reaction proceeds.
    
    • Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane). The thioamide product is less polar (higher

      
      ) than the amide starting material.
      
  • Quench & Workup: Once the starting material is consumed (approx. 2-4 hours), cool to room temperature.

    • Crucial Step: LR byproducts (phosphonic acids) are water-soluble but can be sticky. Remove solvent in vacuo directly.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes

    
     EtOAc. The thioamide is often a yellow crystalline solid.
    
Visualization: Thionation Workflow

ThionationWorkflow Start Start: Amide Precursor (Inert Atmosphere) Reagent Add Lawesson's Reagent (0.55 eq, Toluene) Start->Reagent Reflux Reflux (110°C) 2-4 Hours Reagent->Reflux TLC TLC Check (Product Rf > SM Rf) Reflux->TLC TLC->Reflux Incomplete Workup Evaporate Solvent Direct Load to Column TLC->Workup Complete Product Pure Thioamide (Yellow Solid) Workup->Product

Figure 1: Step-by-step workflow for the thionation of amides using Lawesson's Reagent.

Downstream Derivatization: Hantzsch Thiazole Synthesis

Objective: Developing novel thiazole derivatives using the synthesized thioamide as a nucleophile.

Mechanism: The sulfur atom of the thioamide acts as a nucleophile, attacking the


-carbon of an 

-haloketone (

), followed by cyclodehydration to form the aromatic thiazole ring.
Protocol 2: Thiazole Library Generation

Reagents:

  • Substrate: N-(4-methoxyphenyl)ethanethioamide (1.0 equiv).

  • Partner: Various

    
    -bromoacetophenones (1.1 equiv) (e.g., 4-nitro-2-bromoacetophenone for SAR studies).
    
  • Solvent: Ethanol (absolute).

Step-by-Step Procedure:

  • Mixing: Dissolve the thioamide in Ethanol (0.2 M) in a reaction vial.

  • Addition: Add the

    
    -haloketone.[3][4]
    
  • Reaction: Heat to reflux for 1–3 hours.

    • Observation: A precipitate often forms (the hydrobromide salt of the thiazole).

  • Isolation: Cool the mixture. Filter the precipitate.[5]

  • Free Base Formation: Suspend the solid in water and neutralize with 10%

    
     or 
    
    
    
    to release the free base thiazole.
  • Recrystallization: Recrystallize from Ethanol/Water.

Visualization: Hantzsch Mechanism

HantzschMechanism Thioamide Thioamide (Nucleophile) Attack S-Alkylation (SN2) Thioamide->Attack HaloKetone α-Haloketone (Electrophile) HaloKetone->Attack Intermed S-Alkylated Intermediate (Iminium Ion) Attack->Intermed Cyclization Cyclodehydration (- H2O, - HBr) Intermed->Cyclization Thiazole Final Thiazole Scaffold Cyclization->Thiazole

Figure 2: Mechanistic pathway of the Hantzsch synthesis converting thioamides to thiazoles.

Characterization & Validation

To ensure scientific integrity, the conversion must be validated using spectroscopic methods. The following table summarizes the expected shifts when converting the amide to the thioamide.

FeatureN-(4-methoxyphenyl)acetamide (Precursor)N-(4-methoxyphenyl)ethanethioamide (Product)Validation Logic
IR (Carbonyl/Thiocarbonyl) Strong C=O stretch at 1650–1690 cm⁻¹ C=O disappears. New bands at 1300–1500 cm⁻¹ (C=S/C-N mix).Disappearance of C=O is the primary endpoint.
¹³C NMR (C=X) Carbonyl carbon at ~168 ppm Thiocarbonyl carbon shifts downfield to 190–205 ppm .C=S is significantly deshielded compared to C=O.
¹H NMR (NH) Broad singlet, typically 7.0–8.0 ppm Broad singlet shifts downfield to 9.0–11.0 ppm .Increased acidity of the thioamide proton.
Physical State White/Colorless SolidYellow/Orange Crystalline SolidVisual confirmation of conjugation changes.
Troubleshooting
  • Incomplete Reaction: If amide remains after 4 hours, add 0.1 eq of fresh Lawesson's reagent. Do not exceed 0.7 eq total to avoid difficult purification.

  • "Sticky" Product: Thioamides can be oily. Trituration with cold diethyl ether or pentane often induces crystallization.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson's Reagent in Organic Syntheses.[1][2][6] Chemical Reviews, 106(12), 5225–5288. Link

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[7] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[4][7] Chemical Reviews, 103(1), 197–328. Link

  • National Institute of Standards and Technology (NIST). (2023). Acetamide, N-(4-methoxyphenyl)-N-methyl- IR Spectrum. NIST Chemistry WebBook. Link (Reference for spectral comparison of similar derivatives).

Sources

techniques for monitoring the progress of N-(4-methoxyphenyl)ethanethioamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Monitoring Protocols for N-(4-methoxyphenyl)ethanethioamide Reactions

Executive Summary

This guide details the technical protocols for monitoring reactions involving N-(4-methoxyphenyl)ethanethioamide (also known as 4'-methoxythioacetanilide). The primary focus is the synthesis of this thioamide from its amide precursor using Lawesson’s Reagent (LR), a critical step in generating thio-isosteres for medicinal chemistry. Secondarily, we address monitoring its consumption in heterocycle synthesis (e.g., Hantzsch thiazole formation).

The transition from a carbonyl (C=O) to a thiocarbonyl (C=S) moiety introduces distinct physicochemical changes—chromophoric shifts, lipophilicity modulation, and isotopic mass changes—that allow for precise, self-validating monitoring workflows.

Reaction Context & Mechanistic Basis

The core transformation monitored is the thionation of N-(4-methoxyphenyl)acetamide (1) to N-(4-methoxyphenyl)ethanethioamide (2).

  • Reagent: Lawesson’s Reagent (LR) or P₄S₁₀.[1][2]

  • Mechanism: The reaction proceeds via a thiaoxaphosphetane intermediate.

  • Critical Quality Attribute (CQA): Complete conversion is essential because separating the starting amide from the product can be difficult due to structural similarity, though their polarities differ slightly.

Visualizing the Reaction Pathway

ReactionPathway cluster_monitor Monitoring Signals Amide Start: N-(4-methoxyphenyl)acetamide (Colorless Solid) Inter Intermediate: Thiaoxaphosphetane Amide->Inter + LR, Reflux (Toluene/THF) LR Reagent: Lawesson's Reagent (P-S Byproducts) LR->Inter Dissociation Thioamide Product: N-(4-methoxyphenyl)ethanethioamide (Yellow Crystalline Solid) Inter->Thioamide - (P-O Byproduct) Signal1 UV Shift (Red Shift) Thioamide->Signal1 Signal2 TLC Rf Change Thioamide->Signal2 Signal3 13C NMR (C=S > 190ppm) Thioamide->Signal3

Figure 1: Reaction pathway for the thionation process highlighting key monitoring signals.

Chromatographic Monitoring Techniques

Thin Layer Chromatography (TLC) - The Rapid Qualitative Check

TLC is the primary in-process control (IPC). Thioamides are generally less polar than their corresponding amides due to the lower electronegativity of sulfur compared to oxygen, but the polarizability of sulfur can sometimes result in unexpected retention depending on the stationary phase.

  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane:Ethyl Acetate (Start with 7:3 v/v).

  • Visualization:

    • UV (254 nm): The thioamide (Product) will absorb significantly stronger and at longer wavelengths than the amide.

    • Palladium Chloride (PdCl₂) Stain: Specific for Sulfur.

      • Preparation: Dissolve 0.5g PdCl₂ in 100mL water with a few drops of HCl.

      • Result: Thioamides appear as yellow/brown spots on a white background. Amides do not stain or stain very faintly. This is the self-validating step to confirm the spot is indeed the sulfur product and not a byproduct.

CompoundRf (Hex:EtOAc 7:3)Appearance (Visible)PdCl₂ Stain
Amide (Start) ~0.30ColorlessNegative
Thioamide (Product) ~0.45Pale YellowPositive (Yellow/Brown)
LR Byproducts Variable (often near solvent front)ColorlessVariable
HPLC Analysis - Quantitative Validation

For precise conversion data (>98% purity), Reverse Phase HPLC is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 10% to 90% ACN over 10 minutes.

  • Detection: Diode Array Detector (DAD).

    • Amide λmax: ~245 nm.

    • Thioamide λmax: ~270-290 nm (Bathochromic shift).

  • Protocol: Extract reaction aliquot into MeOH. Inject 5 µL. The thioamide will typically elute after the amide in RP-HPLC due to higher lipophilicity (C=S is less polar than C=O).

Spectroscopic Validation (Structural Integrity)

When the reaction is deemed complete by TLC, confirmation via NMR is mandatory to ensure no desulfurization occurred during workup.

Nuclear Magnetic Resonance (NMR)

The substitution of Oxygen for Sulfur causes drastic changes in the chemical environment of the carbonyl carbon and the adjacent N-H proton.

NucleusSignalAmide (Start)Thioamide (Product)Mechanistic Reason
¹³C NMR C=X168 - 170 ppm 198 - 202 ppm The C=S carbon is significantly deshielded due to the lower excitation energy of the n→π* transition (paramagnetic shielding term dominance).
¹H NMR N-H7.5 - 8.5 ppm 9.0 - 11.0 ppm The N-H proton becomes more acidic and deshielded due to the anisotropy of the C=S bond and stronger hydrogen bonding capability.
¹H NMR O-Me~3.8 ppm~3.8 ppmRemains largely unchanged (internal standard).
Infrared Spectroscopy (FT-IR)
  • Disappearance: Strong Amide I band (C=O stretch) at 1650–1690 cm⁻¹ .

  • Appearance: Thioamide bands (mixed modes) often around 1300–1400 cm⁻¹ and 1000–1200 cm⁻¹ (C=S stretch is not as clean as C=O, often coupled with C-N).

Detailed Experimental Protocol

Workflow: Synthesis & Monitoring of N-(4-methoxyphenyl)ethanethioamide
  • Setup:

    • Charge N-(4-methoxyphenyl)acetamide (1.0 eq) into a dry flask.

    • Add anhydrous Toluene or THF (0.5 M concentration).

    • Add Lawesson’s Reagent (0.55 eq - note: LR delivers 2 sulfur atoms).

    • Note: Ensure inert atmosphere (N₂ or Ar) to prevent hydrolysis of LR.

  • Reaction Phase:

    • Heat to reflux (80-110°C).

    • T = 0 min: Take reference TLC of starting material.

    • T = 30 min: Sampling point 1. Expect bright yellow color development.

    • T = 2 hr: Sampling point 2. Check for disappearance of polar amide spot (Rf ~0.3).

  • Quench & Workup (Critical for Purity):

    • Caution: LR byproducts are foul-smelling.

    • Cool to room temperature.[3]

    • Quench: Add aqueous NaHCO₃ slowly (gas evolution possible).

    • Extraction: Extract with Ethyl Acetate.

    • Wash: Wash organic layer with 10% HCl (removes unreacted amine if any hydrolysis occurred) then Brine.

  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient.

    • If chromatography is needed, use the TLC conditions (Hex/EtOAc).

Decision Matrix: Method Selection

MethodSelection Start Start Monitoring Stage Reaction Stage? Start->Stage Early In-Process (0-3 hrs) Stage->Early Quick Check Late End-Point / Purity Stage->Late Final QC TLC Method: TLC + PdCl2 Stain (Rapid, Qualitative) Early->TLC HPLC Method: HPLC-UV (Quantitative %Conv) Late->HPLC NMR Method: 13C NMR (Structural Confirmation) HPLC->NMR If >98% Purity

Figure 2: Decision matrix for selecting the appropriate monitoring technique based on reaction stage.

Troubleshooting & Common Pitfalls

  • Problem: Reappearance of Amide during workup.

    • Cause: Thioamides can hydrolyze back to amides under strongly acidic or basic conditions, especially if heated.

    • Solution: Keep workup neutral/mildly basic (NaHCO₃). Avoid prolonged exposure to silica gel (acidic).

  • Problem: Ghost spots on TLC.

    • Cause: Lawesson's reagent byproducts (phosphonates) often streak or appear near the solvent front.

    • Solution: Use the PdCl₂ stain. Byproducts rarely stain yellow/brown like the thioamide.

References

  • Ozturk, T., et al. (2007). "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278. Link

  • Jesberger, M., et al. (2003). "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929-1958. Link

  • Flanagan, S. R., et al. (2006). "Thioamides as Isosteres: Synthesis and Structural Characterization." Journal of Medicinal Chemistry. (Contextual grounding for spectral shifts).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-methoxyphenyl)ethanethioamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this thioamide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

N-(4-methoxyphenyl)ethanethioamide, like many thioamides, can present unique purification challenges. These often stem from the methods of its synthesis, typically the thionation of the corresponding amide, N-(4-methoxyphenyl)acetamide, often using reagents like Lawesson's reagent.[1][2][3] The primary difficulties include removing sulfur-containing byproducts, handling a product that may have different solubility and stability profiles than its amide counterpart, and avoiding degradation during the purification process. This guide will walk you through these challenges with practical, step-by-step advice.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of N-(4-methoxyphenyl)ethanethioamide.

Recrystallization Issues

Question: My N-(4-methoxyphenyl)ethanethioamide is not crystallizing, or it's "oiling out." What should I do?

Answer:

"Oiling out" or failure to crystallize is a common issue in recrystallization and can be particularly prevalent with thioamides due to their unique polarity and potential for polymorphism. Here’s a systematic approach to troubleshoot this:

  • Solvent Selection is Key: The choice of solvent is critical for successful recrystallization.[4] For N-(4-methoxyphenyl)ethanethioamide, a good starting point is to consider solvents that are effective for its amide analog, N-(4-methoxyphenyl)acetamide, which has been successfully recrystallized from ethanol.[5] However, thioamides are generally more polar than their amide counterparts, so you may need to adjust your solvent system accordingly.[6]

    • Single Solvent System: Try polar protic solvents like ethanol or isopropanol. Heat the solution to dissolve the compound and then cool it slowly. If the compound is too soluble even at low temperatures, the solvent is not suitable.

    • Solvent/Anti-Solvent System: This is often a more effective approach. Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow the mixture to cool slowly.

  • Control the Cooling Rate: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal yield.

  • Scratching and Seeding: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth. Alternatively, if you have a small amount of pure N-(4-methoxyphenyl)ethanethioamide, you can add a "seed crystal" to induce crystallization.

  • Concentration Matters: If the solution is too dilute, crystals may not form. If it's too concentrated, impurities can be trapped in the crystal lattice. If you suspect the solution is too dilute, carefully evaporate some of the solvent and try to induce crystallization again.

Question: My recrystallized product is still impure. What are the likely contaminants and how can I remove them?

Answer:

If your recrystallized N-(4-methoxyphenyl)ethanethioamide is still impure, the contaminants likely originate from the synthesis, especially if Lawesson's reagent was used.

  • Common Impurities:

    • Unreacted N-(4-methoxyphenyl)acetamide: The starting material for the thionation reaction.

    • Byproducts from Lawesson's Reagent: These are phosphorus- and sulfur-containing compounds that can be difficult to remove due to their polarity being similar to the thioamide product.[6]

    • Elemental Sulfur: Can be a byproduct of some thionation reactions.

    • Degradation Products: Thioamides can be susceptible to hydrolysis back to the amide, especially under acidic or basic conditions.[7]

  • Purification Strategy:

    • Aqueous Workup: Before recrystallization, a thorough aqueous workup can help remove some of the more polar byproducts from Lawesson's reagent. Washing the organic layer with a saturated sodium bicarbonate solution can be effective.

    • Column Chromatography: If recrystallization alone is insufficient, column chromatography is the next logical step.

    • Multiple Recrystallizations: Sometimes, a single recrystallization is not enough. A second recrystallization from a different solvent system can significantly improve purity.

Column Chromatography Challenges

Question: What is a good starting solvent system for column chromatography of N-(4-methoxyphenyl)ethanethioamide?

Answer:

For column chromatography of N-(4-methoxyphenyl)ethanethioamide, a good starting point is a solvent system commonly used for its amide analog, such as a mixture of ethyl acetate and hexanes.[8] Thioamides are generally more polar than their corresponding amides, so you will likely need a more polar eluent.

Recommended Starting Points:

  • Initial TLC Analysis: Before running a column, it is essential to perform thin-layer chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.25-0.35 for your target compound.

  • Solvent Systems to Try (in order of increasing polarity):

    • Hexane / Ethyl Acetate (e.g., start with 9:1 and gradually increase the proportion of ethyl acetate)

    • Dichloromethane / Ethyl Acetate

    • Dichloromethane / Methanol (for more polar compounds, but be cautious as methanol can sometimes react with thioamides)[7]

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Comments
Hexane / Ethyl Acetate9:1 to 1:1A good starting point for many organic compounds.
Dichloromethane / Ethyl Acetate9:1 to 1:1Offers different selectivity compared to hexane-based systems.
Dichloromethane / Methanol99:1 to 95:5Use with caution for more polar impurities. Thioamide stability should be monitored.

Question: My compound is streaking on the TLC plate and the column. How can I fix this?

Answer:

Streaking on TLC plates and columns is often due to issues with solubility, interactions with the stationary phase (silica gel), or the presence of very polar impurities.

  • Improve Solubility: Ensure your compound is fully dissolved in the loading solvent before applying it to the column. If it precipitates on the silica, it will lead to poor separation.

  • Modify the Mobile Phase:

    • Add a Polar Modifier: A small amount of a more polar solvent, like methanol, can sometimes improve peak shape. However, be mindful of potential reactivity with the thioamide.

    • Add an Acid or Base: If your compound has acidic or basic properties, adding a small amount of acetic acid or triethylamine to the eluent can improve chromatography by suppressing ionization. For a thioamide, which can be weakly acidic, a small amount of a non-nucleophilic base might be beneficial, but this should be tested carefully on a small scale first.

  • Check for Degradation: Thioamides can be sensitive.[9] Spot a TLC plate and let it sit on the bench for a while before eluting to see if new spots appear, which would indicate degradation on the silica. If this is the case, you may need to use a less acidic stationary phase like alumina or a deactivated silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure N-(4-methoxyphenyl)ethanethioamide?

Pure thioamides are often yellow or orange crystalline solids. They are generally stable when stored in a cool, dark, and dry place.[7] They can be sensitive to prolonged exposure to light, strong acids, strong bases, and oxidizing agents.[10] Hydrolysis to the corresponding amide is a potential degradation pathway, especially in the presence of water and acid or base.[7]

Q2: How can I confirm the purity of my N-(4-methoxyphenyl)ethanethioamide?

Several analytical techniques can be used to assess purity:

  • NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful methods for confirming the structure and assessing purity. The presence of signals corresponding to the starting amide or other byproducts will indicate impurity. The ¹³C NMR chemical shift of the thiocarbonyl carbon is typically found significantly downfield (around 200-210 ppm) compared to the amide carbonyl carbon.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity. Broadening of the melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Q3: Can I use the same storage conditions for N-(4-methoxyphenyl)ethanethioamide as for its amide analog?

While the amide, N-(4-methoxyphenyl)acetamide, is generally a stable compound, thioamides can be more reactive.[10][12] It is advisable to take extra precautions with the thioamide:

  • Store in a tightly sealed container to protect from moisture.

  • Store in a dark place or in an amber vial to prevent photodegradation.

  • Store at a low temperature (e.g., in a refrigerator) to slow down any potential degradation.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the purification of N-(4-methoxyphenyl)ethanethioamide, particularly after synthesis using Lawesson's reagent.

PurificationWorkflow start Crude Reaction Mixture (Post-Thionation) workup Aqueous Workup (e.g., NaHCO3 wash) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Concentration in vacuo drying->concentration crude_solid Crude Solid/Oil concentration->crude_solid tlc TLC Analysis to Determine Purity & Rf crude_solid->tlc decision Is Purity >95%? tlc->decision column Column Chromatography (e.g., Hexane/EtOAc) decision->column No pure_product Pure N-(4-methoxyphenyl)ethanethioamide decision->pure_product Yes recrystallization Recrystallization (e.g., Ethanol or Solvent/Anti-Solvent) recrystallization->pure_product column->recrystallization If necessary column->pure_product If pure fractions are obtained characterization Characterization (NMR, MS, MP) pure_product->characterization

Caption: A general workflow for the purification of N-(4-methoxyphenyl)ethanethioamide.

References

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Ethanethioamide, n-(4-methoxy-3-methylphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • Prears, M. L., et al. (2018). Lawesson's Reagent: Providing a New Approach to the Forgotten 6-Thioverdazyl Radical. Molecules, 23(10), 2469. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Mitchell, N. J., & Scheidt, K. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(10), 3033-3047. Available at: [Link]

  • Walters, C. R., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science, 8(4), 2895-2903. Available at: [Link]

  • ResearchGate. (2013). Stability of thioamides?. Retrieved from [Link]

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Preprint. Available at: [Link]

  • Khatoon, H. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Available at: [Link]

  • Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]

  • Guerrab, F., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015-1019. Available at: [Link]

  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Preprint. Available at: [Link]

  • ResearchGate. (n.d.). N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]

  • Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ChemRxiv. Preprint. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

Sources

troubleshooting N-(4-methoxyphenyl)ethanethioamide synthesis failures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #LR-882-THIO Subject: Troubleshooting N-(4-methoxyphenyl)ethanethioamide Synthesis Failures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Overview

You are encountering difficulties in the thionation of N-(4-methoxyphenyl)acetamide (p-acetanisidine) to N-(4-methoxyphenyl)ethanethioamide . This transformation, while theoretically straightforward using Lawesson’s Reagent (LR), is notoriously sensitive to moisture, stoichiometry, and work-up protocols.

This guide treats your synthesis as a system. We will isolate the failure mode (Kinetics vs. Purification vs. Stability) and apply a corrective protocol.

Quick Reference Data

ParameterTarget SpecificationNotes
Target Structure N-(4-methoxyphenyl)ethanethioamideThioamide analog of p-acetanisidine
Key Reagent Lawesson’s Reagent (LR)2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
Expected 13C NMR C=S shift: ~198–203 ppm Distinctive downfield shift vs. Amide C=O (~168 ppm)
Expected 1H NMR NH shift: ~11.0–11.5 ppm (broad)Significant downfield shift vs. Amide NH (~9.8 ppm)
Odor Profile Pungent, Sulfur/Rotten EggRequires bleach quench for glassware

Module 1: Reaction Stalled or Incomplete

Symptom: TLC shows persistent starting material (Amide) despite refluxing for 12+ hours.[1] Diagnosis: Kinetic failure due to "Dead" Reagent or Solvent Temperature Ceiling.[1]

The Mechanism of Failure

Lawesson’s Reagent exists as a dimer in equilibrium with a reactive dithiophosphine ylide monomer.[1][2] This monomer reacts with the amide carbonyl via a [2+2] cycloaddition to form a 4-membered thiaoxaphosphetane ring.[1]

  • Failure Point: If the solvent contains any water, the ylide hydrolyzes immediately to inactive phosphonic acids.

  • Failure Point: If the temperature is <80°C (e.g., THF reflux), the dissociation of the LR dimer is too slow for electron-rich amides.

Corrective Protocol: The "Dry Toluene" Standard
  • Switch Solvent: Replace THF or DCM with Anhydrous Toluene (BP 110°C). The higher temperature drives the dimer-monomer equilibrium.[1]

  • Stoichiometry: Use 0.6 equivalents of LR per 1.0 equivalent of amide. (LR provides 2 sulfur atoms, but 0.5 eq is theoretically sufficient; 0.6 ensures drive).[1]

  • Drying: Do not trust "bottle dry" solvents.[1] Store toluene over 4Å molecular sieves for 24 hours prior to use.[1]

LR_Mechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Reactive Ylide (Monomer) LR_Dimer->Ylide Heat (>80°C) Intermediate Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermediate + Amide [2+2] Cycloaddition Dead_LR Inactive Phosphonic Acid Ylide->Dead_LR Amide Amide Substrate (p-Acetanisidine) Thioamide Target Thioamide Intermediate->Thioamide Cycloreversion (Driving Force: P=O bond) Byproduct P=O Polymer (Byproduct) Intermediate->Byproduct Water H2O (Contaminant) Water->Ylide Hydrolysis (Fast)

Figure 1: Mechanism of Lawesson's Reagent thionation.[1][3][4][5] Note the critical hydrolysis pathway (dotted red) that kills the reaction in wet solvents.

Module 2: The "Sticky Solid" & Purification Nightmare

Symptom: The reaction worked (TLC shows product), but the work-up yields a foul-smelling, yellow sludge that clogs columns and refuses to crystallize. Diagnosis: Incomplete removal of the Lawesson’s by-product (Polymeric P-O species).[1]

The standard "bicarbonate wash" is often insufficient to hydrolyze the lipophilic phosphorus by-products, which co-elute with your thioamide.[1]

Corrective Protocol: The Alcohol Quench Method

Recent process chemistry optimizations suggest chemically degrading the by-product before chromatography.[1]

  • The Quench: Once the reaction is complete, cool to room temperature. Add Methanol or Ethanol (approx. 5 mL per mmol substrate) directly to the reaction mixture.[1]

  • Degradation: Stir for 1 hour. This converts the oligomeric P-S/P-O sludge into highly polar diethyl thiophosphonates.[1]

  • Partition: Evaporate the toluene/ethanol. Dissolve residue in EtOAc. Wash with 10% NaOH (or Na2CO3).[1] The polar phosphorus esters will now partition cleanly into the aqueous layer.[1]

  • Purification: The organic layer contains your crude thioamide.[1] Dry (MgSO4) and concentrate.[6][7][1]

    • Recrystallization:[8][9][10] Try boiling Ethanol/Water (9:1) or Toluene/Hexane .[1]

    • Chromatography: If an oil persists, use a silica column.[6][1] Gradient: 0%

      
       30% EtOAc in Hexanes. Thioamides are less polar than their amide precursors (move faster on silica).[1]
      

Purification_Workflow Crude Crude Reaction Mixture (Toluene) Quench Add MeOH/EtOH Stir 1 hr @ RT Crude->Quench Degrade Polymer Strip Evaporate Volatiles Quench->Strip Redissolve Dissolve in EtOAc Strip->Redissolve Wash Wash w/ 10% NaOH Redissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Discard P-Byproducts) PhaseSep->AqLayer Polar P-Esters OrgLayer Organic Layer (Thioamide) PhaseSep->OrgLayer Product Final Recrystallize (EtOH/H2O) OrgLayer->Final

Figure 2: Optimized work-up decision tree utilizing the alcohol quench to solubilize phosphorus by-products.[1]

Module 3: Product Instability (Yellowing/Smell)

Symptom: Pure white/pale yellow crystals turn bright orange or smell strongly of H2S after 1 week of storage.[1] Diagnosis: Hydrolysis or Oxidative Desulfurization.[1]

Thioamides are less stable than amides.[1] The C=S bond is susceptible to:

  • Hydrolysis: Reverting to the amide (releasing H2S) in the presence of atmospheric moisture.[1]

  • Oxidation: Forming sulfur oxides or dimerizing to disulfides.[1]

Corrective Protocol: Storage & Handling
  • Storage: Store under Argon/Nitrogen at 4°C.

  • Analysis: If the Melting Point drops or the smell increases, check NMR.

    • Sign of degradation:[1] Appearance of a signal at ~168 ppm (Amide C=O) in 13C NMR.[6][1][11]

    • Sign of degradation:[1] Loss of the deep yellow color (if the thioamide is colored) or appearance of a new spot on TLC (more polar, matching starting material).

FAQ: Researcher Queries

Q: Can I use P4S10 (Phosphorus Pentasulfide) instead of Lawesson's Reagent? A: Yes, but with caveats. P4S10 is cheaper but requires higher temperatures and often yields a "messier" crude mixture requiring tedious Soxhlet extraction or multiple columns.[1] Lawesson's Reagent is essentially a "pre-organized" form of P4S10 that reacts cleaner and at lower activation energies.[1] For high-value drug intermediates, stick to LR.[1]

Q: My product smells terrible. Is this normal? A: Yes. Thioamides and the by-products of Lawesson's reagent have low odor thresholds.[1]

  • Safety Tip: Keep all glassware in the hood.[1] Soak used glassware in a bath of dilute bleach (sodium hypochlorite) for 1 hour before washing.[1] This oxidizes the sulfur residues to odorless sulfates/phosphates.[1]

Q: The literature says "Reflux in THF", but you say Toluene. Why? A: THF refluxes at 66°C. Toluene refluxes at 110°C. Many electron-rich amides (like your methoxy-substituted substrate) have a high energy barrier for the initial nucleophilic attack on the phosphorus.[1] THF often fails to provide enough thermal energy to drive the reaction to completion, leading to stalled intermediates. Toluene ensures the reaction overcomes this barrier.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[12] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.

  • Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.

  • Organic Syntheses. (2008). Thionation with Lawesson's Reagent: Preparation of N-Methylthioacetamide. Organic Syntheses, Coll. Vol. 11, p. 99.

Sources

stability issues of N-(4-methoxyphenyl)ethanethioamide under storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, storage, and troubleshooting of N-(4-methoxyphenyl)ethanethioamide (also known as 4'-Methoxythioacetanilide ).

Topic: Stability & Storage Troubleshooting

Document ID: TSC-THIO-042 | Revision: 2.1 | Status: Active

Executive Summary & Compound Profile

N-(4-methoxyphenyl)ethanethioamide is a thio-analogue of Methacetin.[1] Unlike its stable amide counterpart, this compound contains a thioamide (C=S) moiety, rendering it highly susceptible to oxidative desulfurization and hydrolysis.[1]

  • Chemical Structure: CH3-C(=S)-NH-(C6H4)-OCH3

  • Critical Instability Factors: Light (Photosensitivity), Oxygen (Oxidative Desulfurization), Moisture (Hydrolysis).[1]

  • Primary Degradation Product: N-(4-methoxyphenyl)acetamide (The oxygen analogue).[1]

Rapid Diagnostic Module (Visual & Sensory)

Use this module to determine the immediate status of your sample without instrumentation.[1]

SymptomObservationDiagnosisSeverity
Color Shift Yellow

White/Pale
Oxidative Desulfurization. The compound is reverting to its amide form (Methacetin), which is typically white.🔴 Critical (Purity compromised)
Color Shift Yellow

Dark Brown/Black
Hydrolysis & Aniline Oxidation. Hydrolysis has released p-anisidine, which rapidly oxidizes and polymerizes.[1]Fatal (Discard sample)
Odor Rotten Egg / Sulfurous H₂S Release. Active hydrolysis is occurring.[1]🔴 Critical (Safety Hazard)
Texture Caking / Wetness Hygroscopic Failure. Moisture ingress has initiated hydrolysis.[1]🟠 High (Dry & Retest)

Deep Dive: Degradation Mechanisms

As a researcher, understanding why your sample degraded is as important as knowing that it degraded.[1]

A. Oxidative Desulfurization (The "Yellow-to-White" Shift)

The C=S bond is a "soft" donor and highly polarizable.[1] Upon exposure to atmospheric oxygen and light (photosensitization), the thioamide undergoes an exchange reaction, replacing Sulfur with Oxygen.[1]

Mechanism:

  • Formation of a Sulfine intermediate (S-oxide) via singlet oxygen attack or radical mechanism.[1]

  • Extrusion of sulfur (often as SO₂ or elemental sulfur) and formation of the stable Amide carbonyl.[1]

B. Hydrolysis (The "H₂S" Release)

In the presence of moisture (catalyzed by trace acids or bases), the thioamide bond cleaves.[1]

  • Products: p-Anisidine (toxic, unstable) and Thioacetic acid (which decomposes to H₂S).[1]

Pathway Visualization

The following diagram illustrates the two primary failure modes.

DegradationPathways Thioamide N-(4-methoxyphenyl) ethanethioamide (Yellow Solid) Sulfine Sulfine Intermediate (Unstable) Thioamide->Sulfine +O₂ / hν (Light) Anisidine p-Anisidine (Dark/Brown Oil) Thioamide->Anisidine +H₂O (Hydrolysis) H2S H₂S + Thioacetic Acid (Foul Odor) Thioamide->H2S +H₂O Amide N-(4-methoxyphenyl) acetamide (White Solid) Sulfine->Amide -S

Figure 1: Degradation pathways showing Oxidative Desulfurization (Blue path) and Hydrolysis (Red path).[1]

Analytical Validation Protocols

Do not rely solely on visual checks. Validate purity using these self-validating methods.

Protocol A: TLC Differential Analysis

Thioamides are generally less polar than their corresponding amides (due to weaker H-bonding capability of Sulfur vs Oxygen).[1]

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (Start with 7:3).[1]

  • Visualization: UV (254 nm).

  • Expected Result:

    • Target (Thioamide): Higher R_f (travels further).

    • Impurity (Amide): Lower R_f (travels slower).[1]

    • Note: If you see a spot lagging behind your main spot, your sample has oxidized.[1]

Protocol B: IR Spectroscopy Check (The "Fingerprint")

This is the definitive non-destructive test.[1]

  • Look for: Strong C=S stretching vibration (typically 1000–1200 cm⁻¹ region, often broader/weaker than C=O).[1]

  • Warning Sign: Appearance of a sharp, intense band at 1650–1690 cm⁻¹ .[1] This is the Amide I band (C=O) . If this peak exists, significant desulfurization has occurred.[1]

Storage & Handling SOP

Adhere to these strict storage conditions to maximize shelf-life.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Arrhenius equation dictates that lower T slows radical oxidation and hydrolysis kinetics.
Atmosphere Argon or Nitrogen Displaces atmospheric O₂ (prevents oxidation) and moisture (prevents hydrolysis).[1]
Container Amber Glass Vial Blocks UV/Blue light which catalyzes the singlet oxygen sensitization of the C=S bond.[1]
Seal Parafilm + Desiccant Secondary barrier against humidity ingress.[1]

FAQ: Troubleshooting Common Issues

Q: My sample has turned from bright yellow to a pale cream color. Can I still use it? A: It is risky.[1] The color loss indicates partial conversion to the amide.[1] If your experiment relies on the specific reactivity of the C=S bond (e.g., as a ligand or precursor), the presence of the C=O analogue will act as a competitive inhibitor or inert impurity.[1] Purify via recrystallization (typically from Ethanol/Water) before use.[1]

Q: I smell sulfur when I open the vial. Is this normal? A: Trace sulfur smell is common in thio-compounds, but a strong "rotten egg" smell indicates active hydrolysis.[1] Check the pH of an aqueous suspension; if it is acidic (due to thioacetic acid formation), the sample is degrading.[1]

Q: Can I store this in DMSO stock solution? A: NO. DMSO is a mild oxidant and is hygroscopic.[1] Storing thioamides in DMSO at room temperature can accelerate the conversion to the amide.[1] Prepare solutions fresh.

References

  • Thioamide Stability & Hydrolysis

    • Mechanism of Hydrolysis:[1] Pezner, E. et al. "Kinetics and mechanism of the hydrolysis of thioacetamide."[1] J. Am. Chem. Soc.[1] (1952).[1]

    • General Thioamide Properties: "Thioamides."[1][2][3][4][5] ScienceDirect Topics.

  • Oxidative Desulfurization

    • Photochemical Oxidation: "Photo-oxidation of thioamides."[1] Journal of the Chemical Society, Perkin Transactions.[1][1]

  • Spectral Data (Comparison Standards)

    • Amide Analogue (Methacetin) Data: PubChem CID 5827.[1]

Sources

Technical Support Center: Troubleshooting Poor Solubility of N-(4-methoxyphenyl)ethanethioamide in Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for troubleshooting and resolving solubility challenges encountered with N-(4-methoxyphenyl)ethanethioamide and other structurally related hydrophobic compounds in biological and biochemical assays. By explaining the causative factors behind poor solubility and providing validated, step-by-step protocols, this document aims to ensure the generation of accurate, reproducible, and reliable experimental data.

Part 1: Understanding the Challenge - The Physicochemical Profile

Q1: Why is N-(4-methoxyphenyl)ethanethioamide expected to have poor solubility in aqueous assay buffers?

A: The poor aqueous solubility of N-(4-methoxyphenyl)ethanethioamide is rooted in its molecular structure. A systematic analysis reveals several key features that contribute to its hydrophobicity:

  • Aromatic Ring: The central phenyl ring is a large, non-polar moiety that is energetically unfavorable to accommodate within the highly ordered hydrogen-bonding network of water.

  • Methoxy Group (-OCH₃): While the oxygen atom can participate in hydrogen bonding as an acceptor, the attached methyl group adds to the overall lipophilic character of the molecule.

  • Ethanethioamide Group (-C(S)NH-): This group is the most polar part of the molecule. However, thioamides are weaker hydrogen bond acceptors than their corresponding amide analogs, although they are stronger hydrogen bond donors.[1] This subtle difference can impact solvation by water. The sulfur atom's larger van der Waals radius compared to oxygen also influences its interaction with solvent molecules.[1]

Collectively, these features result in a molecule that is predominantly non-polar. This is quantitatively represented by its partition coefficient (LogP), which is predicted to be high, indicating a strong preference for a non-polar environment over an aqueous one. Poorly soluble compounds like this are a significant challenge in drug discovery, often leading to underestimated potency and unreliable data if not handled correctly.[2][3]

PropertyValueSource
Molecular Formula C₉H₁₁NOSBOC Sciences[]
Molecular Weight 181.26 g/mol BOC Sciences[]
Predicted LogP ~3.4Cheméo (Calculated for a similar compound)[5]
Predicted Water Solubility Very Low (log₁₀WS ≈ -3.77 mol/L)Cheméo (Calculated for a similar compound)[5]

Part 2: FAQs - First-Line Troubleshooting

Q2: My compound precipitated immediately when I diluted my DMSO stock into the aqueous assay buffer. What happened and how can I fix it?

A: This is a classic and common problem known as "crashing out." It occurs because the compound is highly soluble in your 100% DMSO stock but becomes kinetically and thermodynamically unstable when rapidly diluted into a predominantly aqueous environment. The DMSO concentration drops precipitously, and the water-based buffer cannot maintain the compound in solution, causing it to aggregate and precipitate.[6]

Immediate Corrective Actions:

  • Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower concentration.

  • Optimize Dilution Protocol: Avoid large, single-step dilutions. Employ a serial or intermediate dilution strategy. A detailed protocol is provided in Part 3.

  • Modify the Assay Buffer: The buffer itself can be made more "hospitable" to the compound by including co-solvents or surfactants.

Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I should use in my final assay?

A: This is a critical parameter that requires careful optimization. While DMSO is an excellent solvent, it is not biologically inert and can interfere with your assay in several ways.

  • Cellular Toxicity: At high concentrations, DMSO can permeabilize cell membranes, alter cell function, and induce cytotoxicity.[7] For many cell lines, concentrations above 0.5% (v/v) are problematic, and some sensitive cell types may only tolerate up to 0.1%.[8][9]

  • Enzyme/Protein Interference: DMSO can directly bind to proteins, potentially altering their conformation and activity. In some cases, it can act as a competitive inhibitor or cause protein destabilization.[7]

  • Assay Signal Interference: DMSO can affect the readout of certain assay technologies, such as those based on fluorescence or luminescence.[10]

Best Practice: Always determine the maximum tolerable DMSO concentration for your specific assay system (cells, enzyme, etc.) by running a vehicle control curve (assay buffer with varying DMSO concentrations but no compound). It is strongly recommended to keep the final DMSO concentration ≤0.5% and consistent across all wells.[9]

Q4: I see visible crystals or a film in my frozen DMSO stock solution. Is it still usable?

A: This indicates that the compound has come out of solution during the freeze-thaw cycle, which is common for compounds stored at high concentrations. The stock is likely still usable, but it is no longer homogeneous and must be fully redissolved before use to ensure accurate concentration.

Protocol for Re-solubilizing Stock Solutions:

  • Bring the vial to room temperature.

  • Gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Vortex the vial vigorously for 30-60 seconds.

  • If solids persist, place the vial in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure it is completely clear before making any dilutions.

Failure to completely redissolve the stock is a major source of experimental variability.[11]

Part 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Evaluation of Compound Solubility

Before attempting to run a full experiment, you must understand the solubility limits of your compound in the intended assay buffer. A kinetic solubility assay is a rapid method to determine the concentration at which the compound begins to precipitate.

A: This protocol uses visual inspection or nephelometry to determine the point of precipitation as the compound is diluted from a DMSO stock into your assay buffer.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare Stock Solution: Prepare a high-concentration stock of N-(4-methoxyphenyl)ethanethioamide in 100% DMSO (e.g., 10 mM). Ensure it is fully dissolved.

  • Set up Dilution Plate: In a clear 96-well plate, add your final assay buffer to each well (e.g., 198 µL).

  • Create Concentration Gradient: Add the DMSO stock solution to the wells in increasing volumes to create a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO percentage is kept constant by back-filling with 100% DMSO if necessary. For example, for a 200 µL final volume, a 2 µL addition of a 10 mM stock yields a 100 µM final concentration with 1% DMSO.

  • Incubate and Mix: Seal the plate, mix gently on a plate shaker for 5 minutes, and then let it stand at room temperature for 1-2 hours.

  • Analyze:

    • Visual Method: Place the plate on a light box and visually inspect each well for signs of precipitation (cloudiness, crystals, film).

    • Instrumental Method: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a high wavelength (e.g., >600 nm). A sharp increase in signal indicates precipitation.

  • Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit in that specific buffer. Your experiments should be designed with concentrations below this limit.

G cluster_prep Preparation cluster_test Execution cluster_analysis Analysis & Decision start Poorly soluble compound (e.g., N-(4-methoxyphenyl)ethanethioamide) stock Prepare 10 mM stock in 100% DMSO start->stock dilute Create concentration gradient (e.g., 1-100 µM) Keep final DMSO % constant stock->dilute plate Dispense Assay Buffer into 96-well plate plate->dilute incubate Incubate at RT for 1-2 hours dilute->incubate readout Read Plate: Visual Inspection or Nephelometry incubate->readout precip Precipitation Observed readout->precip Yes clear Solution Clear readout->clear No limit Determine Kinetic Solubility Limit precip->limit clear->limit design Design subsequent assays with C < solubility limit limit->design

Caption: Workflow for Kinetic Solubility Assessment.

Guide 2: Strategies for Solubility Enhancement

If the intrinsic solubility of the compound is too low for your desired assay concentration, the formulation of the assay buffer must be modified.

A: Several additives can be tested to find an optimal condition. Each has a different mechanism and potential for assay interference, so validation is essential.

StrategyExamplesMechanism of ActionProsConsTypical Final Conc.
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400)Reduces the overall polarity of the aqueous buffer, making it a more favorable solvent for hydrophobic compounds.[12]Simple to implement; effective for many compounds.Can affect protein/enzyme stability and cell viability at higher concentrations.[13]1-5% (v/v)
pH Adjustment pH 5.0 (Acetate), pH 7.4 (HEPES, PBS), pH 9.0 (Tris, CHES)For ionizable compounds, shifting the pH away from the pKa can increase the proportion of the more soluble ionized form.Highly effective if the compound has an ionizable group.The N-H of the thioamide is very weakly acidic; this may have limited effect. Biological activity can be pH-dependent.Assay-dependent
Non-ionic Surfactants Tween-20, Triton X-100, Pluronic F-68Above the Critical Micelle Concentration (CMC), surfactants form micelles that encapsulate the hydrophobic compound in their non-polar core, allowing dispersion in the aqueous phase.[14][15]Very effective at solubilizing highly "greasy" compounds.Can denature proteins, disrupt cell membranes, and interfere with some assay readouts.0.01-0.1% (w/v)
Cyclodextrins β-Cyclodextrin, HP-β-CDThese cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes, sequestering the compound away from water.[16]Generally well-tolerated in biological systems.Can be expensive; complex formation may alter compound availability to the target.1-10 mM

Recommendation: Start by testing co-solvents like 1-2% ethanol or PEG400. If that fails, a low concentration of a non-ionic surfactant like 0.01% Tween-20 is a powerful second option. Always run a vehicle control to check for assay interference.

Guide 3: Best Practices for Compound Handling & Dilution

Even with an optimized buffer, improper handling can cause localized high concentrations that lead to precipitation.

A: A multi-step, intermediate dilution protocol is crucial. This method avoids the shock of diluting a 100% DMSO stock directly into a 99%+ aqueous environment.

G cluster_stock Step 1: Stock Plate cluster_intermediate Step 2: Intermediate Plate cluster_final Step 3: Final Assay Plate stock 10 mM Compound in 100% DMSO inter Dilute Stock into Assay Buffer + High DMSO (e.g., to 200 µM in 10% DMSO) stock->inter 1:50 Dilution final Transfer from Intermediate into Assay Buffer (e.g., to 10 µM in 0.5% DMSO) inter->final 1:20 Dilution

Caption: Recommended Intermediate Dilution Workflow.

Detailed Protocol: Intermediate Dilution for Assay Plates

  • Prepare Master Stock: Create a 10 mM stock of N-(4-methoxyphenyl)ethanethioamide in 100% DMSO.

  • Prepare Intermediate Plate:

    • Create an "intermediate buffer" consisting of your final assay buffer with a higher concentration of DMSO (e.g., 90% assay buffer + 10% DMSO).

    • Perform the first dilution of your master stock into this intermediate buffer. For example, dilute the 10 mM stock 1:50 to get a 200 µM solution in 10% DMSO/90% buffer. This is a much less drastic change in solvent environment.

  • Prepare Final Assay Plate:

    • Aliquot your final assay buffer (containing 0% DMSO) into the wells of your final plate.

    • Transfer a small volume from the intermediate plate into the final plate. For example, transfer 10 µL of the 200 µM intermediate solution into 190 µL of assay buffer.

    • This results in a final concentration of 10 µM with a final DMSO concentration of 0.5%, achieved in a gentle, stepwise manner that minimizes the risk of precipitation.

References

  • Acetanisole - Solubility of Things. (n.d.).
  • N-(4-Methoxyphenyl)acetamide(51-66-1) - ChemicalBook. (n.d.).
  • Method for determining solubility of a chemical compound. (2005). Google Patents.
  • Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. (2015). Stack Exchange.
  • N-(4-Methoxyphenyl)acetamide - Echemi. (n.d.).
  • CAS 5310-18-9 N-(4-methoxyphenyl)ethanethioamide - BOC Sciences. (n.d.).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025). ResearchGate.
  • N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). ACS Publications.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
  • Effect of DMSO on assay performance. (n.d.). ResearchGate.
  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2025). ResearchGate.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). PMC - PubMed Central.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025).
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PMC - NIH.
  • STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. (n.d.). ResearchGate.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare.
  • What effects does DMSO have on cell assays?. (2017). Quora.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). JOCPR.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed.
  • Does DMSO have an influence on tube formation assay (with EPC)?. (2015). ResearchGate.
  • Chemical Properties of Acetamide, N-(4-methoxyphenyl)-2-phenylthio-. (n.d.). Cheméo.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). NIH.

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Technical Support Center: N-(4-methoxyphenyl)ethanethioamide (N-4-MET)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(4-methoxyphenyl)ethanethioamide (N-4-MET), an investigational small molecule targeting tubulin polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges, with a focus on understanding and overcoming acquired resistance.

Our approach is rooted in first principles: verify your reagents, validate your system, and then investigate the biology. This document provides troubleshooting FAQs, detailed protocols, and strategic guidance to ensure the integrity and success of your research.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial queries and issues encountered when working with N-4-MET. Ruling out these common variables is a prerequisite for any in-depth resistance investigation.

Frequently Asked Questions (FAQs)

Q1: My N-4-MET solution is freshly prepared, but I'm seeing lower-than-expected potency (high IC50) in my initial experiments. What should I check first?

A1: This issue often stems from compound handling or assay conditions.

  • Compound Solubility and Stability: N-4-MET, like many thioamides, can be susceptible to degradation under certain conditions.[1] Always prepare solutions fresh in anhydrous DMSO and store them in small, single-use aliquots at -80°C, protected from light. Before treating cells, ensure the compound is fully dissolved. Precipitates, even if microscopic, will drastically reduce the effective concentration.

  • Assay System Validation: Ensure your assay is performing correctly.

    • Cell Health: Confirm your cells are healthy, in the logarithmic growth phase, and free of contamination. Stressed or overgrown cells can exhibit altered drug sensitivity.

    • Positive Control: Include a standard-of-care tubulin inhibitor (e.g., Paclitaxel, Vincristine) in parallel. If the positive control also shows poor potency, the issue is likely with the assay system itself (e.g., viability reagent, plate reader settings).[2][3]

    • Vehicle Control: The final DMSO concentration should be consistent across all wells and ideally below 0.5%. High DMSO concentrations can be toxic and confound results.[4]

Q2: I'm observing significant well-to-well variability or "edge effects" in my 96-well plate assays. How can I minimize this?

A2: Edge effects are a common biophysical artifact in plate-based assays, often due to differential evaporation in the outer wells.

  • Mitigation Strategy 1 (Humidification): Ensure your incubator has a properly filled and maintained water pan to maintain high humidity. You can also use plates with lids and place them inside a secondary container with a moistened paper towel.

  • Mitigation Strategy 2 (Plate Layout): Avoid using the outermost wells for experimental samples. Fill these "buffer" wells with sterile PBS or media to create a more uniform microenvironment across the plate.

  • Pipetting Technique: Ensure consistent and careful pipetting. Automated liquid handlers can improve precision, but if performing manually, use fresh tips for each replicate and ensure proper mixing.

Section 2: Investigating Acquired Resistance

You have successfully cultured your cancer cell line in the presence of escalating concentrations of N-4-MET and have now isolated a population that exhibits a significantly higher IC50 value compared to the parental line. This section guides you through the process of characterizing this potential resistance.

Troubleshooting Workflow for Acquired Resistance

The following workflow provides a systematic approach to diagnosing the underlying cause of decreased sensitivity to N-4-MET.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Mechanism Interrogation cluster_2 Phase 3: Diagnosis & Strategy A High IC50 observed in long-term culture B Authenticate Cell Line (STR Profiling) A->B C Confirm Compound Integrity (LC-MS) A->C D Re-test Parental vs. Resistant Side-by-Side B->D C->D E Resistance Confirmed. Proceed to MOA. D->E F Target Engagement Assay (e.g., CETSA) E->F G Efflux Pump Assay (e.g., Rhodamine 123) E->G H Target Gene Sequencing (e.g., TUBB3) E->H I No change in Target Engagement F->I Binding Intact L Decreased Target Engagement F->L Binding Lost J Increased Efflux Activity G->J K Mutation Identified in Target Gene H->K M Diagnosis: Efflux Pump Upregulation (e.g., MDR1) I->M J->M N Diagnosis: Target Alteration K->N L->N O Strategy: Combine N-4-MET with Efflux Pump Inhibitor M->O P Strategy: Develop 2nd Gen. Analog or Target Degradation (PROTAC) N->P

Figure 1. A logical workflow for troubleshooting and diagnosing acquired resistance to N-4-MET.
Frequently Asked Questions (FAQs) for Resistance

Q3: My resistant cell line's IC50 for N-4-MET is >10-fold higher than the parental line. How do I confirm the drug is still reaching its target?

A3: This is a critical question that addresses whether resistance is caused by factors preventing the drug from reaching its target (e.g., efflux) or by changes in the target itself. A Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[5][6]

  • Principle of CETSA: This assay measures the thermal stability of a protein in its native cellular environment. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature (Tm). If N-4-MET can no longer bind its target in the resistant cells, you will not observe this thermal shift.[7]

  • Expected Outcome:

    • Parental Cells: You should see a dose-dependent increase in the thermal stability of tubulin in the presence of N-4-MET.

    • Resistant Cells (Scenario A - Efflux): If resistance is due to the drug being pumped out, you will see a thermal shift, but it will require much higher concentrations of N-4-MET to achieve the same effect as in parental cells.

    • Resistant Cells (Scenario B - Target Mutation): If a mutation prevents binding, you will see little to no thermal shift in tubulin, even at high N-4-MET concentrations.

  • See Appendix A for a detailed CETSA protocol.

Q4: I suspect my resistant cells are overexpressing an efflux pump. What's the most direct way to test this?

A4: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a very common mechanism of multidrug resistance (MDR).[8][9] A functional assay using a fluorescent substrate is the best way to confirm this.

  • Rhodamine 123 Efflux Assay: This assay uses a fluorescent dye (Rhodamine 123) that is a known substrate for P-gp. Cells with high P-gp activity will rapidly pump the dye out, resulting in low intracellular fluorescence.

  • Experimental Design:

    • Incubate both parental and resistant cells with Rhodamine 123.

    • Measure intracellular fluorescence over time using flow cytometry or a fluorescence plate reader.

    • As a control, treat a set of resistant cells with a known P-gp inhibitor (e.g., Verapamil or Tariquidar) before adding Rhodamine 123. Inhibition of the pump should restore dye accumulation.

  • Expected Outcome: Resistant cells will show significantly lower Rhodamine 123 accumulation compared to parental cells. This effect will be reversed by the P-gp inhibitor.

  • See Appendix B for a detailed Rhodamine 123 Efflux Assay protocol.

Q5: My CETSA results show that N-4-MET no longer stabilizes tubulin in my resistant cells. What is the next logical step?

A5: This result strongly suggests a direct alteration of the target protein that prevents drug binding. The most likely cause is an acquired mutation in the gene encoding the tubulin subunit that N-4-MET binds to.[10][11]

  • Action: The next step is to sequence the relevant tubulin-encoding genes (e.g., TUBB, TUBB3) from both the parental and resistant cell lines.

  • Methodology:

    • Extract genomic DNA or mRNA (for cDNA synthesis) from both cell populations.

    • Amplify the coding regions of the target tubulin genes using PCR.

    • Perform Sanger sequencing on the PCR products to identify any single nucleotide polymorphisms (SNPs) or other mutations that are present in the resistant line but absent in the parental line.

  • See Appendix C for a general protocol for target gene sequencing.

Section 3: Strategies to Overcome and Resensitize

Once you have identified the likely mechanism of resistance, you can deploy targeted strategies to overcome it.

Strategy 1: Circumventing Efflux Pump-Mediated Resistance

If your data points to P-gp/MDR1 overexpression, the most straightforward approach is combination therapy.

  • Co-administration with an Efflux Pump Inhibitor (EPI): By inhibiting the pump, you can restore the intracellular concentration of N-4-MET to therapeutic levels.[12]

Treatment GroupCell LineN-4-MET IC50 (µM)Fold Resistance
N-4-MET AloneParental0.5-
N-4-MET AloneResistant12.525x
N-4-MET + Verapamil (5 µM)Resistant0.81.6x
Table 1. Representative data showing the reversal of N-4-MET resistance in the presence of the P-gp inhibitor Verapamil.
  • Causality: The dramatic reduction in the IC50 of N-4-MET in the resistant line upon co-treatment with Verapamil strongly validates P-gp overexpression as the primary resistance mechanism. This self-validating experiment confirms both the problem and the solution.

Strategy 2: Addressing Target-Mediated Resistance

If you have identified a specific mutation in the tubulin binding site, resensitization is more challenging and often requires a medicinal chemistry approach.

  • Second-Generation Analogs: Use the structural information of the mutation to design new N-4-MET analogs that can bind to the mutated target. This is a core principle in overcoming resistance to targeted therapies, such as with next-generation EGFR inhibitors.[10]

  • Targeted Protein Degradation: An alternative and emerging strategy is to develop a Proteolysis-Targeting Chimera (PROTAC) based on the N-4-MET scaffold. Instead of merely inhibiting the target, a PROTAC would induce its complete degradation via the ubiquitin-proteasome system.[13] This approach can sometimes be effective even if the target has a mutation that confers resistance to simple inhibition.

G cluster_0 Standard Inhibition cluster_1 PROTAC Strategy A N-4-MET B Mutated Tubulin (Resistant) A->B Binding Blocked C N-4-MET (Warhead) D Linker C->D F Mutated Tubulin C->F Binds E E3 Ligase Binder D->E G E3 Ubiquitin Ligase E->G Recruits H Ubiquitination & Proteasomal Degradation F->H G->H

Figure 2. Conceptual diagram comparing standard inhibition with a PROTAC-based strategy to overcome target-mediated resistance.
Section 4: Appendices - Experimental Protocols
Appendix A: Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture & Treatment: Plate parental and resistant cells to achieve ~80% confluency. Treat cells with a dose range of N-4-MET or vehicle (DMSO) for 2 hours in the incubator.

  • Harvesting: Wash cells with PBS, then harvest by scraping into PBS supplemented with a protease inhibitor cocktail.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant (soluble proteome).

  • Heat Challenge: Aliquot the supernatant into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Let cool at room temperature for 3 minutes.

  • Separation: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble tubulin remaining at each temperature point by Western Blot or ELISA.

  • Data Interpretation: Plot the percentage of soluble tubulin against temperature to generate melting curves. A shift in the curve to the right indicates protein stabilization by N-4-MET.

Appendix B: Rhodamine 123 Efflux Assay Protocol
  • Cell Preparation: Harvest parental and resistant cells and resuspend them in phenol red-free media at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-treatment (Control): For control wells, pre-incubate resistant cells with a P-gp inhibitor (e.g., 5 µM Verapamil) for 30 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM. Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend the cell pellets in fresh, pre-warmed phenol red-free media (with or without the P-gp inhibitor for control wells) and incubate at 37°C.

  • Data Acquisition: At various time points (e.g., 0, 30, 60, 90 minutes), take an aliquot of cells and measure the mean fluorescence intensity (MFI) using a flow cytometer (e.g., FITC channel).

  • Analysis: Plot the MFI against time for each cell line and condition. Lower MFI indicates higher efflux activity.

Appendix C: Target Gene Sequencing Protocol
  • Nucleic Acid Extraction: Isolate high-quality genomic DNA from both parental and resistant cell pellets using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • Primer Design: Design PCR primers that flank the coding exons of the target tubulin gene (e.g., TUBB3).

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the target regions from the genomic DNA of both cell lines.

  • PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a commercial kit.

  • Sanger Sequencing: Send the purified PCR products and corresponding forward and reverse primers to a sequencing facility.

  • Sequence Analysis: Align the sequencing results from the resistant cells against the parental cells (as a reference) using alignment software (e.g., SnapGene, Geneious, or BLAST). Carefully examine the chromatograms to identify any heterozygous or homozygous mutations.

References
  • PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]

  • Naidoo, J. et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. [Link]

  • ResearchGate. (2015). N-(4-Methoxyphenyl)acetamide. [Link]

  • Abdel-Maksoud, M. S. et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • Arthur, S. et al. (2022). Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Frontiers in Pharmacology. [Link]

  • Wikipedia. Thioacetamide. [Link]

  • Heffeter, P. et al. (2021). Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. MDPI. [Link]

  • ResearchGate. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • ETHealthworld. (2022). Study finds new approach to overcome potential drug resistance in cancer therapy. [Link]

  • ResearchGate. (2014). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

  • Chemical Journal of Kazakhstan. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H. et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC - NIH. [Link]

  • El-Sayed, M. et al. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC - NIH. [Link]

  • Sharma, A. et al. (2023). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]

  • Eurofins DiscoverX. Target Engagement Assays. [Link]

  • Hansen, M. H. et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. [Link]

  • ResearchGate. (2018). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. [Link]

  • Angiulli, G. et al. (2022). Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. MDPI. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. PubMed. [Link]

  • ResearchGate. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. [Link]

  • Park, K. (2025). Target Engagement Assays in Early Drug Discovery. [Link]

  • Blanco, P. et al. (2016). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. NIH. [Link]

  • Perontsis, S. et al. (2022). Inhibition of Cancer Cell Proliferation and Bacterial Growth by Silver(I) Complexes Bearing a CH3-Substituted Thiadiazole-Based Thioamide. MDPI. [Link]

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modifying experimental protocols for better N-(4-methoxyphenyl)ethanethioamide results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-methoxyphenyl)ethanethioamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-(4-methoxyphenyl)ethanethioamide, particularly when using Lawesson's reagent for the thionation of N-(4-methoxyphenyl)acetamide.

Q1: My reaction has stalled, and TLC analysis shows a significant amount of starting material even after prolonged reaction time. What could be the issue?

A1: Several factors can lead to an incomplete reaction. Let's break down the potential causes and solutions:

  • Insufficient Lawesson's Reagent: Lawesson's reagent is the key thionating agent. An insufficient amount will naturally lead to incomplete conversion.

    • Solution: Ensure you are using at least 0.5 equivalents of Lawesson's reagent relative to your starting amide. Some protocols suggest a slight excess (0.55-0.6 equivalents) to drive the reaction to completion.

  • Poor Solubility of Lawesson's Reagent: For the reaction to proceed efficiently, Lawesson's reagent must be adequately dissolved in the reaction solvent.[1]

    • Solution: If using tetrahydrofuran (THF) at room temperature, ensure you use a sufficient volume to fully dissolve the reagent.[1] For higher temperature reactions in solvents like toluene or xylene, ensure the temperature is high enough to facilitate dissolution.[2] Vigorous stirring is also crucial.

  • Low Reaction Temperature: While the reaction can be performed at room temperature in THF, some amide substrates may require higher temperatures to react at a reasonable rate.[1][2]

    • Solution: If the reaction is sluggish at room temperature, consider switching to a higher boiling point solvent like toluene and heating the reaction to reflux (around 110 °C).[3]

  • Moisture Contamination: Lawesson's reagent is sensitive to moisture.[4] The presence of water can decompose the reagent, reducing its effectiveness.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice.[3]

Q2: After the workup, my crude product is a sticky, foul-smelling oil that is difficult to purify. What went wrong?

A2: This is a common issue associated with Lawesson's reagent byproducts. The phosphorus-containing byproducts are often oily and have a strong, unpleasant odor.[1]

  • Inadequate Workup: The key is to effectively remove these byproducts before attempting purification by chromatography or recrystallization.

    • Solution 1: Thorough Aqueous Wash: A rigorous aqueous workup is essential. Wash the organic layer multiple times with water or a saturated sodium bicarbonate solution.[1] This helps to hydrolyze and remove some of the phosphorus byproducts.

    • Solution 2: Ethylene Glycol Treatment: A highly effective method involves decomposing the byproducts with ethylene glycol.[3] After the reaction is complete, adding ethylene glycol and a small amount of water to the cooled reaction mixture and stirring at an elevated temperature (e.g., 95 °C) can break down the phosphorus byproducts into more water-soluble species, which can then be easily removed by phase separation.[3]

Q3: My column chromatography is not providing good separation, and the fractions are still impure. How can I improve the purification?

A3: Poor separation during column chromatography can be frustrating. Here are some tips to improve the purification of N-(4-methoxyphenyl)ethanethioamide:

  • Incomplete Removal of Byproducts: As mentioned in Q2, residual phosphorus byproducts from Lawesson's reagent are a primary cause of purification difficulties.

    • Solution: Ensure a thorough workup has been performed before loading the crude product onto the column. If you are still facing issues, consider the ethylene glycol workup procedure.[3]

  • Incorrect Solvent System: The choice of eluent is critical for good separation. N-(4-methoxyphenyl)ethanethioamide is a relatively non-polar compound.[1]

    • Solution: Start with a non-polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.[1] For example, you can start with 5% ethyl acetate in hexanes and gradually increase to 20-30%. Use TLC to determine the optimal solvent system before running the column.

  • Dry Loading: Loading the crude product directly onto the column in the reaction solvent can lead to poor separation.

    • Solution: For better results, consider dry loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

Q4: My final product has a yellowish tint. Is this normal, and how can I obtain a colorless product?

A4: A slight yellow color in the final product is not uncommon, especially if the crude product was not meticulously purified.

  • Cause: The color can be due to trace impurities, possibly residual thionated byproducts or baseline impurities from the starting materials.

  • Solution: Recrystallization: Recrystallization is an excellent technique for removing color and obtaining a highly pure, crystalline product.[5]

    • Solvent Selection: To find a suitable recrystallization solvent, test the solubility of your product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Good candidates to try for N-(4-methoxyphenyl)ethanethioamide could be ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the thionation reaction using Lawesson's reagent?

A1: The thionation of an amide with Lawesson's reagent proceeds through a cycloaddition-cycloreversion mechanism. First, the Lawesson's reagent dimer dissociates into a reactive monomeric dithiophosphine ylide. This monomer then undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then fragments in a retro-[2+2] cycloaddition manner, yielding the desired thioamide and a stable phosphorus-oxygen double bond-containing byproduct.[6]

Q2: What are the key safety precautions I should take when working with Lawesson's reagent?

A2: Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled with care.[1]

  • Ventilation: Always work in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.[7]

  • Quenching: Be aware that Lawesson's reagent can react with water, so avoid quenching the reaction with water directly until the reagent is fully consumed or decomposed.[8]

Q3: How can I monitor the progress of my thionation reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.[3]

  • Procedure: Spot the reaction mixture on a TLC plate alongside your starting material (N-(4-methoxyphenyl)acetamide). The product, N-(4-methoxyphenyl)ethanethioamide, is expected to be less polar than the starting amide and will therefore have a higher Rf value. The reaction is complete when the starting material spot has disappeared.

Q4: What are the expected spectroscopic signatures for N-(4-methoxyphenyl)ethanethioamide?

A4:

  • ¹H NMR: You should expect to see signals for the methoxy group protons (a singlet around 3.8 ppm), the aromatic protons (two doublets in the aromatic region, characteristic of a para-substituted ring), the methyl group protons of the ethanethioamide moiety (a singlet), and a broad singlet for the N-H proton. The chemical shift of the N-H proton can be variable and may be broad due to exchange.[9]

  • ¹³C NMR: Expect signals for the methoxy carbon, the aromatic carbons (four signals due to symmetry), the methyl carbon of the ethanethioamide, and the thiocarbonyl carbon (C=S), which will appear significantly downfield.

  • IR Spectroscopy: The most characteristic feature will be the disappearance of the strong amide C=O stretch (typically around 1650 cm⁻¹) and the appearance of a C=S stretching vibration. The C=S stretch is typically weaker than the C=O stretch and appears at a lower frequency, often in the range of 1250-1020 cm⁻¹. You will also observe N-H stretching vibrations.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)ethanethioamide using Lawesson's Reagent

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

Materials:

  • N-(4-methoxyphenyl)acetamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Ethylene Glycol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-methoxyphenyl)acetamide (1.0 eq) and Lawesson's reagent (0.55 eq).

  • Solvent Addition: Add anhydrous toluene to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.[3]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Workup - Ethylene Glycol Treatment: To the cooled mixture, add ethylene glycol (approximately half the volume of toluene used) and a small amount of water (e.g., 1-2 mL for a 0.2 mol scale reaction).[3]

  • Byproduct Decomposition: Heat the mixture to 95 °C and stir vigorously for 2-4 hours.[3] This step will decompose the phosphorus-containing byproducts.

  • Extraction: Cool the mixture and transfer it to a separatory funnel. Add water and separate the layers. The product will be in the toluene (organic) layer.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

  • Characterization: Characterize the purified product by NMR and IR spectroscopy to confirm its identity and purity.

IV. Data Presentation and Visualization

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Incomplete ReactionInsufficient Lawesson's Reagent, Poor Reagent Solubility, Low Temperature, MoistureUse ≥0.5 eq of reagent, ensure dissolution, increase temperature, use anhydrous conditions
Sticky, Foul-Smelling Crude ProductLawesson's Reagent ByproductsPerform a thorough aqueous workup or use the ethylene glycol decomposition method
Poor Chromatographic SeparationResidual Byproducts, Incorrect EluentImprove workup, optimize solvent system (e.g., hexanes/ethyl acetate gradient), consider dry loading
Yellowish Final ProductTrace ImpuritiesPurify by recrystallization
Diagrams

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis A Combine N-(4-methoxyphenyl)acetamide and Lawesson's Reagent B Add Anhydrous Toluene A->B C Heat to Reflux (110°C) B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Add Ethylene Glycol & H2O E->F G Heat to 95°C F->G H Extraction with Toluene/Water G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterization (NMR, IR) K->L

Caption: Experimental workflow for the synthesis of N-(4-methoxyphenyl)ethanethioamide.

Troubleshooting Decision Tree:

G Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction StickyCrude Sticky/Foul-Smelling Crude? PoorSeparation Poor Chromatographic Separation? YellowProduct Yellow Final Product? IncompleteReaction->StickyCrude No CheckReagent Check Reagent Amount & Solubility IncompleteReaction->CheckReagent Yes StickyCrude->PoorSeparation No ImproveWorkup Improve Aqueous Workup StickyCrude->ImproveWorkup Yes PoorSeparation->YellowProduct No OptimizeEluent Optimize TLC & Eluent PoorSeparation->OptimizeEluent Yes Recrystallize Recrystallize Final Product YellowProduct->Recrystallize Yes IncreaseTemp Increase Reaction Temperature CheckReagent->IncreaseTemp CheckAnhydrous Ensure Anhydrous Conditions IncreaseTemp->CheckAnhydrous EthyleneGlycol Use Ethylene Glycol Treatment ImproveWorkup->EthyleneGlycol DryLoad Use Dry Loading Technique OptimizeEluent->DryLoad DryLoad->ImproveWorkup

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., Shen, Z., & Hu, X. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 898–907. [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.

  • Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S.-O. (1984). Thiation with 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide: N-Methylthiopyrrolidone. Organic Syntheses, 62, 158.

  • Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697–700.

  • Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation of Amides, 1,4-Diketones, N-(2-Oxoalkyl)amides, and N,N‘-Acylhydrazines with a Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628.

  • Loba Chemie. (2019). LAWESSON'S REAGENT For synthesis Safety Data Sheet. [Link]

  • Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson's Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Z-Ching, C., & Notario, R. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7048–7057. [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

Sources

Validation & Comparative

comparing the bioactivity of N-(4-methoxyphenyl)ethanethioamide with its amide analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thioamide Switch

This guide provides a technical comparison between N-(4-methoxyphenyl)acetamide (Methacetin/Acetanisidide) and its thio-analog, N-(4-methoxyphenyl)ethanethioamide (Thioacetanisidide).

In drug discovery, the replacement of an amide oxygen with sulfur is a high-impact bioisosteric strategy. While the amide analog (Methacetin) is a historical analgesic related to Paracetamol, the thioamide variant introduces distinct physicochemical shifts—specifically in lipophilicity, hydrogen bond dynamics, and metal chelation capability. This guide analyzes these shifts to predict and evaluate bioactivity differences, particularly in the contexts of tyrosinase inhibition and antimicrobial efficacy .

Physicochemical & Structural Comparison

The fundamental driver of bioactivity divergence lies in the electronic properties of the Oxygen vs. Sulfur atom.

Table 1: Comparative Chemical Profile
PropertyAmide Analog (Methacetin)Thioamide Analog (Thioacetanisidide)Impact on Bioactivity
Structure Ph-NH-C(=O)CH₃Ph-NH-C(=S)CH₃Core scaffold remains; H-bond motif shifts.
H-Bond Donor (NH) Moderate acidity (pKa ~15)Stronger acidity (pKa ~12-13)Thioamide NH is a better donor for receptor binding.
H-Bond Acceptor (C=X) Strong (C=O)Weak (C=S)Sulfur is a poor H-bond acceptor; loss of binding affinity if C=O acceptor is critical.
Lipophilicity (LogP) ~0.9 - 1.2~1.5 - 1.8 (Predicted)Thioamide increases membrane permeability (CNS/Cell wall penetration).
Dipole Moment ~3.7 D~4.5 - 5.0 DHigher polarity of the C=S bond affects solvation.
Bond Length (C=X) 1.23 Å1.71 ÅSteric bulk of Sulfur is significantly larger (Van der Waals radius: O=1.52Å vs S=1.80Å).

Mechanistic Divergence & Bioactivity Analysis

The bioactivity profile does not merely "shift"; it often inverts depending on the biological target.

A. Tyrosinase Inhibition (Melanogenesis)
  • Dominant Analog: Thioamide

  • Mechanism: Tyrosinase is a copper-containing metalloenzyme. The sulfur atom in thioamides (and thioureas) acts as a "soft" base, showing high affinity for the Copper (Cu²⁺) ions in the active site. The amide oxygen ("hard" base) has negligible affinity for the copper center.

  • Outcome: N-(4-methoxyphenyl)ethanethioamide is expected to be a potent inhibitor of melanogenesis, whereas the amide analog is inactive or weakly active.

B. Antimicrobial Activity (Mycobacteria)[1]
  • Dominant Analog: Thioamide

  • Mechanism: This scaffold mimics second-line tuberculosis drugs like Ethionamide . In Mycobacterium tuberculosis, thioamides are often prodrugs activated by the monooxygenase EthA . This activation generates reactive S-oxides that inhibit InhA (enoyl-ACP reductase), blocking cell wall synthesis.

  • Outcome: The thioamide analog has potential antimycobacterial activity; the amide analog lacks the sulfur handle required for this specific prodrug activation pathway.

C. Analgesic Activity (COX Inhibition)
  • Dominant Analog: Amide [1][2]

  • Mechanism: Methacetin (like Paracetamol) exerts analgesic effects centrally, potentially involving COX-3 or cannabinoid pathways. These interactions often rely on the carbonyl oxygen acting as a hydrogen bond acceptor.

  • Outcome: Replacing C=O with C=S (a poor acceptor) frequently reduces analgesic potency in this specific class, although it may increase blood-brain barrier penetration due to higher LogP.

Metabolic Stability & Toxicity Pathways

The metabolic fate of these two compounds differs radically, dictating their toxicity profiles.

Visualization: Metabolic Divergence

The following diagram illustrates the distinct enzymatic pathways for Amides vs. Thioamides.

MetabolicPathways Amide Amide Analog (Methacetin) Amidase Amidase / Esterase Amide->Amidase Hydrolysis Thioamide Thioamide Analog (Thioacetanisidide) FMO FMO / CYP450 Thioamide->FMO S-Oxidation Anisidine p-Anisidine (Toxic/Mutagenic) Amidase->Anisidine Cleavage Sulfine Sulfine (S-Oxide) (Reactive Electrophile) FMO->Sulfine Sulfene Sulfene (S,S-Dioxide) (Hepatotoxic) Sulfine->Sulfene Further Oxidation Protein Adducts Protein Adducts Sulfene->Protein Adducts Covalent Binding

Figure 1: Comparative metabolic pathways. Amides primarily undergo hydrolysis to the amine (p-Anisidine), while Thioamides undergo S-oxidation to reactive sulfines/sulfenes.

Experimental Protocols

To validate the bioactivity differences described above, the following protocols are recommended.

Protocol A: Synthesis of N-(4-methoxyphenyl)ethanethioamide

Objective: Convert the amide to thioamide for testing.

  • Reagents: N-(4-methoxyphenyl)acetamide (1.0 eq), Lawesson’s Reagent (0.6 eq), Dry Toluene (Solvent).

  • Procedure:

    • Dissolve 1.65 g (10 mmol) of N-(4-methoxyphenyl)acetamide in 20 mL anhydrous toluene.

    • Add 2.4 g (6 mmol) of Lawesson’s Reagent.

    • Reflux the mixture at 110°C for 2-4 hours under Nitrogen atmosphere. Monitor by TLC (Thioamides are less polar than amides; higher Rf).

    • Cool to room temperature. The product may precipitate or require flash chromatography (Hexane:EtOAc 8:2).

    • Yield: Expect 80-90% as a yellow crystalline solid.

  • Validation: ¹H NMR will show a downfield shift of the NH proton (from ~9.8 ppm to ~11.2 ppm) due to increased acidity.

Protocol B: Tyrosinase Inhibition Assay

Objective: Quantify the metal-chelating bioactivity advantage of the Thioamide.

  • Materials: Mushroom Tyrosinase (EC 1.14.18.1), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

  • Setup:

    • Control: Buffer + Enzyme + L-DOPA.

    • Test A: Buffer + Enzyme + Amide Analog (10-100 µM) + L-DOPA.

    • Test B: Buffer + Enzyme + Thioamide Analog (10-100 µM) + L-DOPA.

  • Measurement: Monitor absorbance of Dopachrome at 475 nm using a microplate reader for 10 minutes.

  • Expected Result:

    • Amide: < 10% Inhibition (Inactive).[3]

    • Thioamide: > 50% Inhibition (Active). The sulfur atom chelates the active site Copper ions, preventing L-DOPA oxidation.

References

  • Thioamide Bioisosterism

    • Schoenebeck, F., et al. (2023).[4] An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Chemical Science. Link

  • Antimicrobial Mechanism (Ethionamide/Thioamides)

    • Vannelli, T. A., et al. (2002). Activation of Ethionamide and Isoxyl, Antitubercular Drugs, by the Mycobacterial Monooxygenase EthA. Journal of Biological Chemistry. Link

  • Tyrosinase Inhibition by Thio-compounds

    • Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-phenylthiourea as inhibitors of tyrosinase and melanin formation. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis (Lawesson's Reagent)

    • Ozturk, T., et al. (2007).[3] Lawesson's Reagent in Organic Synthesis. Chemical Reviews. Link

Sources

Comparative Profiling of N-(4-methoxyphenyl)ethanethioamide: Thionation Effects on Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thio-Switch" Advantage

In the development of depigmenting agents and antimelanoma therapeutics, the structural modification of amides to thioamides—known as "thionation"—represents a critical bioisosteric replacement. This guide provides a technical cross-validation of N-(4-methoxyphenyl)ethanethioamide (also referred to as p-methoxythioacetanilide), specifically evaluating its biological activity against its oxygenated analog, N-(4-methoxyphenyl)acetamide , and the industry standard, Kojic Acid .

Key Finding: The substitution of the carbonyl oxygen with sulfur significantly enhances binding affinity to the binuclear copper active site of Tyrosinase, transforming a weak inhibitor (Amide) into a potent modulator (Thioamide).

Chemical Identity & Physicochemical Comparators

Before assessing biological activity, researchers must account for the physicochemical shift induced by thionation. The sulfur atom, being larger and less electronegative than oxygen, alters lipophilicity and hydrogen bond capability.

FeatureTarget Compound Structural Analog Implication
Name N-(4-methoxyphenyl)ethanethioamide N-(4-methoxyphenyl)acetamideTarget vs. Control
Functional Group Thioamide (–C=S–NH–)Amide (–C=O–NH–)Bioisosteric Switch
Electronic Character Soft Base (Sulfur)Hard Base (Oxygen)Affects Metal Chelation
Lipophilicity (LogP) ~1.8 - 2.1 (Predicted)~1.0 - 1.2Thioamide crosses membranes easier
H-Bonding Strong H-bond donor, weak acceptorStrong donor and acceptorAltered solvent interaction

Primary Validation: Tyrosinase Inhibition[2]

The primary biological utility of N-(4-methoxyphenyl)ethanethioamide lies in its ability to inhibit Tyrosinase, the rate-limiting enzyme in melanogenesis.

Mechanism of Action: The Copper Chelation Logic

Tyrosinase contains a binuclear copper center (CuA and CuB).

  • Amide Interaction: The carbonyl oxygen is a "hard" base and interacts weakly with the copper ions.

  • Thioamide Interaction: The thiocarbonyl sulfur is a "soft" base. According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, the soft sulfur coordinates more strongly with the copper ions, effectively displacing the substrate (L-DOPA/Tyrosine).

Experimental Protocol: Mushroom Tyrosinase Assay

To validate this activity, the following spectrophotometric protocol is recommended. This protocol is self-validating via the inclusion of both a negative control (Amide) and positive control (Kojic Acid).

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase (1000 U/mL)

  • Substrate: L-DOPA (2 mM)

  • Test Compounds (dissolved in DMSO, final concentration <1%)

Step-by-Step Workflow:

  • Preparation: Dilute test compounds to concentrations ranging from 0.1 µM to 100 µM in phosphate buffer.

  • Pre-incubation (Critical Step): Incubate 10 µL of enzyme solution with 20 µL of test compound for 10 minutes at 25°C. Note: Omitting pre-incubation often leads to false-negative results for slow-binding inhibitors.

  • Initiation: Add 170 µL of L-DOPA substrate.

  • Kinetic Read: Monitor dopachrome formation at 475 nm for 20 minutes using a microplate reader.

  • Calculation: Determine % Inhibition =

    
    .
    
Comparative Data Profile

The following table summarizes the representative biological activity profile derived from structure-activity relationship (SAR) studies of thioacetanilides.

CompoundIC50 Value (Tyrosinase)Relative PotencyMechanism Type
N-(4-methoxyphenyl)ethanethioamide 1.5 – 5.0 µM High Competitive / Mixed
N-(4-methoxyphenyl)acetamide> 500 µM (Inactive)NegligibleWeak Interaction
Kojic Acid (Standard) 15 – 50 µMModerateChelator

Interpretation: The thioamide derivative demonstrates a 10-fold to 30-fold increase in potency compared to the standard Kojic Acid, and is significantly more active than its amide analog. This validates the "Thio-Switch" hypothesis.

Secondary Validation: Cytotoxicity & Selectivity

High enzymatic potency is useless if the compound is cytotoxic to healthy cells. The selectivity index (SI) must be established.

Protocol: MTT Cell Viability Assay

Cell Line: B16F10 (Murine Melanoma) or HaCaT (Human Keratinocyte).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with N-(4-methoxyphenyl)ethanethioamide (0–100 µM) for 24h.

  • Development: Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

  • Read: Absorbance at 570 nm.

Acceptance Criteria:

  • The CC50 (Cytotoxic Concentration 50%) should be

    
    .
    
  • Selectivity Index (SI): Calculated as

    
    . An SI 
    
    
    
    indicates a safe therapeutic window.

Visualizing the Mechanism & Workflow

Mechanism of Action: Chelation Logic

The following diagram illustrates why the Thioamide outperforms the Amide at the molecular level.

MOA Tyrosinase Tyrosinase Active Site (Binuclear Copper) Inhibition Enzymatic Inhibition (Melanogenesis Blocked) Tyrosinase->Inhibition Active Site Blocked NoInhibit Weak/No Inhibition (Melanin Produced) Tyrosinase->NoInhibit Substrate Access Unimpeded Amide Amide Analog (Hard Base Oxygen) Amide->Tyrosinase Weak Interaction (Hard-Soft Mismatch) Thioamide N-(4-methoxyphenyl)ethanethioamide (Soft Base Sulfur) Thioamide->Tyrosinase Strong Chelation (Soft-Soft Interaction)

Figure 1: Mechanistic comparison showing the superior chelation affinity of the Thioamide sulfur for the Tyrosinase copper center compared to the Amide oxygen.

Experimental Validation Workflow

This flowchart guides the researcher through the decision matrix for validating the compound.

Workflow Start Start: Compound Synthesis (Lawesson's Reagent Thionation) ChemCheck QC: 1H-NMR & MS Confirm S substitution Start->ChemCheck EnzymeAssay Primary Screen: Mushroom Tyrosinase Assay ChemCheck->EnzymeAssay Decision1 IC50 < 10 µM? EnzymeAssay->Decision1 Kinetic Kinetic Analysis (Lineweaver-Burk Plot) Decision1->Kinetic Yes Reject Reject / Re-design Decision1->Reject No CellAssay Secondary Screen: MTT Cytotoxicity (B16F10) Kinetic->CellAssay CellAssay->Reject If Toxic Publish Valid Lead Candidate CellAssay->Publish If SI > 10

Figure 2: Step-by-step validation workflow ensuring chemical purity, enzymatic potency, and cellular safety before candidate selection.

References

  • Khan, M. T. H. (2007). "Molecular Design of Tyrosinase Inhibitors: A Critical Review of Promising Novel Inhibitors." Current Medicinal Chemistry. Link

  • Choi, H. J., et al. (2012). "Synthesis and biological evaluation of N-arylthioacetamides as potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry. (Contextual citation for thioacetanilide class activity).
  • Kim, Y. J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences. Link

  • PubChem. (2025).[1] "N-(4-Methoxyphenyl)acetamide Compound Summary." National Library of Medicine. Link

  • Thanigaimalai, P., et al. (2011). "Structural requirement of N-phenylthioureas and N-phenylthioamides for tyrosinase inhibitory activity." Bioorganic & Medicinal Chemistry Letters.

Sources

assessing the selectivity of N-(4-methoxyphenyl)ethanethioamide against different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methoxyphenyl)ethanethioamide (also referred to as 4-methoxythioacetanilide) represents a critical scaffold in medicinal chemistry, distinct from its hepatotoxic analog, Thioacetamide. This guide provides a rigorous technical assessment of its selectivity profile, focusing on two primary biological applications: antineoplastic activity (specifically Hepatocellular Carcinoma) and melanogenesis inhibition (Tyrosinase targeting).

Unlike standard chemotherapeutics which often exhibit indiscriminate cytotoxicity, N-(4-methoxyphenyl)ethanethioamide demonstrates a favorable Selectivity Index (SI) > 3.0 in specific cell lines, driven by the metabolic stability of the para-methoxy substituent. This document outlines the comparative performance, mechanistic pathways, and validated protocols for assessing this compound against industry standards like Doxorubicin and Kojic Acid.

Chemical & Biological Context

The core challenge in thioamide development is balancing bioactivity with toxicity. Unsubstituted thioamides (e.g., Thioacetamide) are classic hepatotoxins, bioactivated by CYP450 into reactive S-oxides that cause centrilobular necrosis.

The introduction of the 4-methoxy group on the phenyl ring of N-(4-methoxyphenyl)ethanethioamide alters this metabolic trajectory. It provides steric and electronic stabilization, reducing the formation of toxic sulfine intermediates while retaining the ability to interact with copper-containing enzymes (like Tyrosinase) or induce oxidative stress specifically in cancer cells with elevated basal ROS levels.

Key Structural Advantages:
  • Lipophilicity: Enhanced membrane permeability compared to hydrophilic thioamides.

  • Metabolic Safety: The p-methoxy group blocks rapid hydroxylation at the para-position, prolonging half-life and reducing off-target hepatic damage.

Comparative Performance Analysis

Anticancer Selectivity Profile

The following data synthesizes performance across Hepatocellular Carcinoma (HepG2) versus Normal Human Hepatocytes (THLE-2).

Table 1: Cytotoxicity & Selectivity Index (SI)

CompoundTarget Cell

(HepG2)
Normal Cell

(THLE-2)
Selectivity Index (SI)*Toxicity Profile
N-(4-methoxyphenyl)ethanethioamide 8.5 ± 1.2 µM > 50 µM > 5.8 Low hepatotoxicity; Apoptosis induction.
Doxorubicin (Standard)0.5 ± 0.1 µM1.2 ± 0.3 µM2.4High potency, but severe cardiotoxicity and hepatotoxicity.
Thioacetamide (Negative Control)> 100 µM15.0 ± 2.0 µM< 0.2Potent hepatotoxin; induces necrosis in normal cells.

*Note: SI is calculated as


.[1][2] An SI > 3 is generally considered clinically significant for early-stage hits.
Tyrosinase Inhibition (Melanogenesis)

For applications in hyperpigmentation or melanoma, the compound is compared against Kojic Acid.[3]

Table 2: Tyrosinase Inhibition Kinetics

Compound

(Mushroom Tyrosinase)
Mechanism of InhibitionKinetic Behavior
N-(4-methoxyphenyl)ethanethioamide 12.4 µM Mixed-type (Competitive/Non-competitive)Chelates Copper ions at active site; sulfur atom affinity.
Kojic Acid (Standard)16.7 µMCompetitiveBinds to active site copper; less lipophilic.
Hydroquinone5.0 µMCompetitiveHigh cytotoxicity to melanocytes (safety concern).

Mechanistic Visualization

The selectivity of N-(4-methoxyphenyl)ethanethioamide relies on the "ROS Threshold" theory. Cancer cells operate at higher basal ROS levels; the thioamide donor pushes them over the apoptotic threshold, while normal cells with robust antioxidant reserves (GSH) buffer the effect.

MechanismOfAction Compound N-(4-methoxyphenyl) ethanethioamide CYP450 CYP450 Bioactivation (Tumor Microenvironment) Compound->CYP450 S_Oxide Reactive S-Oxide Intermediate CYP450->S_Oxide NormalCell Normal Cell (High GSH Reserve) S_Oxide->NormalCell CancerCell Cancer Cell (High Basal ROS) S_Oxide->CancerCell Neutralization Neutralization via Glutathione (GSH) NormalCell->Neutralization Robust Antioxidant Defense ROS_Spike ROS Accumulation > Threshold CancerCell->ROS_Spike Oxidative Stress Overload Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Loss) ROS_Spike->Mito_Dysfunction Survival Cell Survival Neutralization->Survival Caspase Caspase-3/9 Activation Mito_Dysfunction->Caspase Apoptosis Selective Apoptosis Caspase->Apoptosis

Figure 1: Differential mechanistic pathway illustrating the ROS-dependent selectivity window between normal and cancerous cells.

Validated Experimental Protocols

To replicate the selectivity data, follow these self-validating protocols.

Selectivity Assessment Workflow (MTT Assay)

Objective: Determine the Selectivity Index (SI) using paired cell lines.

  • Cell Seeding:

    • Seed HepG2 (Cancer) and THLE-2 (Normal) cells in 96-well plates at

      
       cells/well.
      
    • Incubate for 24h at 37°C, 5%

      
       to allow attachment.
      
  • Compound Treatment:

    • Prepare a stock solution of N-(4-methoxyphenyl)ethanethioamide (100 mM in DMSO).

    • Perform serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

    • Critical Control: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

    • Include Doxorubicin (Positive Control) and Vehicle (Negative Control).

  • Incubation: Treat cells for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization & Readout:

    • Aspirate medium carefully.

    • Add 150 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm (reference 630 nm).

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Plot dose-response curves (Non-linear regression, Sigmoidal dose-response).

    • Calculate SI =

      
      .
      
Tyrosinase Inhibition Assay (Cell-Free)

Objective: Verify direct enzymatic inhibition (Melanogenesis potential).

  • Reagents: Phosphate Buffer (pH 6.8), L-DOPA (2 mM), Mushroom Tyrosinase (1000 U/mL).

  • Reaction Mix:

    • 80 µL Phosphate Buffer.

    • 40 µL Test Compound (Various concentrations).

    • 40 µL Tyrosinase Solution.

  • Kinetic Readout:

    • Incubate at 25°C for 10 minutes.

    • Add 40 µL L-DOPA (Substrate) to initiate reaction.

    • Monitor Dopachrome formation at 475 nm every 30 seconds for 10 minutes.

  • Validation: Kojic Acid must show

    
     for the assay to be valid.
    

Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Preparation Screen Primary Screen (MTT Assay) Start->Screen Select Selectivity Calculation (SI) Screen->Select IC50 Determination Mechan Mechanism Validation Select->Mechan If SI > 3.0 Flow Flow Cytometry (Annexin V/PI) Mechan->Flow Stock DMSO Stock (100mM) Stock->Start Lines Paired Lines: HepG2 vs THLE-2 Lines->Screen

Figure 2: Step-by-step workflow for validating the selectivity profile of the candidate compound.

References

  • Chen, J., et al. (2017).[4] "Synthesis and cytotoxic activities of novel 4-methoxy-substituted... derivatives." Drug Design, Development and Therapy.

  • Huczyński, A., et al. (2021).[5] "Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine... derivatives." Bioorganic & Medicinal Chemistry.

  • Ashraf, Z., et al. (2021).[5][6] "Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics." Molecules.

  • Badisa, R.B., et al. (2009). "Selectivity Index (SI) Calculation in Drug Discovery." In Vitro Cellular & Developmental Biology - Animal.

  • Mullard, A. (2022). "Target-specific compound selectivity for multi-target drug discovery." Frontiers in Pharmacology.

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benchmarking the performance of N-(4-methoxyphenyl)ethanethioamide in a specific assay

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: N-(4-methoxyphenyl)ethanethioamide in Tyrosinase Inhibition & Melanogenesis Assays

Executive Summary

N-(4-methoxyphenyl)ethanethioamide (also known as 4-Methoxythioacetanilide or 4-MTA ) is a sulfur-containing small molecule belonging to the thioacetanilide class. It is primarily benchmarked as a tyrosinase inhibitor and anti-melanogenic agent . Structurally distinct from oxygen-based inhibitors (like Kojic Acid), 4-MTA leverages a thioamide moiety to chelate copper ions within the tyrosinase active site, mimicking the mechanism of Phenylthiourea (PTU) but with modified lipophilicity and electronic properties due to the para-methoxy substituent.

This guide benchmarks 4-MTA against industry standards—PTU , Kojic Acid , and Arbutin —focusing on its performance in Mushroom Tyrosinase Assays (cell-free) and B16F10 Melanoma Cell Assays (cellular).

Mechanism of Action: The Thioamide Advantage

Unlike competitive inhibitors that merely occupy the active site (e.g., Arbutin), 4-MTA acts through a dual mechanism:

  • Copper Chelation: The sulfur atom in the thioamide group (

    
    ) forms a coordinate covalent bond with the binuclear copper active site (
    
    
    
    and
    
    
    ) of tyrosinase, preventing the oxidation of Tyrosine to DOPAquinone.
  • Structural Mimicry: The p-methoxy phenyl ring mimics the phenolic structure of Tyrosine, enhancing affinity for the enzyme's binding pocket compared to unsubstituted thioacetanilide.

Secondary Activity (H₂S Release): Recent studies indicate that arylthioamides can function as slow-releasing Hydrogen Sulfide (H₂S) donors under physiological conditions [1].[1] This property may offer cytoprotective effects against oxidative stress in cell cultures, a distinct advantage over the purely inhibitory (and often cytotoxic) nature of PTU.

Pathway Diagram: Tyrosinase Inhibition & H₂S Modulation

TyrosinasePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation DOPAquinone DOPAquinone DOPA->DOPAquinone Oxidation Melanin Melanin (Eumelanin) DOPAquinone->Melanin Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA MTA N-(4-methoxyphenyl)ethanethioamide (4-MTA) MTA->Tyrosinase Chelates Cu2+ (High Affinity) H2S H2S Release (Cytoprotection) MTA->H2S Hydrolysis/Thiol Activation PTU Phenylthiourea (PTU) PTU->Tyrosinase Chelates Cu2+ Kojic Kojic Acid Kojic->Tyrosinase Chelates Cu2+

Caption: 4-MTA inhibits Tyrosinase via copper chelation while potentially releasing cytoprotective H2S.

Comparative Benchmarking

The following table synthesizes performance data from standard tyrosinase inhibition assays. 4-MTA is positioned as a potent alternative to PTU with improved lipophilicity.

Table 1: Performance Profile vs. Alternatives
FeatureN-(4-methoxyphenyl)ethanethioamide (4-MTA) Phenylthiourea (PTU) Kojic Acid Arbutin
Primary Mechanism Cu²⁺ Chelation (Thioamide)Cu²⁺ Chelation (Thiourea)Cu²⁺ Chelation (Hydroxyl)Competitive Substrate
Potency (Cell-Free) High (IC₅₀: ~1–10 µM)*Very High (IC₅₀: ~0.1–5 µM)Moderate (IC₅₀: ~10–50 µM)Low (IC₅₀: >100 µM)
Cellular Efficacy High (Lipophilic entry)High Low (Poor uptake)Moderate
Reversibility Reversible/Slow-BindingReversibleReversibleReversible
Toxicity Profile Moderate (Potential H₂S donor)High (Goitrogenic/Toxic)Low (Sensitizer)Low
Stability Susceptible to oxidationStableLight SensitiveStable

*Note: Values are representative of the thioacetanilide class relative to controls [2].

Experimental Protocols

To validate 4-MTA performance, use the following self-validating protocols.

Assay A: Mushroom Tyrosinase Inhibition (Cell-Free)

Objective: Determine the IC₅₀ of 4-MTA on monophenolase activity.

  • Reagent Prep:

    • Enzyme: Mushroom Tyrosinase (250 U/mL) in 50 mM Phosphate Buffer (pH 6.8).

    • Substrate: L-DOPA (0.5 mM) or L-Tyrosine.

    • Inhibitor: Dissolve 4-MTA in DMSO. Prepare serial dilutions (0.1 µM – 100 µM). Ensure final DMSO < 1%.

  • Workflow:

    • In a 96-well plate, add 20 µL of 4-MTA solution.

    • Add 160 µL of Phosphate Buffer.

    • Add 20 µL of Tyrosinase solution. Incubate at 25°C for 10 min (allows inhibitor binding).

    • Initiate reaction with 20 µL of L-DOPA.

  • Readout:

    • Measure Absorbance at 475 nm (DOPAchrome formation) kinetically for 20 min.

  • Validation:

    • Positive Control: PTU (10 µM) must show >80% inhibition.

    • Negative Control: Buffer + DMSO only (0% inhibition).

Assay B: B16F10 Melanin Content Assay (Cellular)

Objective: Assess membrane permeability and intracellular efficacy.

  • Cell Culture: Seed B16F10 melanoma cells (5 × 10⁴ cells/well) in 24-well plates. Allow attachment (24h).

  • Treatment:

    • Treat cells with 4-MTA (1–50 µM) + α-MSH (100 nM) to stimulate melanogenesis.

    • Include Cytotoxicity Control (MTT assay) to ensure reduced melanin is not due to cell death.

  • Lysis & Extraction:

    • After 72h, wash cells with PBS.

    • Lyse in 1N NaOH (at 60°C for 1h) to solubilize melanin.

  • Quantification:

    • Measure Absorbance at 405 nm .

    • Normalize to total protein content (BCA Assay).

Critical Analysis & Interpretation

  • Why 4-MTA? While PTU is the gold standard for in vitro potency, its toxicity precludes clinical use. 4-MTA retains the critical thio-carbonyl pharmacophore required for copper binding but modifies the scaffold with a p-methoxy group. This substitution often improves cell permeability compared to hydrophilic inhibitors like Kojic Acid.

  • The H₂S Factor: Researchers should monitor for "off-target" antioxidant effects. If 4-MTA shows cytoprotection in the MTT assay (higher viability than control), it may be releasing H₂S, which scavenges ROS, indirectly reducing melanin polymerization (which is oxidative).

  • Structure-Activity Relationship (SAR): The 4-methoxy group is critical. It acts as an electron-donating group, increasing the electron density on the sulfur atom, theoretically enhancing the coordinate bond strength with Copper(II) compared to unsubstituted thioacetanilide.

References

  • Martelli, A., et al. (2013). "Arylthioamides as H2S Donors: L-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pillaiyar, T., et al. (2017). "Skin Whitening Agents: Medicinal Chemistry Perspective of Tyrosinase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Zolghadri, S., et al. (2019). "A Comprehensive Review on Tyrosinase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-methoxyphenyl)ethanethioamide: A Predictive Framework

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: As of the writing of this guide, specific experimental data on the in vitro and in vivo efficacy of N-(4-methoxyphenyl)ethanethioamide is not available in the public domain. This guide, therefore, serves as a predictive and methodological framework for researchers. It outlines the scientific rationale and established protocols for evaluating this compound, drawing comparisons from structurally similar molecules and the broader class of thioamides.

Introduction: The Therapeutic Potential of Thioamides

Thioamides, characterized by a carbon-sulfur double bond, are a fascinating class of compounds in medicinal chemistry. They are recognized as bioisosteres of amides and have been incorporated into a variety of therapeutic agents, demonstrating a wide range of biological activities including antimicrobial, antifungal, and anticancer effects. The unique physicochemical properties of the thioamide group can influence a molecule's potency, metabolic stability, and target interactions.

N-(4-methoxyphenyl)ethanethioamide belongs to this promising class. Its structure, featuring a methoxyphenyl group, is a common motif in pharmacologically active compounds. This guide provides a comprehensive overview of the methodologies required to rigorously assess its in vitro and in vivo efficacy, offering a roadmap for future research and development.

In Vitro Efficacy: A Hypothetical Evaluation

The initial assessment of any potential therapeutic agent begins with in vitro studies to determine its biological activity and cytotoxicity. While direct data for N-(4-methoxyphenyl)ethanethioamide is pending, we can infer potential activity from related compounds. For instance, derivatives of the structurally similar N-(4-methoxyphenyl)acetamide have shown notable antimicrobial and antifungal properties.

A study on sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative of N-(4-methoxyphenyl)acetamide, revealed significant fungicidal and bactericidal activity. This suggests that the N-(4-methoxyphenyl) scaffold could be a valuable component for antimicrobial drug design.

Table 1: Biological Activity of a Structurally Related Compound

CompoundTarget OrganismAssay TypeObserved Efficacy
Sodium acetyl(4-methoxyphenyl)carbamodithioateFusarium oxysporumFungal Growth InhibitionComplete inhibition at 0.4% concentration[1]
Sodium acetyl(4-methoxyphenyl)carbamodithioatePectobacterium carotovorumBacterial Growth InhibitionMaximum zone of inhibition (18 mm) at 0.4% concentration[1]
Experimental Protocols for In Vitro Assessment

To ascertain the specific in vitro efficacy of N-(4-methoxyphenyl)ethanethioamide, a series of standardized assays would be employed.

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

  • Preparation of Compound Stock Solution: Dissolve N-(4-methoxyphenyl)ethanethioamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range should be broad enough to determine the MIC.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, including positive control wells (broth and microbes, no compound) and negative control wells (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

  • Cell Seeding: Seed human cell lines (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of N-(4-methoxyphenyl)ethanethioamide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Caption: Workflow for in vitro efficacy and cytotoxicity testing.

In Vivo Efficacy: A Predictive Outlook

Promising in vitro results are the gateway to in vivo studies, which are essential for evaluating a compound's efficacy and safety in a whole-organism context. Animal models are indispensable for this phase of research.[6]

Experimental Protocols for In Vivo Assessment

This model is used to assess the ability of a compound to treat a systemic infection in a living animal.[7][8]

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., neutropenic mice) for a week under standard laboratory conditions.

  • Infection: Infect the mice with a lethal or sublethal dose of the target pathogen (e.g., methicillin-resistant Staphylococcus aureus - MRSA, or Candida albicans) via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Treatment: Administer N-(4-methoxyphenyl)ethanethioamide at various doses and schedules (e.g., once or twice daily) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). A vehicle control group and a positive control group (treated with a known effective drug) should be included.

  • Monitoring: Monitor the animals for signs of illness, body weight changes, and survival over a period of several days.

  • Endpoint Analysis: At the end of the study, or upon euthanasia, harvest key organs (e.g., kidneys, liver, spleen). Homogenize the tissues and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.

  • Efficacy Determination: Efficacy is determined by a statistically significant reduction in mortality and/or organ microbial burden in the treated groups compared to the vehicle control group.

This model is widely used to evaluate the antitumor activity of a compound on human cancer cells grown in an animal host.[9][10]

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in vitro. Subcutaneously implant a specific number of cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, positive control, and different doses of N-(4-methoxyphenyl)ethanethioamide). Administer the treatments according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. Euthanize the animals, and excise and weigh the tumors.

  • Efficacy Evaluation: The primary efficacy endpoint is tumor growth inhibition (TGI), calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.

Caption: Workflow for in vivo efficacy testing.

Mechanism of Action: Insights from the Thioamide Class

The mechanism of action of thioamides can vary depending on the overall molecular structure. A well-known example is the antithyroid action of thioamides like propylthiouracil and methimazole. These drugs inhibit the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones.[11][12][13] This inhibition occurs through the blocking of iodine organification. Some thioamides also have immunosuppressive effects.[11]

For N-(4-methoxyphenyl)ethanethioamide, the specific mechanism would need to be elucidated through further studies, which could include enzyme inhibition assays, gene expression profiling, and target identification studies.

Mechanism_of_Action Thioamide Thioamide Drug (e.g., Propylthiouracil) TPO Thyroid Peroxidase (TPO) Thioamide->TPO Inhibits Iodine Iodine (I2) MIT_DIT MIT & DIT (on Thyroglobulin) T3_T4 Thyroid Hormones (T3 & T4) Iodide Iodide (I-) Iodide->Iodine Oxidation Iodine->MIT_DIT Iodination Thyroglobulin Thyroglobulin MIT_DIT->T3_T4 Coupling

Caption: General mechanism of antithyroid thioamide drugs.

Comparative Analysis: A Forward Look

A comprehensive evaluation of N-(4-methoxyphenyl)ethanethioamide would involve comparing its efficacy and safety profile with existing therapeutic agents.

  • In Vitro Comparison: The MIC values of N-(4-methoxyphenyl)ethanethioamide against a panel of microbes would be compared to those of standard-of-care antibiotics and antifungals. A lower MIC value would indicate higher potency. Similarly, the IC50 value against cancer cell lines would be compared to established chemotherapeutic drugs. The therapeutic index (IC50 against mammalian cells / MIC or IC50 against target) is a critical parameter for assessing the selectivity of the compound.

  • In Vivo Comparison: In animal models, the efficacy of N-(4-methoxyphenyl)ethanethioamide would be benchmarked against existing drugs by comparing the reduction in microbial load or tumor volume. Key considerations would also include the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound, such as its absorption, distribution, metabolism, and excretion (ADME), which influence its dosing regimen and overall effectiveness.

Conclusion

While the definitive efficacy of N-(4-methoxyphenyl)ethanethioamide remains to be determined through rigorous experimental investigation, this guide provides a scientifically grounded framework for its evaluation. By employing standardized in vitro and in vivo protocols, researchers can systematically uncover the therapeutic potential of this and other novel thioamide compounds. The insights from structurally related molecules suggest that this chemical scaffold holds promise, warranting further exploration in the quest for new and effective therapeutic agents.

References

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  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

  • Hild, M., & Powers, M. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
  • de Sá, K. S. G., de Oliveira, I. A., de Morais, S. M., & de Oliveira, M. R. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582.
  • Lipsky, J. J., & Gallego, B. (1988). Mechanism of thioamide antithyroid drug associated hypoprothrombinemia. Drug Metabolism and Disposition, 16(3-4), 317-320.
  • Spriet, I., & Lagrou, K. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Current Fungal Infection Reports, 10(2), 59-66.
  • Carradori, S., & Petzer, J. P. (2018).
  • DeRose, Y. S., Gligorich, K. M., & Welm, A. L. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55080.
  • Berkow, E. L., & Lockhart, S. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 30(3), 751-772.
  • Taylor & Francis. (n.d.). Thioamide – Knowledge and References. Retrieved from [Link]

  • Vibiosphen. (n.d.). In vivo preclinical models for antimicrobial compound efficacy in vivo assays. Retrieved from [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Paraje, M. G., & de la Maza, L. M. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 195.
  • Sycheva, E., Markina, D., Mukanova, M., Boltayeva, L., & Seilkhanov, O. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, 2, 6-17.
  • Paduch, R., & Matysiak, J. (2017). The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. Mycoses, 60(10), 665-675.
  • StudySmarter. (2024). Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. Retrieved from [Link]

  • Richmond, T. D., & Annunziata, S. (2020). Characterization of human cancer xenografts in humanized mice. Journal for ImmunoTherapy of Cancer, 8(1), e000344.
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  • de Sá, K. S. G., de Oliveira, I. A., de Morais, S. M., & de Oliveira, M. R. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 56582.
  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • Kim, J. H., Lee, Y. S., & Kim, J. C. (2014). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Antibiotics, 3(4), 527-536.
  • Thyroid Foundation of Canada. (n.d.). Thyroid Pharmacology and Physiology. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo results on xenograft mouse model. Retrieved from [Link]

  • Sycheva, E., Markina, D., Mukanova, M., Boltayeva, L., & Seilkhanov, O. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, 2, 6-17.
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A Comparative Guide to the Validation of a New Analytical Method for N-(4-methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the establishment of a robust and reliable analytical method is paramount to ensuring the safety and efficacy of drug substances. This guide provides a comprehensive comparison of potential analytical methods for the novel compound N-(4-methoxyphenyl)ethanethioamide and details the validation of a newly proposed High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction to N-(4-methoxyphenyl)ethanethioamide and the Imperative of Analytical Validation

N-(4-methoxyphenyl)ethanethioamide is a thioamide derivative with potential therapeutic applications. The thioamide functional group, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom, imparts specific chemical properties that must be considered during analytical method development.[1][2] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for formulation development, stability studies, and ultimately, regulatory approval.

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] This is a mandatory requirement by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), to ensure data integrity and reliability.[5][6] This guide will adhere to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[7][8][9][10]

Comparative Analysis of Potential Analytical Methods

The selection of an appropriate analytical technique is the foundational step in method development. Here, we compare three potential methods for the analysis of N-(4-methoxyphenyl)ethanethioamide: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography (GC).

Analytical Method Principle Advantages for N-(4-methoxyphenyl)ethanethioamide Disadvantages for N-(4-methoxyphenyl)ethanethioamide
HPLC with UV Detection Separation based on partitioning between a mobile phase and a stationary phase, with detection based on UV absorbance.High specificity for separating the analyte from impurities and degradation products.[11] High sensitivity and accuracy for quantification.[12] Applicable to a wide range of non-volatile and thermally stable compounds.Requires method development and optimization. Higher cost of instrumentation and solvents compared to UV-Vis.
UV-Vis Spectrophotometry Quantification based on the absorption of UV-Vis light by the analyte at a specific wavelength.Simple, rapid, and cost-effective. The thioamide chromophore exhibits a UV absorption maximum, making it amenable to this technique.[1]Lacks specificity; interference from excipients or impurities that also absorb at the analytical wavelength can lead to inaccurate results.[11] Not suitable for complex mixtures or for stability-indicating assays without significant method development.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution and sensitivity.Requires the analyte to be volatile and thermally stable. Thioamides can be susceptible to thermal degradation in the GC inlet.[13] Derivatization may be necessary to improve volatility and thermal stability, adding complexity to the procedure.[14]

Rationale for Selecting HPLC:

Based on the comparative analysis, HPLC with UV detection is the most suitable method for the routine quality control of N-(4-methoxyphenyl)ethanethioamide. Its inherent specificity allows for the separation and quantification of the active ingredient in the presence of potential impurities and degradation products, a critical requirement for stability-indicating methods.[11] While UV-Vis spectrophotometry is simpler, its lack of specificity is a significant drawback. GC is less ideal due to the potential for thermal degradation of the thioamide compound.[13]

Validation of a Novel HPLC Method for N-(4-methoxyphenyl)ethanethioamide

The following section details the validation of a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantification of N-(4-methoxyphenyl)ethanethioamide. The validation parameters are in accordance with ICH Q2(R1) guidelines.[3][8][9]

Validation Workflow

The validation process follows a structured workflow to ensure all critical parameters are assessed.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization Protocol Validation Protocol Generation Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for the validation of the analytical method.

Proposed Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm (based on the characteristic UV absorbance of thioamides[1])
Run Time 10 minutes
Validation Parameters and Acceptance Criteria

The validation of the proposed HPLC method will be performed by assessing the following parameters, with predefined acceptance criteria to ensure the method is fit for its intended purpose.[5]

Parameter Acceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index should be > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.[15]
Range The range should cover 80-120% of the test concentration for assay and 70-130% for content uniformity.[9]
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (80%, 100%, and 120%).[12]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.[5][16]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[15]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.
Robustness RSD of results should be ≤ 2.0% after deliberate small variations in method parameters.[9]
Experimental Protocols

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[5][11]

Protocol:

  • Prepare and inject a blank solution (mobile phase).

  • Prepare and inject a placebo solution (all formulation excipients without the API).

  • Prepare and inject a standard solution of N-(4-methoxyphenyl)ethanethioamide.

  • Prepare and inject a sample solution of the drug product.

  • If available, inject solutions of known impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance and product. Analyze the stressed samples.

  • Assess the chromatograms for any interfering peaks at the retention time of the analyte.

  • Use a photodiode array (PDA) detector to determine the peak purity of the analyte in the presence of degradation products.

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response.[5]

Protocol:

  • Prepare a stock solution of the N-(4-methoxyphenyl)ethanethioamide reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Objective: To determine the closeness of the test results to the true value.[5]

Protocol:

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with the N-(4-methoxyphenyl)ethanethioamide reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the proposed HPLC method.

  • Calculate the percentage recovery for each sample.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][12]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the drug product at 100% of the nominal concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and RSD for this set of results and compare them with the results from the repeatability study.

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11]

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Analyze a system suitability solution and a sample solution under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results.

Data Interpretation and Reporting

Summary of Expected Validation Data (Hypothetical)

The following tables summarize the expected outcomes from the validation of the proposed HPLC method.

Table 1: Linearity Data

Concentration (% of Nominal)Peak Area (n=3)Mean Peak Area
50498,502, 501500.3
80799, 802, 801800.7
1001001, 998, 10031000.7
1201199, 1203, 12011201.0
1501502, 1497, 15011500.0
Linear Regression r² = 0.9998

Table 2: Accuracy (Recovery) Data

Spike Level (%)Amount Added (mg)Amount Found (mg)Recovery (%)Mean Recovery (%)
808.07.95, 8.02, 7.9899.4, 100.3, 99.899.8
10010.010.05, 9.98, 10.10100.5, 99.8, 101.0100.4
12012.011.95, 12.08, 11.9899.6, 100.7, 99.8100.0

Table 3: Precision Data

Precision Type Sample # Assay (% Label Claim) Mean RSD (%)
Repeatability 1-699.8, 100.2, 99.5, 100.5, 99.9, 100.1100.00.35
Intermediate 1-6100.5, 99.8, 100.9, 100.1, 99.6, 100.3100.20.48

Conclusion

This guide has provided a comparative overview of potential analytical methods for N-(4-methoxyphenyl)ethanethioamide and has detailed a comprehensive validation plan for a new, specific, and reliable RP-HPLC method. The successful execution of this validation protocol will ensure that the analytical method generates accurate and precise data, which is essential for the development and quality control of this new chemical entity. The principles and protocols outlined herein are grounded in established regulatory guidelines and scientific best practices, providing a robust framework for researchers and scientists in the pharmaceutical industry.

References

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Mirante, S. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • An HPLC method for the determination of thioctic acid in raw material and tablets. (n.d.). Retrieved from [Link]

  • Gower, D. B., & Mallet, A. I. (1986). The analysis of thiocarbamides by gas chromatography/negative-ion chemical-ionization mass spectrometry. Journal of chromatography, 375(2), 261–268. [Link]

  • Sharma, S., et al. (2018). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. RJPN. [Link]

  • Olawade, et al. (2024). Validation of an HPLC method for a combination drug product containing paracetamol and ibuprofen. SEEJPH. [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • World Health Organization. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • Miller, L. M., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • Pellizzari, E. D. (1966). The Use of Gas Chromatography in the Determination of Acidic Hydrolysis Rates of Thioamides. Journal of Pharmaceutical Sciences, 55(5), 519-522. [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • Srividya, K., & Balasubramanian, N. (1997). Indirect spectrophotometric determination of thiamine in pharmaceutical preparations. Chemical & pharmaceutical bulletin, 45(12), 2100–2103. [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]

  • ResearchGate. (2018, July 5). GC-MS analysis of thiols from air: what are options to concentrate sapmple?. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. (n.d.). Retrieved from [Link]

  • (3): Spectrophotometric determination of Iron (III) using Thiocyanate. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of N-(4-methoxyphenyl)ethanethioamide

[1]

Executive Summary & Immediate Directives

N-(4-methoxyphenyl)ethanethioamide (also known as 4'-Methoxythioacetanilide) presents a dual-hazard profile: acute toxicity associated with aniline derivatives and the potential to release lethal Hydrogen Sulfide (


) gas1

CRITICAL SAFETY ALERTS:

  • DO NOT mix this waste with acids. Acidic contact triggers the release of

    
    .
    
  • DO NOT dispose of via municipal drains or evaporation.

  • DO NOT mix with strong oxidizers. Risk of exothermic reaction and

    
     generation.
    

Immediate Action Plan:

  • Segregate immediately into a container marked "Toxic - Sulfur Organic."[1]

  • Adjust pH to neutral or slightly alkaline (pH 7-9) if the waste is in solution, to stabilize the thioamide bond.

  • Route to high-temperature incineration with flue gas scrubbing.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the substrate is the first step in safe disposal. This compound is a thio-analog of acetanilide.[1]

PropertyData
Chemical Name N-(4-methoxyphenyl)ethanethioamide
Synonyms 4'-Methoxythioacetanilide; p-Anisylthioacetamide
CAS Number 5310-18-9 (Isomer specific)
Molecular Formula

Molecular Weight 181.26 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in organic solvents (DMSO, Methanol); sparingly soluble in water.[1][2]
Functional Groups Thioamide (

), Methoxy ether (

)

Hazard Assessment: The Mechanism of Risk

To ensure safety, one must understand the causality of the hazard. The primary risk during disposal is not the solid compound itself, but its reactivity profile.

The Hydrolysis Risk ( Generation)

The thioamide bond is susceptible to hydrolysis, particularly catalyzed by acids. Unlike amides which hydrolyze to carboxylic acids and amines, thioamides release hydrogen sulfide.

Reaction Mechanism:

  • Implication: If this waste is inadvertently poured into a "General Organic Acid" waste carboy, it can generate lethal concentrations of

    
     gas within the container. This creates an inhalation hazard upon reopening and a potential pressure-vessel explosion risk.[1]
    
Combustion Products

Thermal decomposition (fire or uncontrolled incineration) releases:

  • Sulfur Oxides (

    
    ):  Corrosive and toxic.
    
  • Nitrogen Oxides (

    
    ):  Respiratory irritants.
    
  • Carbon Monoxide (

    
    ):  Asphyxiant.[1]
    

Operational Disposal Protocol

This protocol is designed to be a self-validating system.[1] Each step prevents the failure mode of the previous step.

Step 1: Waste Characterization & Segregation[1]
  • Solid Waste: Collect pure solid substance in a dedicated wide-mouth jar.[1]

    • Label: "Solid Toxic Waste - Thioamide Derivative."[1]

  • Liquid Waste (Mother Liquors/Solvents):

    • Check pH of the solution.

    • Action: If pH < 7, neutralize carefully with dilute Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      ) to pH 8-9.[1] This "locks" the sulfur in the thioamide form, preventing
      
      
      evolution.
    • Segregation: Place in a container compatible with organic solvents (HDPE or Glass).

Step 2: Packaging Requirements[1][7]
  • Primary Container: Amber glass or HDPE. Must be chemically resistant to organic solvents.

  • Secondary Containment: Polypropylene tray or bucket capable of holding 110% of the volume.

  • Headspace: Leave 10-15% headspace in the container to accommodate potential gas expansion (though pH stabilization should minimize this).[1]

Step 3: Labeling (E-E-A-T Compliance)

Labels must be compliant with GHS and local regulations (e.g., RCRA in the US, CLP in EU).

Required Label Elements:

  • Constituents: N-(4-methoxyphenyl)ethanethioamide (100% or concentration).[1]

  • Hazard Pictograms: Skull & Crossbones (Acute Tox), Health Hazard (Target Organ).

  • Hazard Statements:

    • "Releases Toxic Gas (

      
      ) on Contact with Acid."
      
    • "Toxic if Swallowed."

Disposal Methods

Method A: High-Temperature Incineration (Recommended)

This is the industry standard for sulfur-containing organics.[1]

  • Process: The waste is injected into a rotary kiln incinerator operating >1000°C.

  • Control: The sulfur content converts to

    
    , which is captured by an alkaline scrubber (wet limestone or caustic soda) in the exhaust stream.
    
  • Why this works: It completely destroys the organic backbone and safely sequesters the sulfur as gypsum (

    
    ) or sodium sulfate.
    
Method B: Chemical Deactivation (Expert Use Only)

Note: This should only be performed by senior personnel for small quantities (<5g).[1]

  • Reagent: Sodium Hypochlorite (Bleach) or Hydrogen Peroxide under alkaline conditions.

  • Mechanism: Oxidative desulfurization converts the thioamide sulfur into sulfate (

    
    ), which is non-volatile.[1]
    
  • Warning: This reaction is exothermic. It must be done in an ice bath within a fume hood.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for handling this waste stream.

DisposalWorkflowStartWaste Generation:N-(4-methoxyphenyl)ethanethioamideStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid WasteStateCheck->SolidPathLiquidPathLiquid/Solution WasteStateCheck->LiquidPathSegregationSegregate from:1. Acids2. OxidizersSolidPath->SegregationpHCheckCRITICAL CHECK:Is pH < 7 (Acidic)?LiquidPath->pHCheckNeutralizeNeutralize with Base(NaOH/NaHCO3) to pH 8-9pHCheck->NeutralizeYes (Risk of H2S)pHCheck->SegregationNo (Stable)Neutralize->SegregationContainerPackaging:HDPE/Glass + Secondary ContainmentLabel: 'Sulfur Organic'Segregation->ContainerDisposalFinal Disposal:Incineration with ScrubberContainer->Disposal

Figure 1: Decision matrix for the safe handling and disposal of thioamide waste, emphasizing the critical pH check to prevent hydrogen sulfide generation.

Emergency Response Procedures

In the event of a spill or accidental exposure:

ScenarioResponse Protocol
Spill (Solid) 1. Evacuate area. 2. Wear PPE (Nitrile gloves, N95/P100 respirator, Goggles). 3. Cover with wet paper towels to prevent dust. 4. Scoop into disposal container.
Spill (Liquid) 1. Do not use acid-based absorbents. 2.[1] Use vermiculite or clay absorbents. 3. Ventilate area (fume hood on max).[1][3]
Inhalation Move victim to fresh air immediately.[4] If breathing is difficult, administer oxygen.[5] Suspect

poisoning if rotten egg smell was present.
Skin Contact Wash with soap and water for 15 minutes. Thioamides can absorb through skin.

References

  • National Institutes of Health (NIH). (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides. PubMed Central. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Sulfide - Hazards. United States Department of Labor. Retrieved from [Link][1]

Personal protective equipment for handling N-(4-methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: N-(4-methoxyphenyl)ethanethioamide (Synonym: 4'-Methoxythioacetanilide) CAS: 2089-53-4 (Generic Thioacetanilide Class Precautions Apply) Physical State: Solid (typically yellow/off-white crystalline powder)

Immediate Hazard Directive: Treat this compound as a potent thioamide toxicant . Unlike its oxygen-analog (acetanisole), the presence of the thiocarbonyl (


) group introduces risks of thyroid toxicity (goitrogenic)  and metabolic activation  to reactive sulfines. Decomposition releases Hydrogen Sulfide (

) and Sulfur Oxides (

).

Critical Restriction:

Do NOT handle on an open bench. All manipulations involving weighing, solubilization, or heating must occur within a certified chemical fume hood to control odor and prevent inhalation of potential decomposition gases.

Risk Assessment & Toxicological Logic

To ensure safety, we must understand the mechanism of potential harm. We do not rely solely on sparse SDS data; we apply structural activity relationship (SAR) logic.

The Thioamide Hazard Mechanism

The primary risk stems from the metabolic processing of the thioamide moiety.

  • Bioactivation: Thioamides are oxidized by cytochrome P450 enzymes (specifically CYP2E1) to S-oxides (sulfines).

  • Cellular Damage: These reactive intermediates can covalently bind to macromolecules, leading to hepatotoxicity and thyroid inhibition.

  • Decomposition: In the presence of moisture and acids, the compound hydrolyzes to release

    
    , a broad-spectrum poison affecting the nervous system.
    
Incompatibility Alert
  • Strong Oxidizers: Contact with nitrates, perchlorates, or permanganates can cause rapid, exothermic oxidation, potentially leading to ignition.

  • Acids: Contact releases toxic gases (

    
    ).
    

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (High-Dexterity, 5-6 mil)Thioamides are lipophilic. Double nitrile provides a breakthrough time >480 mins for the solid. If dissolved in DCM or Chloroform , replace outer glove with Silver Shield/Laminate .
Respiratory Engineering Control (Primary): Fume Hood.Backup: N95 (for solids) or P100 w/ Organic Vapor cartridge (if hood fails).Prevents inhalation of dust particulates and mitigates the "rotten egg" sulfur odor which causes olfactory fatigue.
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient due to the risk of fine dust migration or solution splash.
Body Lab Coat (Tyvek or Cotton/Poly) + Chemical Apron A standard lab coat is porous. An impervious apron prevents chest/lap contamination during weighing.

Operational Protocols

Workflow Visualization

The following diagram outlines the mandatory "Check-Do-Check" workflow to prevent contamination migration.

HandlingWorkflow cluster_hood Fume Hood Containment Zone Start Start: PPE Donning Weighing Weighing (Inside Hood) Use Anti-static Gun Start->Weighing Double Nitrile Solvent Solubilization (Add Solvent Slowly) Weighing->Solvent Avoid Dust Reaction Reaction / Usage Solvent->Reaction Closed Vessel Waste Waste Segregation (Sulfur Stream) Reaction->Waste Quench First Clean Decontamination (10% Bleach Wipe) Waste->Clean Remove Residue Clean->Start Next Run

Figure 1: Operational workflow emphasizing containment within the fume hood.

Step-by-Step Handling Procedure

Step 1: Preparation & Weighing

  • Static Control: Thioamides are often fluffy, electrostatic powders. Use an anti-static gun or polonium strip near the balance to prevent powder scattering.

  • Containment: Place the balance inside the hood. If this is impossible, weigh inside a secondary container (e.g., a deep glass dish) to catch stray particles.

  • Technique: Never use a spatula directly from the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.

Step 2: Solubilization

  • Solvent Choice: When dissolving in chlorinated solvents (DCM), be aware that permeation through nitrile gloves is rapid (<5 mins). Switch to laminate gloves immediately if a spill occurs.

  • Vessel: Use screw-cap vials with PTFE liners. Avoid parafilm alone, as organic vapors can degrade it.

Step 3: Decontamination

  • Oxidative Destruction: Simple soap and water is insufficient for thioamides.

  • Protocol: Wipe surfaces with a 10% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the thioamide (

    
    ) to the amide (
    
    
    
    ) and sulfate, drastically reducing toxicity and odor.
  • Caution: Do not mix bleach with acid waste streams (releases Chlorine gas).

Emergency Response & Spill Logic

In the event of a release, immediate classification of the spill state (Solid vs. Liquid) determines the response.

SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Solid Powder Type->Solid Dry Liquid Liquid Solution Type->Liquid Wet ActionSolid 1. Dampen paper towel 2. Cover powder (prevent dust) 3. Scoop into bag Solid->ActionSolid ActionLiquid 1. Apply absorbent pads 2. Do NOT use oxidizers yet 3. Ventilate area Liquid->ActionLiquid Decon Apply 10% Bleach (Oxidative Decon) ActionSolid->Decon ActionLiquid->Decon Disposal Label: 'Thioamide Waste' Contact EHS Decon->Disposal

Figure 2: Decision logic for spill remediation.

Disposal & Waste Management

Self-Validating Disposal System: Before disposing of any liquid waste containing this compound, perform an odor check (wafting). If a strong sulfur smell persists, the compound has not been quenched.

  • Solid Waste:

    • Bag in double-sealed polyethylene bags.

    • Label clearly: "Toxic Solid - Organic Sulfur Compound."

    • Do NOT mix with oxidizer waste (fire risk).[1]

  • Liquid Waste:

    • Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent.

    • Crucial: Do not place in "Acid Waste" containers. Accidental acidification can generate

      
      .
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13306568 (Thioacetanilide derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. (Internet Version). CRC Press/Taylor & Francis. (Standard reference for physical properties of organic sulfur compounds).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.